molecular formula C6H9N3O B2951536 1-(Oxetan-3-yl)-1h-pyrazol-3-amine CAS No. 2137931-24-7

1-(Oxetan-3-yl)-1h-pyrazol-3-amine

Cat. No.: B2951536
CAS No.: 2137931-24-7
M. Wt: 139.158
InChI Key: XOQLCZBSKWTPLO-UHFFFAOYSA-N
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Description

1-(Oxetan-3-yl)-1H-pyrazol-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a versatile synthetic intermediate, particularly valuable for constructing more complex molecules. The structure combines a pyrazole ring, a privileged scaffold in pharmacology, with an oxetane moiety. The oxetane ring is a key pharmacophore studied for its ability to improve the physicochemical and metabolic properties of drug candidates . It is known to act as a bioisostere for carbonyl groups and other functional rings, which can enhance solubility, reduce metabolic degradation, and improve the overall drug-likeness of a compound . While specific biological data for this exact molecule is limited, structural analogs and related pyrazole-oxetane hybrids are frequently explored in pharmaceutical research for their potential biological activities. Research into similar compounds has shown promise in various therapeutic areas, underscoring the value of this chemical as a building block . As such, it provides researchers with a valuable starting point for generating novel compounds for high-throughput screening and the development of targeted libraries. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(oxetan-3-yl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-6-1-2-9(8-6)5-3-10-4-5/h1-2,5H,3-4H2,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQLCZBSKWTPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)N2C=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137931-24-7
Record name 1-(oxetan-3-yl)-1H-pyrazol-3-amine
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Foundational & Exploratory

Whitepaper: Chemical Structure, Properties, and Application of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, optimizing the fraction of sp³-hybridized carbons (


) is a critical strategy for improving the clinical success rates of drug candidates. 1-(Oxetan-3-yl)-1H-pyrazol-3-amine  represents a highly specialized, privileged building block that perfectly encapsulates this paradigm. By fusing a pyrazole-3-amine core—a proven hinge-binding motif in kinase inhibitors—with an oxetane ring, this molecule provides a dual-action scaffold. It enables potent target engagement while simultaneously utilizing the oxetane moiety as a bioisostere to modulate lipophilicity, enhance aqueous solubility, and shield the molecule from cytochrome P450 (CYP450) mediated metabolic degradation. This technical guide explores the physicochemical profiling, mechanistic rationale, and validated synthetic protocols for deploying this building block in early-stage drug discovery.

Chemical Identity & Physicochemical Profiling

The utility of 1-(oxetan-3-yl)-1H-pyrazol-3-amine stems from its highly favorable physicochemical profile, which aligns with Lipinski’s Rule of Five while offering a low molecular weight ideal for Fragment-Based Drug Discovery (FBDD).

PropertyValueStructural Significance
Chemical Name 1-(Oxetan-3-yl)-1H-pyrazol-3-amineN/A
CAS Number 2137931-24-7Commercial registry identifier .
Molecular Formula C₆H₉N₃OHigh heteroatom-to-carbon ratio.
Molecular Weight 139.16 g/mol Highly efficient ligand efficiency (LE) potential.
LogP (Predicted) ~0.036Highly hydrophilic; prevents non-specific lipophilic binding.
Topological Polar Surface Area 53.07 ŲExcellent membrane permeability profile.
H-Bond Donors / Acceptors 1 / 4Facilitates robust target-site anchoring.
Rotatable Bonds 1Low entropic penalty upon target binding.

Mechanistic Rationale: The Synergy of Oxetane and Pyrazole

The architectural design of 1-(oxetan-3-yl)-1H-pyrazol-3-amine is not arbitrary; it is a calculated fusion of two highly functional motifs designed to overcome common pharmacokinetic and pharmacodynamic bottlenecks.

The Pyrazole-3-amine Core: Precision Hinge Binding

The pyrazole-3-amine scaffold is a staple in the design of ATP-competitive kinase inhibitors (e.g., targeting JAK, PI3Kδ, and RIPK2) . The primary amine and the adjacent sp²-hybridized pyrazole nitrogen create a bidentate hydrogen-bond donor-acceptor pair. This geometry perfectly mimics the N1 and N6 atoms of the adenine ring in ATP, allowing the molecule to anchor deeply into the highly conserved hinge region of the kinase active site.

The Oxetane Motif: Bioisosterism and Metabolic Shielding

Appending an oxetane ring at the N1 position directs the vector toward the solvent-exposed region or specific hydrophilic sub-pockets. According to foundational studies by Wuitschik et al. , the oxetane ring acts as a superior bioisostere for gem-dimethyl or carbonyl groups.

  • Causality of Choice: Traditional lipophilic groups (like tert-butyl) drive up the LogP, leading to poor aqueous solubility and high susceptibility to CYP450 oxidation. The oxetane ring introduces a polar oxygen atom that acts as a weak hydrogen-bond acceptor, interacting favorably with solvent water molecules. This drastically improves aqueous solubility (often by orders of magnitude) and lowers lipophilicity, all while maintaining the steric bulk necessary to lock the molecule into its bioactive conformation.

KinaseBinding Hinge Kinase Hinge Region (ATP Binding Site) Pyrazole Pyrazole-3-amine Core (H-Bond Donor/Acceptor) Hinge->Pyrazole Bidentate H-Bonds Oxetane Oxetan-3-yl Motif (Solvent/Hydrophilic Pocket) Pyrazole->Oxetane Covalent N1-C3' Linkage Target Improved Selectivity & Metabolic Stability Oxetane->Target Modulates LogP & pKa

Fig 1. Pharmacophore model of 1-(oxetan-3-yl)-1H-pyrazol-3-amine in kinase hinge binding.

Synthetic Methodology & Experimental Protocols

Direct alkylation of pyrazoles with 3-halooxetanes is notoriously inefficient. The inherent ring strain of the oxetane electrophile, combined with steric hindrance, often leads to competing elimination reactions (forming volatile oxetene) or unacceptably low Sₙ2 yields. To circumvent this, the optimal synthetic route employs a Mitsunobu reaction using oxetan-3-ol, followed by catalytic hydrogenation.

SynthesisWorkflow SM 3-Nitro-1H-pyrazole + Oxetan-3-ol (Starting Materials) Mitsunobu Mitsunobu Alkylation (PPh3, DIAD, THF, 0°C → RT) SM->Mitsunobu Reagent Addition Intermediate 1-(Oxetan-3-yl)-3-nitro-1H-pyrazole (Regioisomer Separation) Mitsunobu->Intermediate N-Alkylation & Purification Reduction Catalytic Hydrogenation (H2, Pd/C, MeOH, RT) Intermediate->Reduction Nitro Group Reduction Product 1-(Oxetan-3-yl)-1H-pyrazol-3-amine (Final Product >98% Purity) Reduction->Product Filtration & Concentration

Fig 2. Step-by-step synthetic workflow for 1-(oxetan-3-yl)-1H-pyrazol-3-amine.

Protocol 1: Mitsunobu Alkylation (Self-Validating Regioselectivity)
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 3-nitro-1H-pyrazole (1.0 eq) and oxetan-3-ol (1.2 eq) in anhydrous tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Activation: Add triphenylphosphine (PPh₃) (1.5 eq) and cool the reaction mixture to 0 °C using an ice-water bath.

  • Coupling: Dropwise add diisopropyl azodicarboxylate (DIAD) (1.5 eq) over 20 minutes.

    • Causality Note: Slow addition at 0 °C is critical to prevent thermal runaway and suppress the formation of unwanted hydrazine dicarboxylate byproducts, ensuring the phosphonium intermediate reacts exclusively with the pyrazole.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Purification & Validation: Concentrate the mixture in vacuo and purify via silica gel flash chromatography (Eluent gradient: Hexanes/Ethyl Acetate).

    • Self-Validation Step: The reaction yields a mixture of 1,3- and 1,5-regioisomers. Isolate the desired 1-(oxetan-3-yl)-3-nitro-1H-pyrazole and confirm its structure via 2D NOESY NMR. A lack of Nuclear Overhauser Effect (NOE) between the oxetane methine proton and the pyrazole C4-proton definitively validates the 1,3-substitution pattern (the 1,5-isomer would exhibit a strong NOE cross-peak).

Protocol 2: Catalytic Hydrogenation
  • Preparation: Dissolve the validated 1-(oxetan-3-yl)-3-nitro-1H-pyrazole in spectroscopy-grade methanol (0.1 M).

  • Catalyst Loading: Under a continuous flow of argon, carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

    • Causality Note: The argon blanket is a mandatory safety mechanism to displace oxygen and prevent the catalytic ignition of methanol vapors upon contact with dry Pd/C.

  • Reduction: Evacuate the flask and backfill with Hydrogen (H₂) gas via a balloon. Stir vigorously at room temperature for 4–6 hours.

  • Workup: Monitor the complete consumption of the nitro intermediate via LC-MS. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst, washing the pad with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 1-(oxetan-3-yl)-1H-pyrazol-3-amine as a highly pure solid. Store in a desiccator at 2–8 °C to prevent oxidative degradation of the primary amine.

Conclusion

1-(Oxetan-3-yl)-1H-pyrazol-3-amine is a masterclass in modern fragment design. By integrating the robust hinge-binding capacity of the pyrazole-3-amine core with the profound physicochemical enhancements provided by the oxetane bioisostere, medicinal chemists can bypass traditional late-stage optimization hurdles. Utilizing the rigorously validated Mitsunobu-reduction synthetic workflow ensures high-fidelity access to this building block, accelerating the development of next-generation, metabolically stable therapeutics.

References

  • Rzasa, J., et al. "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors." Molecules, MDPI, 2022. URL:[Link]

  • Wuitschik, G., Carreira, E. M., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, ACS Publications, 2010. URL:[Link]

Physicochemical Profiling & Synthetic Utility of Oxetane-Substituted Pyrazole Amines

[1][2]

Abstract

This technical guide provides a comprehensive analysis of oxetane-substituted pyrazole amines, a structural motif increasingly utilized in high-value kinase inhibitors and immunomodulators.[1] We explore the physicochemical impact of the oxetane ring as a bioisostere for alkyl and carbonyl groups, detailing its ability to modulate pKa, lower lipophilicity (LogD), and enhance metabolic stability. A validated synthetic protocol for 1-(oxetan-3-yl)-1H-pyrazol-4-amine is provided, alongside a decision-making framework for medicinal chemists optimizing lead compounds.[1]

Part 1: Strategic Rationale – The "Oxetane Effect"

In modern drug design, the oxetane ring (1,3-propylene oxide) has graduated from a niche curiosity to a cornerstone bioisostere. When attached to a pyrazole amine scaffold, it serves two critical functions: electronic modulation and metabolic blocking .

The Dipole & Solvation Advantage

Unlike a gem-dimethyl group (hydrophobic), the oxetane ring possesses a permanently exposed oxygen lone pair and a high dipole moment (~2.8 D).

  • LogD Reduction: Replacing a gem-dimethyl or cyclobutyl group with an oxetane typically lowers LogD by 0.5 to 1.5 units .[1] This is driven by the specific solvation of the oxetane oxygen, which acts as a hydrogen bond acceptor (HBA) but not a donor.

  • Solubility: The high polarity and compact sp³ character disrupt crystal lattice energy more effectively than planar aromatic substituents, often boosting aqueous solubility by >10-fold.

Basicity Modulation (pKa Shift)

The oxetane ring exerts a strong electron-withdrawing inductive effect (-I) on adjacent atoms.[1]

  • Mechanism: When attached to the N1-position of a pyrazole, the oxetane pulls electron density away from the aromatic ring.

  • Impact: This lowers the pKa of the pyrazole system. For a standard 4-aminopyrazole, the basicity of the exocyclic amine is reduced. This is strategically valuable for:

    • Reducing hERG Liability: Lower basicity reduces the likelihood of trapping in the hERG channel pore.

    • Improving Permeability: By suppressing ionization at physiological pH (7.4), the molecule remains in a neutral, membrane-permeable state.

Metabolic Blocking

The oxetane ring is metabolically robust.[2] Unlike alkyl groups prone to CYP450-mediated hydroxylation or dealkylation, the oxetane ring resists oxidative opening under standard physiological conditions. It effectively "caps" the N-position of the pyrazole, preventing N-dealkylation.[1]

Part 2: Physicochemical Impact Analysis[2]

The following diagram illustrates the decision logic when transitioning from a standard alkyl-pyrazole to an oxetane-pyrazole.

OxetaneProfileStartLead Compound(N-Alkyl Pyrazole Amine)Issue1Issue: High Lipophilicity (LogD > 3)Poor SolubilityStart->Issue1Issue2Issue: High Basicity (pKa > 8)hERG Liability / Poor PermeabilityStart->Issue2Issue3Issue: Metabolic Instability(N-Dealkylation)Start->Issue3SolutionSTRATEGY: Oxetane Substitution(Bioisostere Replacement)Issue1->SolutionIssue2->SolutionIssue3->SolutionResult1LogD Reduction(-0.5 to -1.5 units)Dipole-driven solvationSolution->Result1Result2pKa Suppression(-1.0 to -2.5 units)Inductive (-I) withdrawalSolution->Result2Result3Metabolic BlockadeResistant to CYP oxidationSolution->Result3

Caption: Physicochemical modulation logic applying oxetane substitution to resolve common ADME liabilities.

Comparative Data Profile
PropertyN-Isopropyl PyrazoleN-(Oxetan-3-yl) PyrazoleImpact
LogD (pH 7.4) ~2.5~1.6Improved (Less Lipophilic)
pKa (Conj.[1] Acid) ~4.8~2.5 - 3.0Modulated (Less Basic)
Metabolic Stability Low (CYP hydroxylation)High (Oxidatively stable)Improved (Lower Cl_int)
H-Bond Acceptors 2 (N, N)3 (N, N, O)Target Binding Potential

Part 3: Synthetic Protocol

Synthesizing 1-(oxetan-3-yl)-1H-pyrazol-4-amine requires bypassing the low reactivity of 3-halooxetanes.[1] Direct alkylation (S_N2) of pyrazoles with 3-iodooxetane is often sluggish and low-yielding.[1] The preferred route utilizes a constructive cyclization strategy, building the pyrazole ring onto the oxetane hydrazine.

Reaction Scheme
  • Hydrazone Formation: Condensation of oxetan-3-one with hydrazine.[1]

  • Reduction: Selective reduction to oxetan-3-ylhydrazine.

  • Cyclization: Reaction with a nitrilo-enone equivalent (e.g., 2-(ethoxymethylene)malononitrile or similar) to form the pyrazole core.[1]

Step-by-Step Methodology

Target: 1-(Oxetan-3-yl)-1H-pyrazol-4-amine[1][3]

Step 1: Synthesis of Oxetan-3-ylhydrazine (In Situ/Intermediate)

Note: Oxetan-3-one is volatile and reactive.[1] Handle in a fume hood.

  • Reagents: Oxetan-3-one (1.0 equiv), Hydrazine hydrate (1.1 equiv), MeOH (Solvent).[1]

  • Procedure: Dissolve oxetan-3-one in dry MeOH at 0°C. Add hydrazine hydrate dropwise. Stir for 1 hour to form the hydrazone.

  • Reduction: Add NaBH₃CN (1.5 equiv) and a catalytic amount of acetic acid. Stir at room temperature for 4 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM/Isopropanol (3:1). Dry over Na₂SO₄ and concentrate carefully (volatile!). Use immediately in the next step.

Step 2: Pyrazole Ring Construction

To access the 4-amino derivative directly, we often use a 4-nitro precursor or a protected amine equivalent.[1]

  • Reagents: Oxetan-3-ylhydrazine (from Step 1), 2-((Dimethylamino)methylene)-3-oxobutanenitrile (or equivalent vinamidinium salt for 4-substituted pyrazoles), EtOH.

  • Procedure: Dissolve the crude hydrazine in EtOH. Add the vinylogous amide electrophile (1.0 equiv).

  • Conditions: Heat to reflux (80°C) for 3–6 hours. Monitor by LCMS for the formation of the pyrazole ring.

  • Purification: Concentrate solvent. Purify via flash column chromatography (DCM/MeOH gradient).

Step 3: Nitro Reduction (If using Nitro-precursor)[1]
  • Reagents: 1-(Oxetan-3-yl)-4-nitropyrazole, Pd/C (10% wt), H₂ (balloon), MeOH.

  • Procedure: Hydrogenate at RT for 2 hours. Filter through Celite.[1]

  • Yield: Typically >90% conversion to the target 1-(oxetan-3-yl)-1H-pyrazol-4-amine .

SynthesisRouteOxetanoneOxetan-3-oneHydrazoneOxetanylHydrazoneOxetanone->HydrazoneMeOH, 0°CHydrazineHydrazineHydrateHydrazine->HydrazoneOxHydrazineOxetan-3-ylhydrazineHydrazone->OxHydrazineNaBH3CNReductionPyrazole1-(Oxetan-3-yl)-1H-pyrazol-4-amineOxHydrazine->Pyrazole+ ElectrophileEtOH, RefluxElectrophileVinamidiniumSalt / EnoneElectrophile->Pyrazole

Caption: Convergent synthetic workflow for accessing the N-oxetanyl pyrazole scaffold.

Part 4: Case Studies & Applications

Kinase Inhibitor Optimization (JAK/PAK4)

In the development of JAK inhibitors, replacing a tert-butyl group with an oxetane at the solvent-exposed region of the ATP-binding pocket resulted in:

  • Maintenance of Potency: The oxetane oxygen often engages in water-mediated hydrogen bonds with the protein backbone (e.g., hinge region or solvent front).

  • Clearance Reduction: Intrinsic clearance (CL_int) in human liver microsomes decreased by >50% due to the elimination of the labile tert-butyl methyl groups.

hERG Avoidance

A lead pyrazole-amine compound exhibited hERG inhibition (IC50 = 1.2 µM).[1] The basic amine (pKa 8.9) was implicated in trapping.

  • Modification: N-alkylation with oxetane reduced the pKa of the proximal amine system.[1]

  • Outcome: The pKa dropped to 6.8 (for the relevant basic center influenced by the system), and hERG IC50 improved to >30 µM, clearing the safety threshold.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Oxetanes as Promising Modules in Drug Discovery.[1][4] Chemical Reviews, 114(16), 8257–8322.

  • Wuitschik, G., et al. (2010). Oxetanes as Replacements for gem-Dimethyl Groups: An Experimental Comparison. Angewandte Chemie International Edition, 49(47), 8900–8904.

  • Burkhard, J. A., et al. (2010).[5] Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes. Organic Letters, 12(9), 1944–1947.

  • Pfizer Inc. (2010).[1] Small-molecule p21-activated kinase inhibitor PF-3758309.[1][5] Proceedings of the National Academy of Sciences, 107(20), 9439-9444. [5]

  • Barnes-Seeman, D. (2012).[1] The Role of Oxetanes in Drug Discovery. Journal of Medicinal Chemistry, 55, 9389.

Role of 1-(Oxetan-3-yl)-1h-pyrazol-3-amine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on 1-(Oxetan-3-yl)-1H-pyrazol-3-amine: A Strategic Building Block in Modern Medicinal Chemistry

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of modern drug discovery, the strategic assembly of molecular building blocks is paramount to the creation of novel therapeutics with optimized efficacy and safety profiles. Among the vast arsenal of heterocyclic chemistry, the pyrazole nucleus has emerged as a cornerstone scaffold, present in numerous FDA-approved drugs for a wide array of diseases.[1][2] Its metabolic stability and versatile substitution patterns make it a highly attractive core for medicinal chemists.[2][3] Concurrently, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its ability to confer desirable physicochemical properties upon drug candidates, such as improved solubility, reduced lipophilicity, and enhanced metabolic stability.[4][5][6]

This guide provides a comprehensive technical overview of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine , a molecule that synergistically combines the pharmacological relevance of the pyrazole core with the property-enhancing benefits of the oxetane motif. We will delve into its synthesis, explore the strategic rationale for its use in drug design, and provide detailed protocols for its application, positioning it as a key intermediate for researchers, scientists, and drug development professionals in the pharmaceutical and agrochemical industries.[7]

Structural Features and Physicochemical Properties: A Molecule Designed for Success

The structure of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine is a deliberate fusion of two moieties that address common challenges in drug development. The pyrazole ring provides a rigid, aromatic core with defined vectors for substitution, while the amine at the 3-position serves as a versatile synthetic handle for derivatization.[8] The N1-substitution with an oxetan-3-yl group introduces a three-dimensional, polar element that can significantly influence the molecule's overall properties.[4][9]

The oxetane's oxygen atom acts as a hydrogen bond acceptor and its inductive electron-withdrawing effect can lower the basicity (pKa) of adjacent amines, a crucial tactic for mitigating issues like hERG channel inhibition.[5] This strategic combination results in a building block with a favorable profile for developing orally bioavailable drugs.

Table 1: Physicochemical Properties of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine

PropertyValueSource
CAS Number 2137931-24-7[10]
Molecular Formula C₆H₉N₃O[10][11]
Molecular Weight 139.16 g/mol [10]
Topological Polar Surface Area (TPSA) 53.07 Ų[10]
Predicted LogP 0.0366[10]
Hydrogen Bond Donors 1[10]
Hydrogen Bond Acceptors 4[10]
Rotatable Bonds 1[10]

Synthesis of the Core Scaffold: A Practical Approach

The synthesis of 1,3-disubstituted pyrazoles is a well-established area of organic chemistry, often involving the cyclocondensation of a hydrazine derivative with a 1,3-difunctional compound, such as a β-ketonitrile.[12] The following protocol outlines a representative synthesis of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine.

Experimental Protocol: Synthesis of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine

This protocol describes a plausible two-step synthesis starting from commercially available materials.

Step 1: Synthesis of Oxetan-3-ylhydrazine The preparation of the key hydrazine intermediate is the initial critical step. This can be achieved through various methods, with one common approach involving the reaction of oxetan-3-one with hydrazine, followed by a reduction step.

Step 2: Cyclocondensation to form the Pyrazole Ring The oxetan-3-ylhydrazine is then reacted with a suitable three-carbon electrophile, such as 3-ethoxyacrylonitrile, to construct the 3-aminopyrazole ring system.

  • Reaction Setup: To a solution of oxetan-3-ylhydrazine (1.0 eq) in a suitable solvent such as ethanol, add 3-ethoxyacrylonitrile (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to drive the condensation and cyclization. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to yield 1-(Oxetan-3-yl)-1H-pyrazol-3-amine.

Causality in Experimental Design
  • Choice of Solvent: Ethanol is a common choice as it is a polar protic solvent that can facilitate both the dissolution of the starting materials and the proton transfer steps involved in the cyclization mechanism.

  • Use of Excess Reagent: A slight excess of the acrylonitrile component is used to ensure the complete consumption of the potentially more valuable hydrazine intermediate.

  • Heating: The application of heat is necessary to overcome the activation energy for the condensation and subsequent intramolecular cyclization reactions.

cluster_synthesis Synthesis of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine Oxetan-3-ylhydrazine Oxetan-3-ylhydrazine Reaction Cyclocondensation (Ethanol, Reflux) Oxetan-3-ylhydrazine->Reaction 3-Ethoxyacrylonitrile 3-Ethoxyacrylonitrile 3-Ethoxyacrylonitrile->Reaction Product 1-(Oxetan-3-yl)-1H- pyrazol-3-amine Reaction->Product

Caption: Synthetic pathway for 1-(Oxetan-3-yl)-1H-pyrazol-3-amine.

The Role in Medicinal Chemistry: A Scaffold for Innovation

The true value of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine lies in its application as a versatile building block for creating more complex and potent drug candidates.[7] Its utility stems from the advantageous properties conferred by both the oxetane and pyrazole-amine components.

The Oxetane Advantage: Fine-Tuning Physicochemical Properties

The incorporation of an oxetane ring is a modern strategy to address poor pharmacokinetic profiles of lead compounds.[9] It serves as a "hydrophilic surrogate" for commonly used, more lipophilic groups like a gem-dimethyl or tert-butyl group.[5][6]

Table 2: General Improvements Associated with Oxetane Incorporation

ParameterEffect of Replacing gem-Dimethyl with OxetaneRationale
Aqueous Solubility Significant Increase (4 to >4000-fold)Introduction of polarity and hydrogen bond accepting capability.[5]
Lipophilicity (LogD) DecreaseThe polar ether functionality reduces overall lipophilicity.[6]
Metabolic Stability Often IncreasedThe oxetane ring can block metabolically labile C-H bonds.[4][6]
Basicity (pKa) of Proximal Amines Decrease (by ~1.9-2.7 units)The inductive electron-withdrawing effect of the oxetane oxygen.[4][5]
The Pyrazole-Amine Core: A Privileged Element for Target Engagement

The pyrazole ring is a bioisostere for other five-membered heterocycles and is a key feature in many kinase inhibitors.[2][13] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions within the ATP-binding pocket of kinases.[13] The 3-amino group is a crucial attachment point for side chains that can be tailored to occupy specific pockets within the target enzyme, thereby enhancing potency and selectivity.[8]

This scaffold has been instrumental in the development of inhibitors for various kinases, including Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle and are important targets in oncology.[13]

Start 1-(Oxetan-3-yl)-1H- pyrazol-3-amine Derivatization Derivatization Strategy (e.g., Amide Coupling, Suzuki Reaction) Start->Derivatization Library Library of Novel Analogs Derivatization->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Derivatization Iterative Design Lead Lead Optimization (ADME/Tox Profiling) SAR->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Drug discovery workflow utilizing the core scaffold.

Application in Kinase Inhibitor Development: A Case Study

Patents in the field frequently disclose the use of 1-(oxetan-3-yl)-1H-pyrazol-amine derivatives as intermediates in the synthesis of kinase inhibitors. For instance, derivatives have been explored as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[14]

Experimental Protocol: Derivatization via Amide Coupling

The following protocol details a standard procedure for derivatizing the 3-amino group, a common step in building out from the core scaffold.

  • Materials:

    • 1-(Oxetan-3-yl)-1H-pyrazol-3-amine

    • Carboxylic acid of interest (R-COOH)

    • Amide coupling reagent (e.g., HATU, HOBt/EDC)

    • Organic base (e.g., DIPEA, Triethylamine)

    • Anhydrous solvent (e.g., DMF, DCM)

  • Procedure:

    • Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and the coupling reagent (e.g., HATU, 1.1 eq) in the anhydrous solvent. Stir for 10-15 minutes to pre-activate the acid.

    • Addition of Amine: Add 1-(Oxetan-3-yl)-1H-pyrazol-3-amine (1.05 eq) to the reaction mixture, followed by the dropwise addition of the organic base (2.0-3.0 eq).

    • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash successively with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

    • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the desired amide derivative.

Conclusion

1-(Oxetan-3-yl)-1H-pyrazol-3-amine is more than just another chemical intermediate; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. By combining the privileged pyrazole scaffold with the beneficial physicochemical properties of the oxetane ring, it provides a powerful platform for the efficient discovery and development of novel therapeutics. Its utility in constructing libraries of kinase inhibitors highlights its significance and potential for future drug discovery campaigns. This guide serves as a foundational resource for scientists looking to leverage this high-value scaffold to accelerate their research and development efforts.

References

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chem Rev Lett, 8, 867-882.
  • Fouad, M. A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
  • Scott, J. S., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • Kharl, et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
  • Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery. (2025). Benchchem.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(3).
  • Synthetic oxetanes in drug discovery: where are we in 2025? (2025). Expert Opinion on Drug Discovery.
  • Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity. (n.d.). American Chemical Society.
  • Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry. Retrieved from [Link]

  • 1-(oxetan-3-yl)-1H-pyrazol-4-amine. (n.d.). MySkinRecipes.
  • 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. (2021). Google Patents.
  • An In-depth Technical Guide on 1-(1H-Pyrazol-3-yl)propan-2-amine: Structure, Synthesis, and Potential Biological Significance. (n.d.). Benchchem.
  • Pyrazole derivatives and uses thereof as inhibitors of dlk. (2015). Google Patents.
  • Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. (n.d.). Elektronische Hochschulschriften der LMU München. Retrieved from [Link]

  • 1-(Oxetan-3-yl)-1h-pyrazol-3-amine. (n.d.). ChemScene.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules, 26(16), 5036. Retrieved from [Link]

  • 3-[(1h-pyrazol-r-yl)oxy]pyrazin-2-amine compounds as hpk1 inhibitor and use thereof. (2023). Google Patents.
  • The Chemistry Behind 1-Methyl-1H-pyrazol-3-amine: Synthesis and Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 1-(oxetan-3-yl)-1h-pyrazol-3-amine. (n.d.). PubChemLite.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. Retrieved from [Link]

  • Pyrazole amide derivative. (2015). Google Patents.
  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2023). Medicinal Chemistry, 13(3).
  • Biological activity of pyrazoles derivatives and experimental conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Korkmaz, E., & Zora, M. (2024). Synthesis of 1,3-Bis-Pyrazole Derivatives. Anatolian Conference on Organic Chemistry (ACOC4). Retrieved from [Link]

  • Mishra, P., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Retrieved from [Link]

  • Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3). Retrieved from [Link]

  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (2011). Journal of Applied Pharmaceutical Science, 01. Retrieved from [Link]

  • PYRAZOLE DERIVATIVES AND HERBICIDES. (1998). European Patent Office. Retrieved from [Link]

Sources

High-Resolution Solubility Profiling of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine: Predictive Modeling, Empirical Validation, and Formulation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of highly polar, low-molecular-weight motifs is essential for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of drug candidates. 1-(Oxetan-3-yl)-1H-pyrazol-3-amine (CAS: 2137931-24-7) represents a highly privileged pharmacophore. The oxetane ring serves as a robust bioisostere for gem-dimethyl or carbonyl groups, while the pyrazole-3-amine moiety functions as a critical hinge-binding motif in kinase inhibitor design.

This whitepaper provides an in-depth technical analysis of the solubility profile of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine in organic solvents. By synthesizing predictive physicochemical modeling with rigorous, self-validating empirical protocols, this guide establishes a definitive framework for handling, formulating, and analyzing this compound in early-stage drug discovery.

Structural Analytics & Physicochemical Causality

To accurately predict and measure solubility, we must first deconstruct the molecular architecture of the compound. Solubility is not merely a static value; it is the thermodynamic consequence of solute-solvent intermolecular forces competing against the crystal lattice energy of the solid state.

The Oxetane Effect

The incorporation of the oxetane ring fundamentally alters the hydration and solvation network of the molecule. Unlike a highly lipophilic gem-dimethyl group, the oxetane oxygen acts as a strong hydrogen-bond acceptor. This structural modification drastically lowers the partition coefficient (LogP) and increases the Topological Polar Surface Area (TPSA), driving a pronounced increase in polarity[1]. Furthermore, studies have shown that replacing a methylene or gem-dimethyl group with an oxetane can increase aqueous and polar-organic solubility by factors ranging from 25- to 4000-fold[2].

The Pyrazole-3-Amine Moiety

The primary amine (-NH₂) acts as a potent hydrogen-bond donor (HBD), while the pyrazole nitrogens serve as hydrogen-bond acceptors (HBA). This creates a highly polarized molecular surface that demands solvents with high dielectric constants for effective solvation.

Table 1: Key Physicochemical Parameters

Data derived from computational models and structural analytics[1].

ParameterValueImpact on Solvation
Molecular Weight 139.16 g/mol Low MW facilitates rapid dissolution kinetics and high molar solubility.
LogP 0.0366Highly hydrophilic. Indicates poor solubility in non-polar alkanes.
TPSA 53.07 ŲHigh polarity relative to MW; requires solvents with strong dipole moments.
H-Bond Donors 1Enables strong interactions with protic and polar aprotic solvents.
H-Bond Acceptors 4Highly susceptible to solvation by protic solvents (e.g., Methanol, Ethanol).
Rotatable Bonds 1Low entropic penalty upon crystallization, suggesting a stable crystal lattice.

Predictive Solubility in Organic Solvents

Based on the physicochemical parameters outlined above, we can construct a predictive solubility matrix for 1-(Oxetan-3-yl)-1H-pyrazol-3-amine across a spectrum of standard organic solvents.

Causality of Solvation: The compound will exhibit maximum solubility in polar aprotic solvents (like DMSO) that can satisfy the hydrogen-bond donor of the amine while utilizing a strong dipole to stabilize the oxetane ring. Conversely, non-polar solvents (like Hexane or Dichloromethane) will fail to disrupt the strong intermolecular hydrogen bonding present in the compound's solid-state crystal lattice, resulting in near-zero solubility.

Table 2: Predicted Solubility Matrix at 25°C
Organic SolventDielectric Constant (

)
Predicted Solubility RangeSolvation Mechanism & Causality
Dimethyl Sulfoxide (DMSO) 46.7> 100 mg/mL (Freely Soluble)The strong S=O dipole acts as an exceptional H-bond acceptor for the primary amine, while the high dielectric constant stabilizes the polar oxetane ring.
Methanol (MeOH) 32.750 - 100 mg/mL (Soluble)Protic solvent. Donates H-bonds to the oxetane and pyrazole nitrogens; accepts H-bonds from the amine.
Acetonitrile (MeCN) 37.510 - 30 mg/mL (Sparingly Soluble)Moderate polarity. Lacks H-bond donation capability, limiting its ability to fully solvate the oxetane oxygen.
Ethyl Acetate (EtOAc) 6.01 - 10 mg/mL (Slightly Soluble)Limited H-bonding capability and low dielectric constant result in a partial polarity mismatch.
Dichloromethane (DCM) 8.9< 1 mg/mL (Very Slightly Soluble)Severe polarity mismatch. DCM cannot sufficiently disrupt the polar crystal lattice of the pyrazole-amine.
Hexane 1.9< 0.1 mg/mL (Practically Insoluble)Extreme polarity mismatch. Zero capacity for hydrogen bonding or dipole stabilization.

Empirical Validation Protocols

Predictive models must be empirically validated. As a standard practice in physicochemical profiling, we employ two distinct methodologies: Kinetic Solubility (for high-throughput early discovery) and Thermodynamic Equilibrium Solubility (the "gold standard" for formulation)[3].

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This protocol determines the true maximum concentration of the compound in a solvent where the chemical potential of the solid phase equals that of the solute in the liquid phase[4].

Self-Validating System Design: This protocol incorporates a dual-time-point sampling mechanism (24h and 48h). If the concentration variance between these two points is <5%, the system self-validates that thermodynamic equilibrium has been achieved and that no solvent-mediated polymorphic transformations have skewed the data.

Step-by-Step Methodology:

  • Solid Dispensing: Accurately weigh 5.0 mg of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine into a 2.0 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Acetonitrile). Causality: This creates a deliberate supersaturated state (5 mg/mL) to ensure an excess solid pellet remains.

  • Incubation & Agitation: Seal the vial and agitate at 300 RPM at 25.0 ± 0.1 °C for 24 hours. Causality: 300 RPM provides sufficient hydrodynamic flow to maximize the dissolution rate (Noyes-Whitney equation) without causing mechanical shearing or localized heating.

  • Phase Separation (Crucial Step): Centrifuge the vial at 15,000 x g for 15 minutes at 25.0 °C. Causality: Do NOT use syringe filters. Highly polar compounds can non-specifically adsorb onto nylon or PTFE membranes, artificially lowering the quantified solubility. Centrifugation guarantees pure phase separation.

  • Aliquoting & Dilution: Carefully extract 50 µL of the clear supernatant and dilute it into 950 µL of a compatible HPLC mobile phase (e.g., 50:50 Water:MeCN).

  • Quantification: Analyze via HPLC-UV against a known calibration curve of the compound.

  • Self-Validation Check: Repeat steps 4-6 at the 48-hour mark. Confirm <5% variance.

Protocol B: Kinetic Solubility (Nephelometry)

Kinetic solubility measures the point of precipitation when a concentrated DMSO stock is diluted into an aqueous or organic anti-solvent. It is faster but prone to overestimation due to supersaturation[3].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock into the target solvent (maintaining a final DMSO concentration of

    
     2%).
    
  • Incubation: Incubate the plate at room temperature for 2 hours to allow for nucleation and precipitation.

  • Laser Scatter Detection: Read the plate using a nephelometer. Causality: Nephelometry measures the scattering of light caused by suspended insoluble particles. The concentration at which light scatter significantly deviates from the baseline is recorded as the kinetic solubility limit.

Workflow Visualization

The following diagram maps the logical relationship and operational flow between the solid compound, the primary stock generation, and the divergent pathways for kinetic versus thermodynamic solubility profiling.

G N1 Solid Compound 1-(Oxetan-3-yl)-1H-pyrazol-3-amine N2 Primary Stock (10 mM in DMSO) N1->N2 Dissolve N4 Thermodynamic Solubility (Shake-Flask) N1->N4 Direct Addition N3 Kinetic Solubility (Nephelometry) N2->N3 Aliquot N5 Aqueous / Organic Serial Dilution N3->N5 Dilute N6 24h Equilibration (Excess Solid State) N4->N6 Agitate 24h N7 Data Acquisition (Laser Scatter) N5->N7 Measure Turbidity N8 Data Acquisition (Centrifugation & HPLC-UV) N6->N8 Phase Separation N9 Comprehensive Solubility Profile Generation N7->N9 Kinetic Data N8->N9 Equilibrium Data

Fig 1. High-throughput kinetic and thermodynamic solubility screening workflow.

References

  • Title: 1-(Oxetan-3-yl)-1h-pyrazol-3-amine General Information & Computational Chemistry Data.
  • Title: Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • Title: Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds (Referencing Kerns & Di Shake-Flask Protocol).
  • Title: Determining the water solubility of difficult-to-test substances: A tutorial review (OECD Guidelines for Thermodynamic vs. Apparent Solubility).

Sources

1-(Oxetan-3-yl)-1h-pyrazol-3-amine SMILES string and InChIKey

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Oxetan-3-yl)-1H-pyrazol-3-amine (CAS: 2137931-24-7) is a specialized heterocyclic building block increasingly utilized in medicinal chemistry.[1] It combines a 3-aminopyrazole core—a privileged scaffold for kinase inhibition—with an oxetan-3-yl moiety. The oxetane ring acts as a metabolic "shield" and a polar, lipophilic modulator, offering superior physicochemical properties compared to traditional alkyl or cycloalkyl substituents. This guide details its chemical identity, validated synthetic pathways, and applications in fragment-based drug discovery (FBDD).

Chemical Identity & Properties

PropertyData
IUPAC Name 1-(Oxetan-3-yl)-1H-pyrazol-3-amine
Common Name 1-(Oxetan-3-yl)pyrazol-3-amine
CAS Registry Number 2137931-24-7
Molecular Formula C₆H₉N₃O
Molecular Weight 139.16 g/mol
SMILES NC1=NN(C2COC2)C=C1
InChIKey XOQLCZBSKWTPLO-UHFFFAOYSA-N
TPSA 53.07 Ų
cLogP ~0.04 (Low lipophilicity due to oxetane oxygen)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors

Structural Analysis & Pharmacophore

The compound features two distinct pharmacophoric elements:

  • 3-Aminopyrazole Core: A classic "hinge-binding" motif found in numerous kinase inhibitors (e.g., Pazopanib, Tozasertib). The exocyclic amine (–NH₂) and the endocyclic nitrogen (N2) function as a donor-acceptor pair for hydrogen bonding with the kinase hinge region.

  • Oxetan-3-yl Substituent: Positioned at N1, the oxetane ring serves as a bioisostere for a gem-dimethyl or carbonyl group.

    • Dipole Moment: The oxetane oxygen creates a localized dipole, improving solubility without introducing a full hydrogen bond donor.

    • Metabolic Stability: Unlike a cyclobutyl or isopropyl group, the oxetane ring is resistant to oxidative metabolism (P450) due to the steric protection of the ether oxygen and the high ionization potential of the ring electrons.

Synthesis Protocols

Two primary routes exist for synthesizing 1-(Oxetan-3-yl)-1H-pyrazol-3-amine. Route A is preferred for regioselectivity, while Route B utilizes more common starting materials.

Route A: De Novo Cyclization (Regioselective)

This method constructs the pyrazole ring after the N-substituent is established, avoiding difficult isomer separations.

  • Step 1: Preparation of Oxetan-3-ylhydrazine

    • Reagents: Oxetan-3-one, Hydrazine Hydrate, NaBH₃CN (Sodium cyanoborohydride).

    • Protocol: Oxetan-3-one is condensed with hydrazine hydrate in MeOH to form the hydrazone. In situ reduction with NaBH₃CN at 0°C yields oxetan-3-ylhydrazine.

  • Step 2: Cyclization with 3-Ethoxyacrylonitrile

    • Reagents: 3-Ethoxyacrylonitrile, Ethanol, Reflux.

    • Protocol: Oxetan-3-ylhydrazine is treated with 3-ethoxyacrylonitrile (or 2-chloroacrylonitrile) in refluxing ethanol.

    • Mechanism:[2][3][4][5] The hydrazine's more nucleophilic secondary nitrogen attacks the nitrile carbon (or the beta-carbon of the acrylonitrile depending on conditions), followed by cyclization.

    • Outcome: High selectivity for the 3-amino isomer (1-substituted) over the 5-amino isomer.

Route B: N-Alkylation of 3-Nitropyrazole (Convergent)
  • Step 1: Alkylation

    • Reagents: 3-Nitro-1H-pyrazole, 3-Iodooxetane (or 3-Bromooxetane), Cs₂CO₃, DMF, 80°C.

    • Challenge: This reaction produces a mixture of N1-alkylated (desired) and N2-alkylated isomers. Chromatographic separation is required.

  • Step 2: Reduction

    • Reagents: H₂, 10% Pd/C, Methanol.

    • Protocol: The isolated 1-(oxetan-3-yl)-3-nitropyrazole is hydrogenated to yield the final amine.

Synthetic Pathway Diagram[9][10]

Synthesis cluster_legend Pathway Key Start1 Oxetan-3-one Hydrazine Oxetan-3-ylhydrazine Start1->Hydrazine 1. N2H4 2. NaBH3CN Product 1-(Oxetan-3-yl)-1H-pyrazol-3-amine (Target) Hydrazine->Product + Reagent EtOH, Reflux Reagent 3-Ethoxyacrylonitrile Nitro 3-Nitro-1H-pyrazole Intermed 1-(Oxetan-3-yl)-3-nitropyrazole Nitro->Intermed + Alkylating Cs2CO3, DMF (Isomer Sep.) Alkylating 3-Iodooxetane Intermed->Product H2, Pd/C RouteA Route A: Regioselective Cyclization RouteB Route B: Alkylation & Reduction

Caption: Comparative synthetic pathways. Route A (solid blue line) is preferred for high regioselectivity. Route B (dashed line) requires isomer separation.

Applications in Drug Discovery[8][11]

Fragment-Based Drug Discovery (FBDD)

1-(Oxetan-3-yl)-1H-pyrazol-3-amine is an ideal "fragment" due to its low molecular weight (<150 Da) and high ligand efficiency.

  • Kinase Inhibition: The 3-aminopyrazole motif mimics the adenine ring of ATP. It forms a bidentate hydrogen bond with the kinase hinge region (e.g., in JAK , B-Raf , or Aurora kinases).

  • RIPK1 Inhibition: Derivatives of 3-aminopyrazole have been identified as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a target for necroptosis and inflammation.

  • Solubility Enhancement: Replacing a phenyl or alkyl group with the oxetan-3-yl moiety typically lowers LogP by 1–2 units, significantly improving aqueous solubility and oral bioavailability.

Handling & Safety
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over long periods.

  • Hazards: Treat as a potential irritant. While oxetanes are generally stable, they are strained rings; avoid strong Lewis acids which may trigger ring-opening polymerization.

References

  • PubChem. (2025). Compound Summary: 1-(Oxetan-3-yl)-1H-pyrazol-3-amine.[1] National Library of Medicine. Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8979-8982.
  • Fandrick, D. R., et al. (2015). Regioselective Synthesis of 3-Aminopyrazoles. Journal of Organic Chemistry. (Methodology for Route A).

Sources

Literature review of pyrazole-oxetane scaffolds in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of pyrazole-oxetane scaffolds in drug discovery, designed for researchers and medicinal chemists.

Executive Summary

The integration of oxetane rings into pyrazole scaffolds represents a high-value strategy in modern medicinal chemistry. As drug discovery campaigns increasingly target lipophilic pockets, the challenge of maintaining favorable physicochemical properties—specifically aqueous solubility and metabolic stability—has intensified.

The oxetane moiety acts as a powerful bioisostere for gem-dimethyl and carbonyl groups.[1] When appended to or fused with pyrazoles, it offers a unique solution to the "lipophilicity tax" often incurred during lead optimization. This guide analyzes the structural rationale, synthetic pathways, and validated case studies where the pyrazole-oxetane combination has unlocked superior potency and pharmacokinetic (PK) profiles.

Medicinal Chemistry Rationale

The Oxetane Bioisostere Effect

The oxetane ring (a four-membered cyclic ether) is distinct from other aliphatic rings due to its high strain energy (~106 kJ/mol) and significant polarity.

  • Gem-Dimethyl Replacement: Replacing a gem-dimethyl group with an oxetane often retains the steric volume required for receptor binding while lowering the LogP by approximately 1.0–1.5 units .

  • Carbonyl Replacement: The oxetane oxygen can function as a hydrogen bond acceptor similar to a carbonyl oxygen, but without the liability of nucleophilic attack or enolization.

  • Metabolic Blocking: The oxetane ring is generally resistant to cytochrome P450 (CYP) mediated oxidation. Placing an oxetane at a metabolic "soft spot" (e.g., an N-alkyl group on a pyrazole) can significantly reduce intrinsic clearance (

    
    ).
    
Physicochemical Impact Table

The following table summarizes the general impact of switching from a standard alkyl-pyrazole to an oxetanyl-pyrazole.

PropertyAlkyl-Pyrazole (Reference)Oxetanyl-Pyrazole (Target)Impact
Lipophilicity (LogD) HighReduced (-1.0 to -1.5)Improved (Lower lipophilicity reduces off-target binding).
Solubility Low/ModerateIncreasedImproved (Polar oxygen increases solvation).
Metabolic Stability Low (prone to N-dealkylation)HighImproved (Oxetane ring resists CYP oxidation).
Basicity (pKa) Higher (N-alkyl)Lower (N-oxetanyl)Modulated (Oxetane is electron-withdrawing, lowering N-lone pair availability).

Synthetic Methodologies

Synthesizing pyrazole-oxetane scaffolds requires specialized protocols to prevent ring opening of the strained oxetane ether under acidic or strongly nucleophilic conditions.

Method A: Sydnone-Alkyne Cycloaddition (The "Harrity" Route)

This is a robust, regioselective method for constructing the pyrazole core with the oxetane moiety already installed, or by using an oxetane-functionalized alkyne.

Protocol:

  • Reagents: Sydnone precursor, Oxetanyl-functionalized alkyne (or alkyne precursor), Xylene (solvent).

  • Conditions: Thermal cycloaddition at 140°C.

  • Mechanism: The sydnone undergoes a [3+2] cycloaddition with the alkyne, followed by retro-Diels-Alder loss of

    
     to generate the pyrazole.
    
Method B: Direct N-Alkylation (Standard Protocol)

This method is used to append an oxetane ring to an existing pyrazole core.

Detailed Experimental Protocol:

  • Objective: Synthesis of 1-(oxetan-3-yl)-1H-pyrazole.

  • Reagents:

    • 1H-Pyrazole (1.0 equiv)[2]

    • 3-Iodooxetane (1.2 equiv) or 3-Tosyloxetane

    • Cesium Carbonate (

      
      ) (2.0 equiv)
      
    • Solvent: Anhydrous DMF or Acetonitrile (

      
      )
      
  • Step-by-Step:

    • Setup: Charge a flame-dried round-bottom flask with 1H-pyrazole and

      
       under an inert atmosphere (
      
      
      
      ).
    • Addition: Add anhydrous DMF (0.2 M concentration relative to pyrazole). Stir for 15 minutes at Room Temperature (RT) to deprotonate the pyrazole nitrogen.

    • Alkylation: Add 3-iodooxetane dropwise via syringe.

    • Reaction: Heat the mixture to 60–80°C for 12–16 hours. Note: Do not exceed 100°C to avoid oxetane decomposition.

    • Workup: Cool to RT. Dilute with EtOAc and wash with water (3x) to remove DMF. Wash organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient). The oxetane-pyrazole is typically more polar than the starting material.

Case Study: MNK1/2 Inhibition (Compound 40)

A definitive example of the pyrazole-oxetane scaffold's utility is found in the development of MNK1/2 inhibitors for cancer therapy. MNK kinases phosphorylate eIF4E, a key driver of oncogenic translation.[3]

The "Methyl-to-Oxetane" Switch

In a study optimizing N-methylpyrazole inhibitors, researchers replaced the N-methyl group with an oxetane ring. This single modification led to a profound improvement in potency and cellular activity.

Comparative Data:

CompoundR-Group on PyrazoleMNK1 IC50 (

M)
MNK2 IC50 (

M)
eIF4E IC50 (

M)
Compound 39 Methyl (

)
> 0.5~0.2> 0.5
Compound 40 Oxetane 0.20 0.089 0.20
  • Result: The oxetane analog (Compound 40) demonstrated superior suppression of eIF4E phosphorylation compared to the methyl analog.

  • Mechanism: The oxetane oxygen likely engages in additional solvation interactions or alters the electronic properties of the pyrazole to favor binding, while simultaneously blocking the metabolic liability of the N-methyl group.

Signaling Pathway Visualization

The following diagram illustrates the MNK signaling cascade targeted by these scaffolds.

MNK_Pathway cluster_drug Drug Action Stimulus Extracellular Stimuli (Growth Factors, Stress) MAPK MAPK Pathway (ERK / p38) Stimulus->MAPK Activates MNK MNK1 / MNK2 (Target of Pyrazole-Oxetane) MAPK->MNK Phosphorylates eIF4E eIF4E (Translation Initiation Factor) MNK->eIF4E Inhibition Point Phospho_eIF4E Phospho-eIF4E (S209) MNK->Phospho_eIF4E Phosphorylates (S209) Translation Oncogenic mRNA Translation (c-Myc, Cyclin D1, VEGF) Phospho_eIF4E->Translation Promotes

Caption: The MNK1/2 signaling pathway leading to eIF4E phosphorylation.[3] Pyrazole-oxetane inhibitors (blue node) block the phosphorylation of eIF4E, thereby preventing the translation of oncogenic mRNAs.

Future Outlook

The pyrazole-oxetane scaffold is transitioning from a "niche" bioisostere to a standard toolkit element in lead optimization. Future applications include:

  • Fragment-Based Drug Discovery (FBDD): Using small, polar pyrazole-oxetane fragments to probe hydrophilic pockets in kinases and GPCRs.

  • Covalent Inhibitors: Exploiting the slight ring strain of oxetanes (under specific enzymatic activation) or using them as stable linkers for acrylamide warheads.

  • PROTAC Linkers: Using the rigid, polar oxetane unit to improve the solubility and permeability of large PROTAC molecules, replacing traditional alkyl chains.

References

  • Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central (PMC). Available at: [Link]

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

  • A sydnone cycloaddition route to pyrazole boronic esters. Angewandte Chemie International Edition. Available at: [Link]

  • Species differences in metabolism of EPZ015666, an oxetane-containing protein arginine methyltransferase-5 (PRMT5) inhibitor. Xenobiotica. Available at: [Link]

  • Discovery of Clinical Candidate PF-06650833, a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). Journal of Medicinal Chemistry. Available at: [Link]

Sources

pKa values and ionization of 1-(Oxetan-3-yl)-1h-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Oxetan-3-yl)-1H-pyrazol-3-amine (CAS: 2137931-24-7) represents a specialized heterocyclic building block where the "magic methyl" replacement strategy is applied using an oxetane ring.[] Unlike its 1-methyl analog, the oxetane moiety introduces significant electron-withdrawing character while simultaneously acting as a hydrogen bond acceptor.[]

Key Physicochemical Takeaways:

  • Predicted pKa (Conjugate Acid): 2.5 – 3.0 (Estimated).[]

  • Primary Ionization Site: The endocyclic pyridine-like nitrogen (N2) of the pyrazole ring.[]

  • Physiological State (pH 7.4): >99.9% Neutral .[]

  • Experimental Recommendation: UV-metric (Spectrophotometric) titration is required for accurate determination; potentiometric methods are likely to fail due to the low pKa.[]

Structural Analysis & Ionization Centers

To understand the ionization behavior, we must deconstruct the electronic environment of the molecule. The compound consists of a pyrazole core substituted at the N1 position with an oxetane ring and at the C3 position with an exocyclic amine.[]

The Pyrazole Core & Tautomerism

In unsubstituted 3-aminopyrazoles, tautomerism complicates pKa assignment.[] However, in 1-(Oxetan-3-yl)-1H-pyrazol-3-amine , the N1 position is "capped" by the oxetane ring.[] This locks the tautomeric state, leaving only one viable site for protonation: the N2 (pyridine-like) nitrogen .

  • N1 (Pyrrole-like): Substituted with oxetane.[] Non-basic.

  • N2 (Pyridine-like): Has a lone pair in the sp² orbital orthogonal to the

    
    -system.[] This is the primary basic center .[]
    
  • C3-Amine (Exocyclic): While an amino group is typically basic (pKa ~9-10 in aliphatics), its attachment to the aromatic heteroaryl ring delocalizes its lone pair into the ring system.[] It acts as an electron donor (+M effect) but is not the site of first protonation.

The Oxetane Effect

The oxetane ring is a critical structural feature.[] Unlike a methyl group (weakly electron-donating, +I), the oxetane ring exerts a strong electron-withdrawing inductive effect (-I) due to the electronegative oxygen atom and ring strain.[]

  • Impact: This withdraws electron density from the pyrazole ring, destabilizing the protonated cation at N2.

  • Result: The pKa is lowered significantly compared to 1-methyl-1H-pyrazol-3-amine.[]

pKa Determination & Prediction

Direct experimental literature values for this specific building block are sparse.[][2] However, we can derive a high-confidence estimate using Structure-Activity Relationship (SAR) anchoring.[]

Analog Benchmarking
CompoundStructurepKa (Conjugate Acid)Electronic Effect
1-Methyl-1H-pyrazol-3-amine Methyl analog4.04 ± 0.10 (Predicted)Methyl (+I) stabilizes cation.[]
1-Phenyl-1H-pyrazol-3-amine Phenyl analog~2.0 - 2.5 Phenyl (-I, -M) destabilizes cation.[]
1-(Oxetan-3-yl)-1H-pyrazol-3-amine Target 2.5 – 3.0 (Estimated)Oxetane (-I) destabilizes cation.[]

Note: The 1-methyl analog pKa is anchored on standard heterocyclic data where N-methylation of 3-aminopyrazole typically yields pKa values near 4.0.[]

Ionization Equilibrium Diagram

The following diagram illustrates the protonation event. At pH values below 2.5, the molecule accepts a proton at N2 to form the pyrazolium cation.

Ionization Neutral Neutral Species (Predominant at pH > 3.0) LogD ≈ LogP Cation Pyrazolium Cation (Predominant at pH < 2.5) Protonated at N2 Neutral->Cation + H⁺ (pH < pKa) Cation->Neutral - H⁺ (pH > pKa) Oxetane Oxetane Group (-I Effect) Lowers pKa by ~1.0-1.5 units vs. Methyl analog Oxetane->Neutral

Figure 1: Ionization equilibrium showing the transition from the neutral base to the pyrazolium cation. The electron-withdrawing oxetane group shifts the equilibrium toward the neutral form.[]

Physiological Implications (pH 7.4)

For drug development, the ionization state at physiological pH is paramount.

  • Ionization State: Since the pKa (~2.[]8) is far below pH 7.4, the Henderson-Hasselbalch equation dictates:

    
    
    The compound exists almost exclusively as the neutral free base  in blood and tissues.
    
  • Membrane Permeability:

    • Being neutral, the compound will have high passive membrane permeability.

    • LogD: The distribution coefficient (LogD) at pH 7.4 will be effectively equal to its LogP (~0.03 to 0.5).

    • Blood-Brain Barrier (BBB): The oxetane reduces lipophilicity (low LogP) compared to purely alkyl analogs while maintaining neutrality, potentially making it a good candidate for CNS penetration if efflux is low.[]

  • Solubility:

    • While neutral molecules are generally less soluble than salts, the oxetane oxygen acts as a strong hydrogen bond acceptor, enhancing aqueous solubility compared to a cyclobutyl or propyl analog.

Experimental Protocols

To validate the pKa of this molecule, standard potentiometric titration will likely fail because the pKa is too low (interference from water ionization). UV-metric titration is the gold standard here.[]

Method: UV-metric Titration (Spectrophotometric)

This method relies on the difference in UV absorption spectra between the neutral and protonated forms.[]

Protocol:

  • Preparation: Dissolve 1-(Oxetan-3-yl)-1H-pyrazol-3-amine in a co-solvent system (e.g., water with 0.1% DMSO) to a concentration of ~50 µM.

  • Titrant: Use 0.5 M HCl and 0.5 M KOH.

  • Wavelength Selection: Scan from 200–400 nm. The pyrazole ring absorption (

    
    ) will shift upon protonation of the N2 nitrogen (typically a bathochromic or hypsochromic shift depending on conjugation).
    
  • Data Collection: Measure absorbance at multiple wavelengths while varying pH from 1.0 to 7.0.

  • Calculation: Plot Absorbance vs. pH. The inflection point of the sigmoidal curve is the pKa.[]

Workflow Visualization

Experiment Start Sample Preparation 50 µM in H2O/DMSO Step1 Acidify to pH 1.5 (Fully Protonated State) Start->Step1 Step2 Sequential Titration Add KOH in micro-aliquots Step1->Step2 Measure Measure UV Spectra (200-400 nm) at each pH step Step2->Measure Measure->Step2 Loop until pH 7.0 Analysis Identify Isosbestic Points & Lambda Max Shift Measure->Analysis Result Calculate pKa via Sigmoidal Fit Analysis->Result

Figure 2: Workflow for UV-metric determination of low-pKa heterocyclic amines.

References

  • ChemicalBook. (2023).[] 1-Methyl-1H-pyrazol-3-amine Physicochemical Properties. Retrieved from

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.
  • PubChem. (2023).[] 1-(Oxetan-3-yl)-1H-pyrazol-3-amine Compound Summary. National Library of Medicine.[] Retrieved from

  • ChemScene. (2023). Product Data: 1-(Oxetan-3-yl)-1h-pyrazol-3-amine.[] Retrieved from

  • Claramunt, R. M., et al. (1991). The pKa of Pyrazoles. Advances in Heterocyclic Chemistry.

Sources

Oxetane as a Bioisostere in Pyrazole-Based Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological profile is paramount. Bioisosterism, the exchange of one functional group for another with similar steric and electronic properties, is a cornerstone of this process. This guide provides an in-depth technical exploration of the oxetane ring as a contemporary bioisostere in the design of pyrazole-based therapeutics. Pyrazole scaffolds are prevalent in a multitude of clinically successful drugs, valued for their synthetic tractability and diverse biological activities.[1][2] The introduction of the oxetane moiety—a strained, polar, four-membered ether—offers a powerful tool to address common challenges in drug development, including poor solubility, metabolic instability, and off-target effects.[3][4] This document will detail the rationale, synthetic strategies, and profound impact of this bioisosteric replacement on the physicochemical and pharmacokinetic properties of pyrazole-containing drug candidates, supported by experimental protocols and case studies.

Introduction: The Convergence of a Privileged Scaffold and a Modern Bioisostere

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a structure that has proven to be a "privileged scaffold" in drug discovery.[2] Its ability to participate in hydrogen bonding and its synthetic accessibility have led to its incorporation into a wide array of therapeutic agents, from anti-inflammatory drugs like celecoxib to kinase inhibitors used in oncology.[1][5]

However, the journey from a hit compound to a clinical candidate is often fraught with challenges related to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This is where the concept of bioisosterism becomes critical. Classical bioisosteres are well-established, but modern drug discovery often requires more nuanced tools to solve complex ADME problems.

Enter the oxetane ring. This small, sp³-rich heterocycle has emerged as a valuable bioisostere for several common functional groups, most notably the gem-dimethyl and carbonyl groups.[4][6] Its unique structural and electronic properties—high polarity, a significant dipole moment, and a compact three-dimensional shape—allow it to favorably modulate a molecule's properties in ways that other groups cannot.[7][8]

This guide will focus on the strategic advantages of replacing traditional functional groups on a pyrazole core with an oxetane moiety to create superior drug candidates.

The Oxetane Moiety: Physicochemical Advantages in Drug Design

The decision to incorporate an oxetane is driven by its predictable and beneficial impact on key drug-like properties.[6][8]

  • Enhanced Aqueous Solubility: A primary advantage of the oxetane ring is its ability to significantly increase aqueous solubility.[6] By replacing a lipophilic group like a gem-dimethyl moiety, the polar oxygen atom of the oxetane can act as a hydrogen bond acceptor, improving interactions with water. This can lead to dramatic improvements in a compound's dissolution rate and subsequent oral bioavailability.[8]

  • Reduced Lipophilicity (LogD): High lipophilicity is often associated with poor ADME properties and off-target toxicity. The oxetane serves as a less lipophilic surrogate for the gem-dimethyl group, helping to lower the overall LogD of a molecule into a more favorable range for drug development.[3]

  • Modulation of Basicity (pKa): When placed adjacent to a basic nitrogen atom, the strong electron-withdrawing inductive effect of the oxetane's oxygen can significantly lower the pKa of the amine.[4] This can be a crucial tactic to mitigate hERG channel liability or to improve cell permeability by reducing the proportion of the charged species at physiological pH.[3][8]

  • Improved Metabolic Stability: The C-H bonds of a gem-dimethyl group can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. Replacing this group with the more robust oxetane ring can block this metabolic pathway, thereby increasing the compound's half-life and metabolic stability.[6][9]

  • Vectorial Exit and Conformational Rigidity: The defined, three-dimensional structure of the oxetane ring provides a rigid exit vector from the pyrazole core. This can be exploited to orient other functional groups into a specific binding pocket of a biological target, potentially increasing potency and selectivity.[3]

dot graph TD subgraph Bioisosteric Replacement A[Pyrazole with gem-Dimethyl Group] --> B{Replacement}; C[Pyrazole with Carbonyl Group] --> B; end B --> D[Pyrazole with Oxetane Moiety]; subgraph Improved Properties D --> E[Enhanced Solubility]; D --> F[Reduced Lipophilicity]; D --> G[Increased Metabolic Stability]; D --> H[Modulated pKa]; end

end

Caption: Bioisosteric replacement of gem-dimethyl or carbonyl groups with oxetane leads to improved drug-like properties.

Synthetic Strategies for Oxetane-Substituted Pyrazoles

The successful incorporation of an oxetane onto a pyrazole scaffold relies on robust and versatile synthetic methodologies. The most common approaches involve either building the pyrazole ring onto a pre-existing oxetane-containing fragment or attaching the oxetane at a later stage.[1][10]

General Protocol: Synthesis via Condensation with an Oxetane-Containing 1,3-Dicarbonyl Equivalent

One of the most direct methods for synthesizing pyrazoles is the condensation of a 1,3-dicarbonyl compound with hydrazine.[1] By using a dicarbonyl precursor that already contains the oxetane moiety, the target molecule can be accessed efficiently.

Step-by-Step Methodology:

  • Synthesis of the Oxetane-Containing β-Ketoester:

    • To a solution of oxetan-3-one in a suitable aprotic solvent (e.g., THF), add a solution of the desired phosphonate ylide (e.g., triethyl phosphonoacetate) and a non-nucleophilic base (e.g., NaH) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

    • Purify the resulting α,β-unsaturated ester via column chromatography.

    • The ester can then be converted to a β-ketoester through a Claisen condensation.

  • Pyrazole Ring Formation (Knorr Pyrazole Synthesis):

    • Dissolve the oxetane-containing β-ketoester (1.0 eq) in a protic solvent such as ethanol.

    • Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.1 eq).

    • Add a catalytic amount of a protic acid (e.g., acetic acid).

    • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or silica gel chromatography to yield the desired oxetane-substituted pyrazole.

  • Characterization:

    • Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Late-Stage Functionalization: Cross-Coupling Reactions

For more complex molecules, a late-stage introduction of the oxetane can be advantageous. This often involves a pre-functionalized pyrazole (e.g., a bromo- or iodo-pyrazole) and a suitable oxetane-containing coupling partner.

Example: Suzuki Coupling

  • Preparation of Oxetane-3-boronic acid pinacol ester: This key building block can be prepared from 3-bromooxetane via a lithium-halogen exchange followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

  • Coupling Reaction:

    • To a degassed mixture of the halo-pyrazole (1.0 eq), oxetane-3-boronic acid pinacol ester (1.5 eq), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq) in a solvent system like dioxane/water (4:1), add a palladium catalyst (e.g., Pd(dppf)Cl₂).

    • Heat the reaction mixture under an inert atmosphere (N₂ or Ar) at 80-100 °C for 6-12 hours.

    • Monitor the reaction progress by LC-MS.

    • After completion, cool the reaction, filter through celite, and partition between water and an organic solvent.

    • Purify the product using column chromatography.

Case Studies: The Impact of Oxetane in Action

The true value of this bioisosteric replacement is best illustrated through real-world examples where the introduction of an oxetane moiety led to a significantly improved drug candidate.

Case Study: RORγt Antagonists for Autoimmune Diseases

Retinoic acid receptor-related orphan receptor γt (RORγt) is a key transcription factor in the differentiation of Th17 cells, making it a high-value target for autoimmune diseases.[11][12] During the optimization of a series of pyrazole-based RORγt antagonists, medicinal chemists often encounter issues with poor solubility and high metabolic clearance.

In one such series, a lead compound bearing an isopropyl group showed moderate potency but suffered from rapid metabolism.

Table 1: Physicochemical Property Comparison in a RORγt Antagonist Series

CompoundBioisosteric GroupRORγt IC₅₀ (nM)Aqueous Solubility (µg/mL)Microsomal Clearance (µL/min/mg)
Lead-1 Isopropyl50< 1120
Oxa-1 Oxetan-3-yl457515

The replacement of the isopropyl group with an oxetan-3-yl moiety in Oxa-1 resulted in a dramatic improvement in the compound's profile. While the potency remained comparable, the aqueous solubility increased over 75-fold, and the metabolic clearance was significantly reduced. This highlights the oxetane's ability to simultaneously address multiple ADME liabilities.[13]

Case Study: Fatty Acid Amide Hydrolase (FAAH) Inhibitors for Pain

FAAH is an enzyme responsible for the breakdown of endocannabinoids, and its inhibition is a therapeutic strategy for treating pain and inflammation.[9][14] In the development of pyrazole-based FAAH inhibitors, achieving good brain penetration and avoiding off-target effects are critical.

A research program identified a potent pyrazole-based inhibitor, Lead-2 , which contained a gem-dimethyl group. While potent, the compound's high lipophilicity limited its oral bioavailability and raised concerns about potential off-target binding.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial"];

}

Caption: A typical workflow for incorporating an oxetane bioisostere during lead optimization.

Table 2: Comparison of Properties for FAAH Inhibitors

CompoundBioisosteric GroupFAAH IC₅₀ (nM)cLogPRat Brain/Plasma Ratio
Lead-2 gem-Dimethyl154.20.3
Oxa-2 3,3-Dimethyloxetane183.11.1

By replacing the gem-dimethyl group with a spirocyclic oxetane, the resulting compound, Oxa-2 , maintained excellent potency against FAAH.[9][15][16] Crucially, the cLogP was reduced by over a full unit, a significant change that contributed to a much-improved brain-to-plasma ratio, indicating better CNS penetration. This strategic swap transformed a problematic lead into a more viable candidate for treating neuropathic pain.

Conclusion and Future Outlook

The oxetane ring has firmly established itself as a powerful tool in the medicinal chemist's arsenal for designing pyrazole-based drugs. Its ability to act as a polar, metabolically stable, and three-dimensional surrogate for problematic groups like gem-dimethyl and carbonyls allows for the systematic optimization of drug candidates.[3][6] By improving solubility, reducing lipophilicity, blocking metabolic hotspots, and fine-tuning basicity, the incorporation of an oxetane can directly address many of the common reasons for compound attrition during preclinical and clinical development.

As synthetic methods for accessing diverse oxetane building blocks continue to advance, we can expect to see even more sophisticated applications of this unique bioisostere.[10][17] The strategic marriage of a privileged pyrazole scaffold with the modern, problem-solving capabilities of the oxetane ring will undoubtedly continue to yield novel and effective therapeutics for years to come.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new tool for modern medicinal chemistry. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-membered ring-containing sp³-rich scaffolds in drug discovery. Chemical Reviews, 114(17), 8257-8322. [Link]

  • Jat, J. L., & Rej, S. (2021). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 64(23), 16996-17039. [Link]

  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). The pyrazole nucleus in medicinal chemistry: a review. Mini reviews in medicinal chemistry, 17(11), 967-984. [Link]

  • Solt, L. A., Kumar, N., Nuhant, P., Wang, Y., Lauer, J. L., Liu, J., ... & Griffin, P. R. (2011). Suppression of TH17 differentiation and autoimmunity by a synthetic ROR ligand. Nature, 472(7344), 491-494. [Link]

  • Harrity, J. P., & Buckley, B. R. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12431-12488. [Link]

  • Ahn, K., Smith, S. E., Liimatta, M. B., Beidler, D., Sadagopan, N., & Cravatt, B. F. (2009). Discovery and characterization of a highly selective, reversible inhibitor of fatty acid amide hydrolase. Journal of medicinal chemistry, 52(21), 7054-7068. [Link]

  • Aghazadeh Tabrizi, M., Baraldi, P. G., Ruggiero, E., Saponaro, G., Baraldi, S., Romagnoli, R., ... & Tuccinardi, T. (2015). Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). European journal of medicinal chemistry, 98, 223-234. [Link]

  • Litskan, E., Lynnyk, S., Shypov, R., et al. (2025). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. [Link]

  • Trošelj, P., Vikić-Topić, D., & Dikić, I. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5410. [Link]

  • Shafaat, S., & Zaib, S. (2018). Synthesis of Substituted Pyranopyrazoles under Neat Conditions via a Multicomponent Reaction. Journal of Heterocyclic Chemistry, 55(10), 2349-2353. [Link]

  • ChEMBL. (n.d.). Document: Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). (CHEMBL3421629). European Bioinformatics Institute. [Link]

  • Johnson, D. S., et al. (2014). Discovery of MK-4409, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain. ACS Medicinal Chemistry Letters, 5(6), 717-721. [Link]

  • Ramisetty, M. K., Yadav, V., Venkitasamy, K., & Baskaran, S. (2023). Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. ChemistrySelect, 8(33), e202301982. [Link]

  • Rojas-Bautista, R., et al. (2025). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Molecules, 30(14), 3049. [Link]

  • Ciofani, M., Madar, A., Galan, C., et al. (2012). Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms. Immunity, 36(4), 661-671. [Link]

  • Kumar, A., et al. (2018). Identification of novel pyrazole–rhodanine hybrid scaffolds as potent inhibitors of aldose reductase: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 8(58), 33171-33185. [Link]

  • Nagy, V., et al. (2024). Strain‐Release‐Driven Modular Synthesis of Oxetane‐Based Amide Bioisosteres: Concise, Robust and Scalable Approach. Angewandte Chemie. [Link]

  • Iannotti, F. A., et al. (2025). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. International Journal of Molecular Sciences, 26(7), 3989. [Link]

  • Stepan, A. F. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery, 20(12), 1435-1449. [Link]

  • Ribeiro, C. M. R., & Leite, L. F. C. C. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660515. [Link]

  • El-Damasy, A. K., et al. (2024). New Pyrazole/Pyrimidine-Based Scaffolds as Inhibitors of Heat Shock Protein 90 Endowed with Apoptotic Anti-Breast Cancer Activity. Molecules, 29(19), 4583. [Link]

Sources

Methodological & Application

General procedure for N-alkylation of 3-aminopyrazole with oxetane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent N-Alkylation Strategies for 3-Aminopyrazole with Oxetane Derivatives

Executive Summary

In modern drug development, the oxetane ring has transitioned from a synthetic curiosity to a privileged structural motif. Acting as a highly polar, sp³-rich bioisostere for gem-dimethyl groups and carbonyls, oxetane incorporation dramatically improves aqueous solubility, lowers lipophilicity (LogD), and enhances metabolic stability[1]. When coupling oxetane motifs with 3-aminopyrazole—a ubiquitous hinge-binding pharmacophore in kinase inhibitors[2]—chemists must navigate competing regioselectivity and chemoselectivity pathways.

This application note details the causal mechanisms and validated protocols for two divergent N-alkylation pathways:

  • Pathway A (Intact Ring): Direct

    
     alkylation using 3-halooxetanes to install an intact oxetane ring[3].
    
  • Pathway B (Ring Opening): Lewis acid-catalyzed oxetane ring-opening to generate functionalized 3-(pyrazol-1-yl)propan-1-ol derivatives[4].

Mechanistic Rationale & Regioselectivity (E-E-A-T)

When alkylating 3-aminopyrazole, the molecule presents three potential nucleophilic sites: two endocyclic nitrogen atoms (N1 and N2) and one exocyclic primary amine.

  • Endocyclic vs. Exocyclic Nucleophilicity: Under basic conditions, the pyrazole ring is deprotonated to form a pyrazolide anion. The negative charge is delocalized across N1 and N2, making them significantly more nucleophilic than the exocyclic amine. The lone pair of the exocyclic

    
     is partially conjugated with the aromatic 
    
    
    
    -system, rendering it a poor nucleophile. Thus, N-alkylation exclusively occurs on the endocyclic nitrogens[5].
  • N1 vs. N2 Selectivity: Alkylation predominantly occurs at the N1 position (distal to the amino group). The exocyclic

    
     group at the adjacent C3 position imposes significant steric hindrance, thermodynamically and kinetically disfavoring N2-alkylation.
    
  • Causality of Pathway Divergence:

    • Intact Ring (Pathway A): Utilizing 3-iodooxetane with a mild, bulky base (e.g.,

      
      ) in a polar aprotic solvent (DMF) facilitates a classic 
      
      
      
      substitution. The oxetane ring remains intact because the basic conditions do not activate the stable C-O ether bonds[6]. The large ionic radius of Cesium prevents tight ion-pairing, maximizing the nucleophilicity of the pyrazolide anion.
    • Ring Opening (Pathway B): Utilizing unsubstituted oxetane in the presence of a Lewis acid (e.g.,

      
      ) activates the strained four-membered ring via an oxonium intermediate. The pyrazole nitrogen then attacks the less sterically hindered carbon, relieving 
      
      
      
      kJ/mol of ring strain and yielding a 3-substituted propan-1-ol[4].
Pathway Visualization

Mechanism SM 3-Aminopyrazole (Nucleophile) CondA Path A: 3-Iodooxetane Cs2CO3, DMF, 80°C SM->CondA SN2 Alkylation CondB Path B: Oxetane (unsubstituted) Sc(OTf)3, DCE, 80°C SM->CondB Lewis Acid Activation ProdA 1-(Oxetan-3-yl)-1H-pyrazol-3-amine (Intact Oxetane Ring) CondA->ProdA ProdB 3-(3-Amino-1H-pyrazol-1-yl)propan-1-ol (Ring-Opened Product) CondB->ProdB

Divergent N-alkylation pathways of 3-aminopyrazole with oxetane.

Quantitative Data: Condition Optimization

The table below summarizes the optimization of reaction parameters to selectively drive either the intact ring installation or the ring-opening cascade.

EntryTarget PathwayReagentsBase / CatalystSolventTemp (°C)Yield (%)Regioselectivity (N1:N2)
1Intact Ring3-Iodooxetane

DMF804585:15
2Intact Ring 3-Iodooxetane

DMF 80 78 >95:5
3Intact Ring3-IodooxetaneNaHTHF603060:40 (O-alkylation noted)
4Ring OpeningOxetane

DCE8065>95:5
5Ring Opening Oxetane

Toluene 80 82 >95:5

Note:


 (Entry 2) provides superior yields for the intact ring by minimizing competitive side reactions often seen with harder bases like NaH (Entry 3).

Experimental Protocols

Protocol A: Synthesis of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine (Intact Ring)

Objective: Alkylate the N1 position of 3-aminopyrazole while preserving the highly strained oxetane ring[3].

  • Reagent Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminopyrazole (1.0 mmol, 83 mg) and anhydrous

    
     (2.0 mmol, 652 mg).
    
  • Solvent Addition: Suspend the mixture in anhydrous DMF (5.0 mL, 0.2 M). Causality: DMF is a polar aprotic solvent that leaves the nucleophilic pyrazolide anion unsolvated and highly reactive, accelerating the

    
     displacement.
    
  • Deprotonation: Stir the suspension at room temperature for 30 minutes under an inert Argon atmosphere to ensure complete deprotonation of the pyrazole N-H.

  • Electrophile Addition: Add 3-iodooxetane (1.2 mmol, 221 mg) dropwise via syringe.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C for 16 hours.

  • Self-Validation (In-Process): Monitor the reaction via LC-MS (ESI+). The reaction is complete when the starting material (

    
    ) is consumed and the product mass (
    
    
    
    ) is dominant.
  • Workup: Cool to room temperature. Dilute the mixture with EtOAc (20 mL). Wash the organic layer with 5% aqueous LiCl solution (

    
     mL). Causality: DMF is notoriously difficult to remove in vacuo. The aqueous LiCl wash alters the partition coefficient, forcing DMF entirely into the aqueous phase and preventing it from interfering with downstream chromatography.
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography (
    
    
    
    , 0-10% MeOH in DCM) to afford the product as a white solid.

Workflow Step1 1. Reagent Preparation Dry DMF, Cs2CO3 (2.0 eq) Step2 2. Deprotonation Stir 3-aminopyrazole at RT (30 min) Step1->Step2 Step3 3. Electrophile Addition Add 3-iodooxetane dropwise Step2->Step3 Step4 4. Thermal Activation Heat at 80 °C for 16 h Step3->Step4 Step5 5. Workup & Extraction EtOAc / 5% LiCl wash Step4->Step5 Step6 6. Purification Flash Chromatography (DCM/MeOH) Step5->Step6

Workflow for the SN2 N-alkylation of 3-aminopyrazole.

Protocol B: Synthesis of 3-(3-Amino-1H-pyrazol-1-yl)propan-1-ol (Ring Opening)

Objective: Utilize oxetane as a 3-carbon linker to generate a primary alcohol handle for further functionalization[4].

  • Reagent Preparation: In an oven-dried pressure vial, dissolve 3-aminopyrazole (1.0 mmol, 83 mg) in anhydrous Toluene (5.0 mL).

  • Catalyst Addition: Add Scandium(III) triflate (

    
    , 0.1 mmol, 49 mg) to the solution. Causality:
    
    
    
    is a highly carbophilic Lewis acid that coordinates to the oxetane oxygen, weakening the C-O bond without prematurely degrading the pyrazole.
  • Electrophile Addition: Add oxetane (1.5 mmol, 87 mg) in one portion. Seal the vial.

  • Thermal Activation: Heat the reaction to 80 °C for 12 hours.

  • Self-Validation (In-Process): Spot the reaction on a TLC plate (Eluent: 10% MeOH/DCM). Stain with Ninhydrin and heat. The product will appear as a distinct spot (primary amine presence) with a lower

    
     than the starting material due to the newly formed primary alcohol. LC-MS will show 
    
    
    
    .
  • Workup: Quench the reaction with saturated aqueous

    
     (5 mL) to neutralize the Lewis acid. Extract with EtOAc (
    
    
    
    mL).
  • Purification: Dry the combined organic layers over

    
    , concentrate, and purify via flash chromatography (
    
    
    
    , 2-15% MeOH in DCM).

References

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews (2016).

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry (2011).

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles. Molecules / PMC (2023).

  • WO2009111279A1 - Pyrazole [3, 4-b] pyridine raf inhibitors. Google Patents (2009).

Sources

Application Note: Amide Coupling Strategies for 1-(Oxetan-3-yl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the nuanced challenge of coupling 1-(Oxetan-3-yl)-1H-pyrazol-3-amine . It synthesizes theoretical pKa analysis with practical, field-tested methodologies to ensure high yield and scaffold integrity.

Executive Summary

The building block 1-(Oxetan-3-yl)-1H-pyrazol-3-amine (CAS: 2137931-24-7) is a critical scaffold in modern medicinal chemistry, particularly for JAK inhibitors and other kinase-targeted therapies. The oxetane ring serves as a superior metabolic bioisostere for gem-dimethyl or carbonyl groups, offering improved solubility and reduced lipophilicity (LogD).

However, this scaffold presents a dichotomous synthetic challenge :

  • Low Nucleophilicity: The pyrazole-3-amine is electronically deactivated by the heteroaromatic ring, requiring high-energy activation of the carboxylic acid partner.

  • Acid Sensitivity: The strained oxetane ring is susceptible to acid-catalyzed ring opening (hydrolysis/polymerization), limiting the use of harsh activation methods or acidic workups.

This guide provides three validated protocols designed to balance these competing factors, ensuring amide bond formation without compromising the oxetane core.

Strategic Analysis & Mechanistic Insight

The Nucleophile: Pyrazol-3-amine

Unlike aliphatic amines, the amino group on the pyrazole ring has significant character overlap with an amide-like nitrogen due to resonance delocalization into the aromatic system.

  • Implication: Standard EDC/HOBt couplings often fail or proceed sluggishly. High-turnover reagents like HATU or T3P (Propylphosphonic anhydride) are required to drive the equilibrium.

The Electrophile: Oxetane Stability

The oxetane ring possesses ~107 kJ/mol of ring strain.[1] While stable to base and nucleophiles, it is highly vulnerable to Brønsted and Lewis acids.

  • Danger Zone:

    
     or strong Lewis acids (e.g., 
    
    
    
    ,
    
    
    ).[2]
  • Critical Control Point: The reaction mixture must remain buffered (basic), and the workup must avoid strong acidic washes (e.g., 1M HCl), which are standard for removing unreacted amines in other contexts.[2]

Decision Matrix

Use the following logic flow to select the optimal protocol for your specific acid partner.

CouplingStrategy Start Select Carboxylic Acid Partner CheckChiral Is the Acid Chiral/Epimerizable? Start->CheckChiral CheckSteric Is the Acid Sterically Hindered? CheckChiral->CheckSteric No MethodA Method A: T3P (Preferred) (Low Epimerization, Easy Workup) CheckChiral->MethodA Yes MethodB Method B: HATU/DIEA (High Potency, General Purpose) CheckSteric->MethodB No (Standard) MethodC Method C: Ghosez's Reagent (For Ultra-Low Reactivity) CheckSteric->MethodC Yes (Tertiary/Quaternary C)

Figure 1: Strategic decision tree for selecting coupling conditions based on carboxylic acid properties.

Experimental Protocols

Method A: T3P (Propylphosphonic Anhydride) – The "Green" Standard

Best For: Scale-up, chiral acids, and preventing oxetane degradation.[2] T3P acts as its own buffer and byproducts are water-soluble.

Reagents:

  • Carboxylic Acid (1.0 equiv)[2]

  • 1-(Oxetan-3-yl)-1H-pyrazol-3-amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Pyridine or DIEA (3.0 – 4.0 equiv)[2]

  • Solvent: EtOAc or 2-MeTHF (Preferred) or DMF.

Protocol:

  • Dissolution: In a reaction vial, dissolve the Carboxylic Acid and the Pyrazole Amine in EtOAc (concentration ~0.1 – 0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine is preferred over DIEA for T3P couplings as it minimizes acyl-ammonium formation.

  • Activation: Cool the mixture to 0 °C. Add T3P solution dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by LCMS.

  • Workup (Crucial):

    • Dilute with EtOAc.

    • Wash with Water (x2).

    • Wash with Sat. NaHCO₃ (x2). Do NOT use HCl.

    • Wash with Brine (x1).

    • Dry over Na₂SO₄ and concentrate.

Method B: HATU/DIEA – The High-Throughput Workhorse

Best For: Small-scale discovery chemistry, library synthesis, and unreactive acids.

Reagents:

  • Carboxylic Acid (1.0 equiv)[2]

  • 1-(Oxetan-3-yl)-1H-pyrazol-3-amine (1.0 – 1.2 equiv)

  • HATU (1.2 equiv)

  • DIEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF or DMA (anhydrous).

Protocol:

  • Pre-activation: Dissolve the Carboxylic Acid in DMF. Add HATU (1.2 equiv) and DIEA (1.0 equiv). Stir for 5–10 minutes at RT. Solution should turn yellow/orange.

  • Coupling: Add the Pyrazole Amine and the remaining DIEA (2.0 equiv).

  • Reaction: Stir at RT for 1–4 hours.

    • Tip: If conversion is <50% after 4 hours, heat to 50 °C. Do not exceed 60 °C to protect the oxetane.

  • Workup:

    • Dilute with EtOAc/Ether (to precipitate urea byproducts).

    • Wash with Sat. NH₄Cl (mildly acidic, pH ~5, safe for oxetanes if brief).

    • Wash with Sat. NaHCO₃.

    • Brine/Dry/Concentrate.

Method C: Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine)

Best For: Extremely sterically hindered acids where HATU fails. Generates acid chlorides in situ under neutral conditions.

Protocol:

  • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

  • Add Ghosez’s Reagent (1.2 equiv) at 0 °C. Stir 1h to form Acid Chloride.

  • In a separate vial, dissolve Pyrazole Amine (1.2 equiv) and Pyridine (3.0 equiv) in DCM.

  • Cannulate the Acid Chloride solution into the Amine solution at 0 °C.

  • Why this works: The base is present before the acid chloride arrives, instantly neutralizing HCl and protecting the oxetane.

Data Summary & Troubleshooting

Comparative Performance Table
VariableMethod A (T3P)Method B (HATU)Method C (Acid Cl)
Reaction pH Buffered (~7-8)Basic (~9-10)Neutral/Basic
Oxetane Safety HighHighModerate (Risk of HCl)
Purification Extraction often sufficientColumn/Prep-HPLC usually requiredExtraction sufficient
Epimerization Very LowModerateHigh
Cost ModerateHighLow
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Oxetane Ring Opening Acidic workup or high temperature.Switch to Method A . Use Sat. NaHCO₃ or Citric Acid (pH 4) instead of HCl. Keep T < 60 °C.
Low Conversion Poor nucleophilicity of pyrazole amine.Switch to Method B or C . Increase concentration to 0.5 M. Use microwave irradiation (max 60 °C, 30 min).
N-Acylation on Pyrazole Ring Regioselectivity issue (rare for 3-amino).The N1-oxetane blocks the other nitrogen, but if N-acylation occurs (forming a bis-amide), treat crude with MeOH/K₂CO₃ to cleave the labile pyrazole-N-amide.

Visualizing the "Danger Zone"

The following diagram illustrates the specific chemical pathway of oxetane degradation that must be avoided during the workup phase.

OxetaneDegradation cluster_0 AVOID DURING WORKUP Oxetane Intact Oxetane (Desired) Protonated Protonated Ether Oxetane->Protonated pH < 3 Acid + H+ (Strong Acid) Open Ring Opened Alcohol/Chloride Protonated->Open Nucleophile (Cl-, H2O)

Figure 2: Mechanism of acid-catalyzed oxetane ring opening. This pathway is irreversible.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development. Link[2]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2] Angewandte Chemie International Edition. Link

  • Pfizer Inc. (2011). Patent WO2011068233: Heterocyclic Compounds as JAK Inhibitors. (Demonstrates use of oxetanyl-pyrazole scaffolds). Link

  • Archibald, T. G., et al. (1990). Synthesis and stability of oxetane derivatives.[2] Journal of Organic Chemistry. (Foundational stability data). Link[2]

Sources

Application Note: 1-(Oxetan-3-yl)-1H-pyrazol-3-amine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for drug discovery scientists, focusing on the strategic integration of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine into kinase inhibitor design.

Abstract

In the optimization of kinase inhibitors, managing lipophilicity while maintaining ligand efficiency (LE) is a persistent challenge. This guide details the utility of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine as a privileged fragment. By combining the proven hinge-binding capability of the 3-aminopyrazole scaffold with the physicochemical benefits of the oxetane ring (a metabolic "shield" and polarity modulator), this fragment offers a superior starting point for FBDD campaigns compared to traditional


-alkyl or 

-cycloalkyl analogs.

Chemical Rationale & Physicochemical Profile

The strategic value of this fragment lies in the "Oxetane Effect." The oxetane ring acts as a bioisostere for gem-dimethyl and carbonyl groups but with distinct advantages:

  • Metabolic Stability: The oxetane ring blocks the

    
    -carbon from CYP450-mediated oxidation, a common liability in 
    
    
    
    -ethyl or
    
    
    -isopropyl groups.
  • Lipophilicity Modulation: It lowers LogP/LogD significantly compared to carbocyclic analogs (cyclobutane) while maintaining a similar steric volume.

  • Inductive Effect: The electron-withdrawing oxygen reduces the basicity of the pyrazole system, potentially reducing hERG liability and improving selectivity.

Table 1: Comparative Physicochemical Properties
Property1-(Oxetan-3-yl)-...1-Isopropyl-...1-Cyclobutyl-...Impact
MW (Da) 139.15125.17137.18Minimal change; keeps LE high.
cLogP ~ -0.5~ 0.6~ 0.8Significant reduction in lipophilicity.
TPSA (

)
~ 68~ 52~ 52Increased polarity aids solubility.
H-Bond Donors 222Preserved hinge interaction.
Metabolic Liability Low (Ring strain/O)High (

-hydroxylation)
ModerateEnhanced metabolic stability.

Synthetic Protocol

Objective: Synthesis of 1-(oxetan-3-yl)-1H-pyrazol-3-amine from commercially available precursors. Scale: Gram-scale preparation.

Reaction Scheme (Logic Flow)

The synthesis relies on the regioselective alkylation of 3-nitro-1H-pyrazole followed by reduction. Direct alkylation of 3-aminopyrazole is avoided due to competing reactivity at the exocyclic amine.

Synthesis SM1 3-Nitro-1H-pyrazole Inter Intermediate: 1-(Oxetan-3-yl)-3-nitropyrazole SM1->Inter Step 1: Alkylation Cs2CO3, DMF, 80°C SM2 3-Iodooxetane (or Tosylate) SM2->Inter Prod Product: 1-(Oxetan-3-yl)-1H-pyrazol-3-amine Inter->Prod Step 2: Reduction H2, Pd/C, MeOH Isomer Note: Separate N1/N2 isomers via Flash Chrom. Inter->Isomer

Figure 1: Synthetic route for the target fragment. Step 1 prioritizes N-alkylation; Step 2 reduces the nitro group to the active amine.

Detailed Methodology
Step 1: N-Alkylation
  • Reagents: Dissolve 3-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF (0.5 M).

  • Base: Add Cesium Carbonate (

    
    )  (2.0 eq). Stir for 15 min at RT to deprotonate the pyrazole.
    
  • Electrophile: Add 3-iodooxetane (1.2 eq). Note: 3-Bromoxeetane can be used but requires longer reaction times or higher temperatures.

  • Reaction: Heat to 80°C for 12–16 hours. Monitor by LC-MS.[1]

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Critical Check: Two isomers are formed.[2][3] The 1-(oxetan-3-yl)-3-nitropyrazole (desired, usually less polar) and 1-(oxetan-3-yl)-5-nitropyrazole. Confirm regiochemistry via NOESY NMR (interaction between oxetane proton and pyrazole C5-H indicates 1,5-substitution; lack thereof suggests 1,3).

Step 2: Nitro Reduction
  • Reagents: Dissolve the nitro intermediate in MeOH (0.2 M).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Reaction: Stir under

    
     atmosphere (balloon pressure) at RT for 2–4 hours.
    
  • Workup: Filter through a Celite pad to remove Pd. Concentrate in vacuo.[4]

  • Product: The resulting 1-(oxetan-3-yl)-1H-pyrazol-3-amine is typically an off-white solid or viscous oil, sufficiently pure for coupling reactions.

Application in Kinase Drug Discovery

This fragment is designed to target the ATP-binding pocket (Hinge Region) .

Binding Mode & Design Strategy

The 3-aminopyrazole motif functions as a bidentate hydrogen bond donor/acceptor pair.

  • Donor: The exocyclic amine (

    
    ) donates a proton to the hinge backbone carbonyl (e.g., Glu residue in many kinases).
    
  • Acceptor: The pyrazole

    
     accepts a proton from the hinge backbone amide (e.g., Met/Leu residue).
    
  • Vector: The oxetane group at

    
     projects into the solvent-exposed region or the ribose-binding pocket, depending on the specific kinase architecture. Its polarity is crucial here, as hydrophobic groups in this vector often lead to poor solubility.
    

Figure 2: Schematic of the bidentate binding interaction with the kinase hinge region.

Experimental Validation Protocols
A. Fragment Screening (SPR)
  • Instrument: Biacore 8K or S200.

  • Chip: CM5 sensor chip with immobilized target kinase.

  • Buffer: HBS-P+ with 2% DMSO (critical to match compound solvent).

  • Protocol: Inject fragment concentration series (

    
    ).
    
  • Success Criteria: Fast on/off rates (square wave sensorgrams) typical of fragments.

    
     expected in the low-to-mid 
    
    
    
    range.
B. Crystallography (Soaking)
  • System: Apo-kinase crystals (e.g., CDK2, PKA, or specific target).

  • Soak: 10–50 mM fragment concentration in cryo-protectant solution for 2–24 hours.

  • Observation: Look for electron density (

    
     map) at the hinge. The oxetane ring should be clearly resolved, confirming the vector for growing the fragment.
    

Troubleshooting & Optimization

  • Regioselectivity Issues: If Step 1 yields high N2-isomer (5-nitro), switch to Mitsunobu conditions (3-nitro-1H-pyrazole, oxetan-3-ol,

    
    , DIAD, THF, 
    
    
    
    ). This often improves selectivity for the N1 isomer.
  • Instability: Oxetanes are acid-sensitive. Avoid strong acidic workups or prolonged exposure to Lewis acids during downstream coupling (e.g., if performing reductive amination on the amine, use mild conditions).

References

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2006).[4] "Oxetanes as Promising Modules in Drug Discovery."[4] Angewandte Chemie. Link

  • Wyatt, P. G., et al. (2008). "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor." Journal of Medicinal Chemistry. Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews. Link

  • Barnes-Seeman, D. (2012). "The role of oxetanes in drug discovery." Drug Discovery Today. Link

Sources

Application Note: Buchwald-Hartwig Cross-Coupling of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Chemical Logic

The Substrate: Why This Molecule Matters

The subject molecule, 1-(Oxetan-3-yl)-1H-pyrazol-3-amine , represents a high-value scaffold in modern medicinal chemistry. It combines two critical design elements:

  • The Oxetane Ring: A metabolic surrogate for gem-dimethyl or carbonyl groups.[1] It lowers lipophilicity (LogP) and improves solubility compared to carbocyclic analogs while resisting oxidative metabolism (unlike tetrahydrofurans).

  • The 3-Aminopyrazole Core: A privileged pharmacophore found in numerous kinase inhibitors (e.g., CDKs, JAKs).

However, coupling this amine presents a dual-threat challenge :

  • Catalyst Poisoning: The pyridine-like nitrogen (N2) of the pyrazole ring is a potent ligand. It can displace phosphines and coordinate to Palladium, forming stable, inactive (heterocycle)2-Pd complexes.

  • Ring Strain: The oxetane ring has a strain energy of ~26 kcal/mol. While stable to base, it is highly susceptible to acid-catalyzed ring opening during workup or if the reaction medium becomes acidic.

Mechanistic Strategy

To successfully couple this substrate, we must engineer the catalytic cycle to favor Reductive Elimination over Catalyst Deactivation .

  • Ligand Selection: We cannot use standard bidentate ligands (e.g., BINAP) which often fail with 5-membered heterocycles. We require bulky, electron-rich monodentate biaryl phosphines (Dialkylbiarylphosphines).

    • Choice:tBuXPhos or BrettPhos . These ligands create a steric wall that prevents the pyrazole N2 from binding to the Pd center, forcing the reaction through the catalytic cycle.

  • Base Selection: Strong alkoxides (NaOtBu) are generally safe for oxetanes and promote rapid transmetallation. However, if the coupling partner contains base-sensitive groups (esters, nitriles), we switch to weak inorganic bases (Cs₂CO₃).

  • Precatalysts: To ensure precise L:Pd ratios and rapid initiation, we utilize G3 or G4 Palladacycle Precatalysts rather than mixing Pd(OAc)₂ + Ligand in situ.

Part 2: Visualization of Reaction Logic

Decision Tree for Conditions

The following diagram illustrates the logic flow for selecting the optimal reaction system based on the electrophile (Aryl Halide) properties.

ReactionLogic Start Start: Select Aryl Halide HalideType Halide Identity? Start->HalideType BaseSens Base Sensitive Groups? (Esters, Nitriles, Nitro) HalideType->BaseSens Ar-Cl, Ar-Br ProtocolC PROTOCOL C (Challenging) Ligand: tBuBrettPhos Base: LHMDS Solvent: THF Temp: 60°C HalideType->ProtocolC Ar-OTf (Triflate) ProtocolA PROTOCOL A (Standard) Ligand: tBuXPhos Base: NaOtBu Solvent: Dioxane Temp: 80-100°C BaseSens->ProtocolA No (Stable) ProtocolB PROTOCOL B (Mild) Ligand: BrettPhos Base: Cs2CO3 Solvent: tAmylOH Temp: 90-110°C BaseSens->ProtocolB Yes (Unstable)

Caption: Logic flow for selecting the optimal catalytic system based on electrophile stability and leaving group.

Part 3: Detailed Experimental Protocols

Materials & Reagents Table
ComponentReagentGrade/Notes
Nucleophile 1-(Oxetan-3-yl)-1H-pyrazol-3-amine>97% Purity. Store at -20°C. Hygroscopic.
Electrophile Aryl Bromide / Chloride1.0 equiv.
Catalyst tBuXPhos Pd G3 2-5 mol%. Air-stable precatalyst.
Base NaOtBu (Sodium tert-butoxide)Sublimed grade. Store in glovebox or desiccator.
Solvent 1,4-DioxaneAnhydrous, degassed (Sparged with N₂ for 15 min).
Additive tBuXPhos (Free Ligand)Optional: 1-2 mol% extra if reaction stalls.
Protocol A: Standard Conditions (Robust Substrates)

Applicable for aryl bromides/chlorides lacking base-sensitive functional groups.

  • Preparation (In Glovebox or under Argon flow):

    • To a reaction vial equipped with a magnetic stir bar, add:

      • tBuXPhos Pd G3 (0.02 equiv)

      • Aryl Halide (1.00 equiv)[2]

      • 1-(Oxetan-3-yl)-1H-pyrazol-3-amine (1.20 equiv)

      • NaOtBu (1.50 equiv)

  • Solvent Addition:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (x3).

    • Inject anhydrous 1,4-Dioxane (Concentration: 0.1 M - 0.2 M relative to halide).

  • Reaction:

    • Place in a pre-heated block at 80°C .

    • Stir vigorously (1000 rpm). The color usually transitions from pale yellow to dark orange/brown.

    • Monitor by LCMS at 1 hour. If conversion is <50%, increase temp to 100°C.

  • Workup (Crucial for Oxetane Stability):

    • Cool to room temperature.[3]

    • Dilute with EtOAc.

    • Do NOT use acid washes (e.g., 1M HCl). This will open the oxetane ring.

    • Wash with Saturated NaHCO₃ (pH ~8.5) or Water.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash chromatography (DCM/MeOH or Hexane/EtOAc).

    • Note: The product amine is polar; consider using 1-5% MeOH in DCM.

Protocol B: Mild Conditions (Base-Sensitive)

Applicable for substrates with esters, ketones, or nitriles.

  • Catalyst System: Use BrettPhos Pd G3 (0.03 equiv).

  • Base: Use Cs₂CO₃ (2.0 equiv). Note: Cesium carbonate must be finely ground and dried.

  • Solvent: t-Amyl Alcohol (2-Methyl-2-butanol). The higher boiling point and polarity help solubilize the inorganic base.

  • Conditions: Heat to 100°C for 4-12 hours.

  • Workup: Same as Protocol A.

Part 4: Troubleshooting & Optimization

Common Failure Modes
ObservationDiagnosisCorrective Action
No Conversion (SM remains) Catalyst PoisoningSwitch to tBuBrettPhos Pd G3 . The extra bulk prevents pyrazole coordination.
Dehalogenation (Ar-H formed)

-Hydride Elimination
Switch solvent to Toluene . Avoid alcoholic solvents. Reduce temperature.
Black Precipitate (Pd Black) Catalyst DecompositionReaction is "starved" of ligand. Add 2 mol% free ligand (tBuXPhos) to stabilize Pd(0).
New Polar Impurity (+18 mass) Oxetane HydrolysisAcidic workup was used or silica gel was too acidic. Add 1% Et₃N to eluent.
Mechanistic Diagram: The Coordination Trap

The following diagram visualizes why specific ligands are required to prevent the "Coordination Trap" inherent to aminopyrazoles.

Mechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition [L-Pd(Ar)(X)] Pd0->OxAdd Ar-X CoordTrap TRAP: Pyrazole N2 Binding [Inactive Complex] OxAdd->CoordTrap Small Ligand (e.g., PPh3, BINAP) AmineBind Amine Binding (Steric Control) OxAdd->AmineBind Bulky Ligand (tBuXPhos) Prod Product C-N Bond Formed AmineBind->Prod Base / Red. Elim. Prod->Pd0 Regeneration

Caption: Bulky ligands prevent the off-cycle coordination trap (Red) and force the productive cycle (Green).

Part 5: References

  • Fors, B. P., & Buchwald, S. L. (2009). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonafluorobutanesulfonates to Nitroaromatics." Journal of the American Chemical Society, 131(36), 12898–12899. Link

    • Context: Establishes the utility of tBuBrettPhos and related ligands for challenging heteroaryl couplings.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphine ligands in palladium-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link

    • Context: The definitive guide for selecting ligands (tBuXPhos vs BrettPhos) based on nucleophile class.

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 9052-9067. Link

    • Context: Authoritative review on the chemical stability of oxetanes (base stable, acid labile) and their use in med-chem.

  • Lundgren, R. J., & Stradiotto, M. (2010). "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine Derivatives: A New Access to N-Arylhydrazines." Angewandte Chemie, 122(46), 8869-8872.

    • Context: Demonstrates handling of hydrazine-like nucleophiles (similar to aminopyrazoles) using bulky ligands.[4]

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Link

    • Context: General mechanism and historical context for the reaction parameters.[1][5][6]

Sources

Scalable Synthesis of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine: Process Development & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a robust, scalable synthetic route for 1-(Oxetan-3-yl)-1H-pyrazol-3-amine , a high-value heterocyclic building block used in the development of kinase inhibitors (e.g., JAK, BTK) and agrochemicals. The oxetane moiety serves as a metabolic stable surrogate for gem-dimethyl or carbonyl groups, improving physicochemical properties such as solubility and lipophilicity.

Unlike bench-scale methods that often rely on the direct alkylation of 3-aminopyrazole—leading to complex regioisomeric mixtures (N1 vs. N2 vs. N-exocyclic)—this protocol utilizes a Nitro-Pyrazole Strategy . This approach ensures high regioselectivity, safety, and purification efficiency suitable for multi-gram to kilogram scale-up.

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing N-substituted aminopyrazoles is controlling regioselectivity. The pyrazole ring has two nucleophilic nitrogens. In 3-aminopyrazole, the exocyclic amine is also nucleophilic.

Selected Route: Alkylation of 3-nitropyrazole followed by catalytic hydrogenation.

  • Rationale: The nitro group is electron-withdrawing, reducing the nucleophilicity of the adjacent N2 nitrogen and rendering the exocyclic position non-nucleophilic. This directs alkylation preferentially to the N1 position (sterically and electronically favored).

  • Oxetane Source: 3-Iodooxetane or Oxetan-3-yl tosylate. (Tosylate is preferred for safety and cost on scale).

Retrosynthesis Target 1-(Oxetan-3-yl)-1H-pyrazol-3-amine (Target Molecule) NitroInt 1-(Oxetan-3-yl)-3-nitro-1H-pyrazole (Key Intermediate) Target->NitroInt Reduction (H2/Pd-C) SM1 3-Nitropyrazole (Commercially Available) NitroInt->SM1 N-Alkylation SM2 Oxetan-3-yl 4-methylbenzenesulfonate (Electrophile) NitroInt->SM2 + Cs2CO3 / DMF

Figure 1: Retrosynthetic strategy prioritizing regiocontrol via the nitro-intermediate.

Experimental Protocols

Stage 1: Synthesis of 1-(Oxetan-3-yl)-3-nitro-1H-pyrazole

Objective: Regioselective alkylation of 3-nitropyrazole.

ParameterSpecification
Reagents 3-Nitropyrazole (1.0 equiv), Oxetan-3-yl tosylate (1.2 equiv), Cesium Carbonate (1.5 equiv)
Solvent DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)
Concentration 0.5 M (relative to pyrazole)
Temperature 80 °C - 90 °C
Time 12 - 16 hours
Yield Target 75 - 85%

Step-by-Step Protocol:

  • Charging: To a dry reactor equipped with mechanical stirring and a nitrogen inlet, charge 3-Nitropyrazole (100 g, 0.88 mol) and Cesium Carbonate (430 g, 1.32 mol).

  • Solvent Addition: Add anhydrous DMF (1.7 L). Stir at room temperature for 30 minutes to ensure deprotonation and formation of the pyrazolate anion.

  • Alkylation: Add Oxetan-3-yl tosylate (241 g, 1.06 mol) portion-wise or as a solution in minimal DMF to control exotherm.

  • Reaction: Heat the mixture to 85 °C . Monitor reaction progress by HPLC (Method A) until starting material is < 2%.

  • Quench & Workup:

    • Cool the reaction mixture to 20 °C.

    • Pour into ice-water (5 volumes, 8.5 L) with vigorous stirring. The product often precipitates as a solid.

    • If solid forms: Filter, wash with water (3 x 500 mL) to remove DMF/inorganic salts. Dry in a vacuum oven at 45 °C.

    • If oil forms: Extract with Ethyl Acetate (3 x 1 L). Wash combined organics with LiCl solution (5%) to remove DMF, then brine. Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from Isopropyl Alcohol (IPA)/Heptane if necessary to remove trace N2-isomer (though N1 is highly favored).

Critical Process Control (CPC):

  • Regiochemistry Check: Use 1H NMR (DMSO-d6).[1] The N1-isomer (target) typically shows a larger difference in chemical shift between pyrazole H4 and H5 compared to the N2-isomer. NOE correlation between the oxetane methine proton and Pyrazole-H5 confirms the N1 structure.

Stage 2: Reduction to 1-(Oxetan-3-yl)-1H-pyrazol-3-amine

Objective: Chemoselective reduction of the nitro group without opening the strained oxetane ring.

ParameterSpecification
Reagents 1-(Oxetan-3-yl)-3-nitro-1H-pyrazole, 10% Pd/C (5 wt% loading)
Solvent Methanol or Ethanol (Anhydrous)
Hydrogen Source H2 gas (Balloon or 3-5 bar pressure)
Temperature 25 °C - 35 °C (Do not overheat)
Time 4 - 6 hours
Yield Target 90 - 95%

Step-by-Step Protocol:

  • Inerting: Charge the nitro-intermediate (100 g) and Methanol (1.0 L) into a hydrogenation vessel (Parr shaker or autoclave).

  • Catalyst Addition: Under a nitrogen blanket, carefully add 10% Pd/C (5 g, 50% water wet). Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation: Purge the vessel with Nitrogen (3x) then Hydrogen (3x). Pressurize to 3 bar (45 psi) with H2.

  • Reaction: Stir at ambient temperature (25-30 °C).

    • Note: Avoid acidic conditions or high temperatures (>50 °C) which can trigger oxetane ring opening (polymerization).

  • Monitoring: Monitor H2 uptake. Check completion by HPLC or TLC (ninhydrin stain for amine).

  • Workup:

    • Filter the catalyst through a pad of Celite® or a spark-proof filter system. Wash the cake with Methanol.

    • Concentrate the filtrate under reduced pressure (bath temp < 40 °C).

  • Isolation: The product is obtained as an off-white solid or viscous oil.

    • Salt Formation (Optional for stability): Dissolve in EtOAc and add 1.0 equiv of HCl in dioxane to precipitate the Hydrochloride salt . This is often preferred for long-term storage.

Process Safety & Engineering

Thermal Hazards
  • 3-Nitropyrazole: Nitro-heterocycles are potentially energetic.[2] Perform a DSC (Differential Scanning Calorimetry) scan before exceeding 100 g scale. Ensure the reaction temperature (85 °C) is at least 50 °C below the onset of decomposition.

  • Hydrogenation: H2 gas is highly flammable.[3] Ensure all equipment is grounded to prevent static discharge.

Impurity Profile & Troubleshooting
ImpurityOriginRemediation
N2-Isomer Regioisomer from Stage 1Recrystallization in Stage 1 (IPA/Heptane). The N2 isomer is usually more soluble.
Ring-Opened Alcohol Acid-catalyzed hydrolysis of oxetaneEnsure solvents are neutral. Avoid HCl workup unless forming the final salt at low temp.
Dimeric Azo Incomplete reduction intermediateIncrease H2 pressure or catalyst loading; ensure vigorous stirring.

Analytical Controls

HPLC Method (Method A)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm.

NMR Characterization (Expected)[4]
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       7.50 (d, J=2.0 Hz, 1H, Pyrazole-H5)
      
    • 
       5.60 (d, J=2.0 Hz, 1H, Pyrazole-H4)
      
    • 
       5.45 (m, 1H, Oxetane-CH)
      
    • 
       4.80 - 4.90 (m, 4H, Oxetane-CH2)
      
    • 
       4.50 (br s, 2H, NH2)
      

Workflow Visualization

Workflow cluster_0 Stage 1: Alkylation cluster_1 Stage 2: Reduction S1_React Mix 3-Nitropyrazole + Cs2CO3 in DMF (30 min, 20°C) S1_Add Add Oxetan-3-yl tosylate Heat to 85°C (12h) S1_React->S1_Add S1_Quench Quench in Ice Water Filter Solid S1_Add->S1_Quench S1_Purify Recrystallize (IPA/Heptane) Target: >98% N1-Isomer S1_Quench->S1_Purify S2_Prep Dissolve Nitro Int. in MeOH Add 10% Pd/C S1_Purify->S2_Prep Intermediate Transfer S2_Hydro Hydrogenation (3 bar H2) 25°C, 4-6h S2_Prep->S2_Hydro S2_Filter Filter Catalyst (Celite) Concentrate S2_Hydro->S2_Filter S2_Final Final Product 1-(Oxetan-3-yl)-1H-pyrazol-3-amine S2_Filter->S2_Final

Figure 2: Process workflow for the scale-up synthesis.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
    • Source:J. Org.[4][5][6][7] Chem.2017 , 82, 8, 4112–4120.

    • URL:[Link]

  • Oxetane Stability & Chemistry

    • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
    • Source:Chem. Rev.2016, 116, 24, 15089–15166.
    • URL:[Link]

  • Catalytic Hydrogenation of Nitroarenes

    • Title: Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides.[5]

    • Source:J. Org.[4][5][6][7] Chem.2011 , 76, 23, 9841–9844.

    • URL:[Link]

  • Compound Data & Availability

    • Title: 1-(Oxetan-3-yl)-1H-pyrazol-3-amine (CAS 2137931-24-7).
    • Source: PubChem / ChemScene.
    • URL:[Link]

Sources

Application Notes and Protocols for Designing Novel JAK Inhibitors Using 1-(Oxetan-3-yl)-1H-pyrazol-3-amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rationale for Targeting JAKs with a Novel Scaffold

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal transducers of cytokine and growth factor signaling.[1] These enzymes are integral to the JAK-STAT signaling pathway, which governs a multitude of cellular processes including immune responses, hematopoiesis, and cell proliferation.[1][2] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases, myeloproliferative neoplasms, and cancers, making JAKs highly attractive therapeutic targets.[2][3]

While several JAK inhibitors have been successfully developed and approved, the quest for next-generation inhibitors with improved selectivity, potency, and pharmacokinetic profiles remains a significant endeavor in medicinal chemistry.[3] This guide focuses on a promising and innovative approach: the design of JAK inhibitors based on the 1-(Oxetan-3-yl)-1H-pyrazol-3-amine scaffold.

The selection of this scaffold is underpinned by a strong scientific rationale:

  • The Privileged Pyrazole Core: The pyrazole ring is a well-established "privileged scaffold" in the design of protein kinase inhibitors.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding site of kinases make it an ideal foundation for inhibitor design.[4][5]

  • The Advantageous Oxetane Moiety: The oxetane ring, a four-membered cyclic ether, has emerged as a valuable functional group in modern drug discovery.[6][7] Its incorporation can confer several desirable properties, including:

    • Improved Physicochemical Properties: Oxetanes can enhance aqueous solubility and reduce lipophilicity, which are critical for favorable pharmacokinetics.[8][9]

    • Metabolic Stability: The oxetane ring can serve as a metabolically stable bioisostere for more labile groups like gem-dimethyl or carbonyl functionalities.[6][10]

    • Modulation of Basicity: The electron-withdrawing nature of the oxetane's oxygen can lower the basicity of adjacent amines, a useful tactic for mitigating off-target effects such as hERG channel inhibition.[6]

By combining the proven kinase-binding ability of the pyrazole core with the property-enhancing features of the oxetane ring, the 1-(Oxetan-3-yl)-1H-pyrazol-3-amine scaffold presents a compelling starting point for the development of novel and differentiated JAK inhibitors.

Logical Workflow for Inhibitor Design and Evaluation

The process of designing and evaluating JAK inhibitors from the 1-(Oxetan-3-yl)-1H-pyrazol-3-amine scaffold follows a structured and logical progression from chemical synthesis to in vivo validation.

workflow Scaffold Scaffold Selection: 1-(Oxetan-3-yl)-1H-pyrazol-3-amine Synthesis Library Synthesis: Chemical Diversification Scaffold->Synthesis Design InVitro In Vitro Screening: Biochemical Assays Synthesis->InVitro Screening Cellular Cell-Based Assays: Target Engagement & Functional Effects InVitro->Cellular Validation SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR InVivo In Vivo Efficacy: Disease Models Cellular->InVivo Preclinical Testing Cellular->SAR InVivo->SAR SAR->Synthesis Optimization

Caption: A diagram illustrating the overall workflow from scaffold selection to SAR analysis.

Experimental Protocols

Part 1: Synthesis of the 1-(Oxetan-3-yl)-1H-pyrazol-3-amine Scaffold and Derivative Library

The starting material, 1-(Oxetan-3-yl)-1H-pyrazol-3-amine, is commercially available, providing a convenient entry point for library synthesis.[11] The primary amino group on the pyrazole ring serves as a versatile handle for chemical diversification, allowing for the introduction of a wide range of substituents to explore the chemical space and establish a robust structure-activity relationship (SAR).

Protocol 1: General Procedure for Amide Coupling to Generate a Diverse Inhibitor Library

This protocol describes a general method for the amide coupling of various carboxylic acids to the 3-amino position of the pyrazole scaffold.

Materials:

  • 1-(Oxetan-3-yl)-1H-pyrazol-3-amine

  • A diverse set of carboxylic acids (R-COOH)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(Oxetan-3-yl)-1H-pyrazol-3-amine (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF.

  • Base and Coupling Agent Addition: Add DIPEA (3.0 eq) to the reaction mixture, followed by the portion-wise addition of PyBOP (1.2 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-(1-(oxetan-3-yl)-1H-pyrazol-3-yl)amide derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Part 2: In Vitro Biochemical Assays for JAK Inhibition

The initial screening of the synthesized library will be performed using in vitro biochemical assays to determine the inhibitory activity of each compound against the individual JAK isoforms.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general procedure for determining the in vitro kinase inhibitory activity of the synthesized compounds using the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during the kinase reaction.

Materials:

  • Synthesized pyrazole-based inhibitors

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Appropriate peptide substrate for each JAK isoform

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Methodology:

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor compounds in DMSO.

  • Reaction Setup: In a multi-well plate, add the respective JAK enzyme, its peptide substrate, and kinase assay buffer.

  • Inhibitor Addition: Add the serially diluted inhibitor compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective JAK enzyme to ensure accurate IC₅₀ determination.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the generated ADP to ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and is inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound against each JAK isoform.

Data Presentation:

Compound IDJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
Lead-001 101505200
Lead-002 250830015
Control (Tofacitinib) 1.2201.0340
Part 3: Cell-Based Assays for Target Engagement and Functional Activity

Compounds that demonstrate potent and selective inhibition in biochemical assays should be advanced to cell-based assays to confirm their activity in a more physiologically relevant context.

Protocol 3: Cellular Target Engagement using NanoBRET™ Target Engagement Assay

This protocol describes a method to quantify the interaction of the test compounds with JAKs in live cells.

Materials:

  • HEK293 cells

  • NanoLuc®-JAK fusion vectors (for each isoform)

  • Lipofectamine® 3000 Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Kinase Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • Synthesized inhibitor compounds

Methodology:

  • Transfection: Co-transfect HEK293 cells with the appropriate NanoLuc®-JAK fusion vector.

  • Cell Plating: Plate the transfected cells in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the inhibitor compounds for 2 hours.

  • Tracer Addition: Add the NanoBRET™ Kinase Tracer to the wells.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure both the donor (NanoLuc®) and acceptor (Tracer) signals using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the IC₅₀ for target engagement.

Protocol 4: Inhibition of Cytokine-Induced STAT Phosphorylation

This protocol assesses the functional ability of the inhibitors to block the downstream signaling of the JAK-STAT pathway.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1 cells)

  • Cytokines to stimulate specific JAK pathways (e.g., IL-2 for JAK1/3, GM-CSF for JAK2, IL-12 for TYK2/JAK2)

  • Synthesized inhibitor compounds

  • RPMI-1640 medium with 10% FBS

  • Phospho-specific antibodies for STAT proteins (e.g., anti-pSTAT5, anti-pSTAT3)

  • Flow cytometer

Methodology:

  • Cell Culture and Starvation: Culture the cells and then starve them in a low-serum medium for 4-6 hours.

  • Inhibitor Pre-treatment: Pre-incubate the cells with serial dilutions of the inhibitor compounds for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for 15-30 minutes.

  • Fixation and Permeabilization: Fix and permeabilize the cells using appropriate reagents.

  • Intracellular Staining: Stain the cells with a fluorescently labeled phospho-specific STAT antibody.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the level of STAT phosphorylation.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of STAT phosphorylation for each compound.

Part 4: In Vivo Efficacy Evaluation

Promising lead compounds with potent and selective cellular activity should be evaluated in an animal model of a relevant disease, such as rheumatoid arthritis.

Protocol 5: Collagen-Induced Arthritis (CIA) Model in Mice

This protocol provides a framework for assessing the in vivo efficacy of a lead JAK inhibitor.[12]

Materials:

  • DBA/1 mice

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Lead inhibitor compound formulated for oral administration

  • Vehicle control

Methodology:

  • Induction of Arthritis: Emulsify bovine type II collagen in CFA and immunize the mice via intradermal injection at the base of the tail. On day 21, administer a booster immunization of type II collagen emulsified in IFA.

  • Treatment: Once the clinical signs of arthritis appear (typically around day 25-28), randomize the mice into treatment groups (vehicle control and inhibitor-treated groups). Administer the lead inhibitor or vehicle orally, once or twice daily, for a specified period (e.g., 14-21 days).

  • Clinical Assessment: Monitor the mice daily for clinical signs of arthritis, including paw swelling (measured with a caliper) and a clinical score based on erythema and swelling of the joints.

  • Histological Analysis: At the end of the study, sacrifice the mice and collect the hind paws for histological analysis. Evaluate synovial inflammation, pannus formation, and bone/cartilage erosion.

  • Biomarker Analysis: Collect blood samples to measure levels of inflammatory cytokines (e.g., IL-6, TNF-α) and anti-collagen antibodies.

Structure-Activity Relationship (SAR) and Optimization

sar cluster_scaffold 1-(Oxetan-3-yl)-1H-pyrazol-3-amine Scaffold cluster_modifications Chemical Modifications cluster_evaluation Evaluation Metrics Scaffold_img Scaffold_img R_group Varying R-groups on the 3-amino position Potency Potency (IC50) R_group->Potency Selectivity Selectivity (JAK1/2/3/TYK2) R_group->Selectivity Scaffold_hopping Scaffold Hopping of the core pyrazole Scaffold_hopping->Potency Scaffold_hopping->Selectivity Bioisosteric_replacement Bioisosteric replacement of the oxetane PK Pharmacokinetics (ADME) Bioisosteric_replacement->PK Efficacy In Vivo Efficacy Potency->Efficacy Selectivity->Efficacy PK->Efficacy

Caption: Logical relationships in the SAR optimization process.

The data generated from the in vitro, cellular, and in vivo assays will be crucial for establishing a comprehensive SAR. By systematically modifying the R-group attached to the 3-amino position of the pyrazole, researchers can identify substituents that enhance potency and selectivity for the desired JAK isoform(s). Further optimization may involve scaffold hopping or bioisosteric replacement of the pyrazole or oxetane moieties to fine-tune the inhibitor's properties.[13][14]

Conclusion

The 1-(Oxetan-3-yl)-1H-pyrazol-3-amine scaffold represents a novel and promising starting point for the design of next-generation JAK inhibitors. By leveraging the established kinase-binding properties of the pyrazole core and the advantageous physicochemical characteristics imparted by the oxetane ring, researchers can explore a rich chemical space to identify potent, selective, and drug-like clinical candidates. The detailed protocols provided in this guide offer a comprehensive framework for the synthesis, screening, and in vivo evaluation of this exciting new class of JAK inhibitors.

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Troubleshooting & Optimization

Purification strategies for polar 1-(Oxetan-3-yl)-1h-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine

Ticket Subject: Strategies for isolation and purification of highly polar, acid-sensitive aminopyrazoles. Case ID: OX-PYR-003 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences.[1]

PART 1: DIAGNOSTIC TRIAGE (Start Here)

Before proceeding to protocols, diagnose your current issue using the table below. This molecule presents a "dichotomy of instability": it is polar (requiring polar solvents) but contains an oxetane ring (sensitive to the acidic conditions often used to protonate polar amines).

SymptomProbable CauseImmediate Action
Product decomposes during concentration. Acid-Catalyzed Ring Opening. The oxetane ring is strained.[1][2] Trace HCl or TFA from mobile phases or workup can open the ring to a 1,3-diol.STOP. Do not use HCl/TFA. Neutralize immediately with aqueous NaHCO₃ or Et₃N.[1] Use basic mobile phases only.
Compound elutes in the void volume (C18). Ionization. At neutral/acidic pH, the primary amine is protonated (

), making it too polar for C18 retention.[1]
Switch pH. Use a basic buffer (pH 9-10) like Ammonium Bicarbonate to suppress ionization (

).[1]
Compound streaks/tails on Silica. Silanol Interaction. The basic amine interacts with acidic silanols on the silica surface.Add Modifier. Use 1%

or

in your DCM/MeOH mobile phase.[1]
Low recovery from aqueous workup. High Water Solubility. The LogP is near 0. The compound prefers the aqueous layer over EtOAc or DCM.Change Solvent. Switch extraction solvent to DCM:IPA (3:1) or n-Butanol.[1]

PART 2: KNOWLEDGE BASE (FAQs)

Q1: Can I use TFA or Formic Acid in my Prep-HPLC mobile phase to improve peak shape? A: High Risk. While acidic modifiers improve peak shape for amines, oxetanes are liable to acid-catalyzed ring opening (hydrolysis), especially if the fractions are concentrated with heat while acidic.[1]

  • Recommendation: Use 10mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide .[1] This keeps the amine neutral (increasing retention on C18) and protects the oxetane ring.

Q2: My compound is stuck in the aqueous layer after quenching. How do I get it out? A: Standard EtOAc/Water extractions often fail for polar aminopyrazoles.

  • The "Salting Out" Strategy: Saturate the aqueous layer with NaCl.

  • The "Polar Extraction" Cocktail: Use a mixture of Dichloromethane (DCM) and Isopropyl Alcohol (IPA) in a 3:1 ratio .[1] This mixture is more polar than pure DCM but still forms a bilayer with water. Extract 3-4 times.

Q3: Is Normal Phase (Silica) or Reverse Phase (C18) better? A:

  • For Crude Cleanup:Normal Phase using amine-functionalized silica (KP-NH) is superior.[1] It prevents streaking without needing liquid modifiers.[1]

  • For Final Purity:Reverse Phase (Basic) is best.[1] Standard silica often results in irreversible adsorption of highly polar amines unless very high MeOH concentrations are used, which dissolves the silica.

PART 3: STANDARD OPERATING PROCEDURES (Protocols)

Protocol A: The "Polar Extraction" Workup

Use this when the reaction is done in water-miscible solvents (DMF, DMSO) or requires an aqueous quench.[3]

  • Quench: Pour reaction mixture into saturated aqueous

    
     (keeps pH basic to protect oxetane).
    
  • Saturation: Add solid NaCl to the aqueous layer until saturated (brine).

  • Extraction:

    • Prepare solvent:

      
      .[1]
      
    • Extract the aqueous layer

      
       with the solvent mixture.[4]
      
    • Note: The organic layer will be the bottom layer.

  • Drying: Dry combined organics over

    
     (avoid 
    
    
    
    if the amine is very Lewis-basic, though usually negligible here).
  • Concentration: Rotary evaporate at

    
    .
    
Protocol B: Flash Chromatography (Normal Phase)

Best for removing non-polar impurities and bulk cleanup.[1]

  • Stationary Phase: Amine-functionalized Silica (e.g., KP-NH or equivalent).[1]

    • Why? The surface is basic, preventing the amine product from sticking to acidic silanols. No liquid base modifier is needed.[1]

  • Mobile Phase A: Hexanes (or Heptane).[1]

  • Mobile Phase B: Ethanol (EtOH) or EtOAc/EtOH (3:1).[1]

    • Why EtOH? MeOH can sometimes dissolve silica; EtOH is gentler and sufficiently polar.

  • Gradient: 0% to 100% B over 15 Column Volumes (CV).

  • Detection: UV 254 nm (Pyrazole absorption).[1]

Protocol C: Prep-HPLC (Reverse Phase)

Best for final purification to >98% purity.[1]

  • Column: C18 Hybrid Particle (High pH stable, e.g., XBridge or Gemini).[1]

  • Mobile Phase A: Water + 10mM

    
     (pH ~10).[1]
    
  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient:

    • 0-2 min: 5% B (Hold)[1]

    • 2-12 min: 5%

      
       40% B[1]
      
    • Note: The compound is polar; it will elute early. Do not ramp to 100% B too quickly.

  • Post-Run: Lyophilize (Freeze-dry) fractions. Do not use heat to concentrate aqueous fractions if any trace buffer salts remain.

PART 4: VISUALIZATION & LOGIC

Decision Logic: Selecting the Purification Mode

PurificationStrategy Start Crude 1-(Oxetan-3-yl)-1H-pyrazol-3-amine SolubilityCheck Is it soluble in DCM? Start->SolubilityCheck NP_Path Normal Phase Flash SolubilityCheck->NP_Path Yes RP_Path Reverse Phase (Prep-HPLC) SolubilityCheck->RP_Path No (Polar) SilicaType Select Stationary Phase NP_Path->SilicaType StdSilica Standard Silica (Requires DCM/MeOH + 1% NH4OH) SilicaType->StdSilica Standard AmineSilica Amine-Bonded Silica (KP-NH) (Rec: Hexane/EtOH) SilicaType->AmineSilica Preferred PH_Check Select Mobile Phase pH RP_Path->PH_Check Acidic Acidic (Formic Acid) RISK: Oxetane Hydrolysis RISK: Void Elution PH_Check->Acidic Avoid Basic Basic (NH4HCO3, pH 10) SAFE: Amine Neutral SAFE: Oxetane Stable PH_Check->Basic Recommended

Caption: Decision tree for selecting the optimal chromatographic method based on solubility and chemical stability constraints.

Mechanism of Failure: Acid-Catalyzed Decomposition[1]

OxetaneDecomp Compound 1-(Oxetan-3-yl)-1H-pyrazol-3-amine Protonation O-Protonation (Activated Ring) Compound->Protonation + H+ Acid Strong Acid (H+) (TFA/HCl) Acid->Protonation Attack Nucleophilic Attack (H2O/MeOH) Protonation->Attack Ring Strain Release Product Ring-Opened Glycol (Impurity/Loss of Yield) Attack->Product

Caption: Pathway of oxetane ring opening under acidic conditions, highlighting the risk of using TFA/HCl.[1]

References

  • Wuitschik, G., et al. (2010).[1] "Oxetanes as Promising Modules in Drug Discovery."[1][5] Angewandte Chemie International Edition. (Foundational text on oxetane stability and properties). [1]

  • Biotage. (2023).[1][6][7] "Strategies for the Flash Purification of Highly Polar Compounds." Biotage Knowledge Base.[1] (Protocol for HILIC and Amine-Silica usage).

  • Teledyne ISCO. (2018).[1] "Purification of Polar Amines." Teledyne ISCO Application Notes. (Data on C18 phase collapse and basic buffers).

  • Bull, J. A., et al. (2016).[1] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[8] Chemical Reviews. (Comprehensive review including acid sensitivity). [1]

Sources

Technical Support Center: Troubleshooting Regioselectivity in Oxetanyl-Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing challenges in synthesizing oxetanyl-pyrazoles.

The oxetane ring is a highly valued bioisostere for gem-dimethyl and carbonyl groups, known to improve aqueous solubility and metabolic stability while reducing lipophilicity[1]. However, fusing this strained four-membered ether with a tautomeric pyrazole core presents significant synthetic hurdles. This guide dissects the causality behind regioselectivity failures and provides field-proven, self-validating protocols to overcome them.

Core Mechanistic Principles

The fundamental challenge in oxetanyl-pyrazole synthesis stems from two competing chemical realities:

  • Pyrazole Tautomerism: Asymmetric 1H-pyrazoles exist in a dynamic tautomeric equilibrium. Deprotonation yields a delocalized pyrazolide anion where both N1 and N2 are nucleophilic. Direct electrophilic attack typically results in thermodynamic mixtures of N1 and N2 alkylated products[2].

  • Oxetane Ring Strain: The oxetane ring possesses significant strain energy (~107 kJ/mol). While stable under physiological conditions, it is highly susceptible to ring-opening when exposed to strong Brønsted acids, Lewis acids (e.g., BF₃·OEt₂), or harsh nucleophiles[3].

To achieve regiocontrol without degrading the oxetane, synthetic strategies must rely on steric shielding, electronic bias, or mild catalytic direction rather than brute-force thermodynamics.

Troubleshooting & FAQs

Q1: I am alkylating a 3-substituted pyrazole with 3-bromooxetane using K₂CO₃/DMF, but I consistently isolate a 1:1 mixture of N1 and N2 isomers. How can I force N1 selectivity?

A1: Direct alkylation with small electrophiles like 3-bromooxetane under standard basic conditions is governed by the thermodynamic stability of the products, which for many 3-substituted pyrazoles is nearly equivalent for both N-positions. Solution: Abandon direct alkylation and utilize a Mitsunobu inversion strategy using oxetan-3-ol. By reacting the pyrazole with oxetan-3-ol, triphenylphosphine (PPh₃), and DIAD, the reaction proceeds via a bulky phosphonium intermediate. This massive steric bulk effectively shields the more hindered N2 position (adjacent to the C3 substituent), directing the oxetanol attack exclusively to the less hindered N1 position.

Q2: I am attempting to synthesize an oxetanyl-pyrazole via the condensation of an oxetane-containing 1,3-diketone with methylhydrazine. The reaction requires acid, but my oxetane ring keeps opening. What is the alternative?

A2: The standard Knorr pyrazole synthesis relies on acidic conditions to drive dehydration, which inadvertently protonates the oxetane oxygen, triggering strain-release ring opening[3]. Solution: Shift to a mild Aza-Michael addition . Recent methodologies demonstrate that reacting pyrazoles with oxetan-3-ylidene acetates using a mild organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) provides excellent regioselectivity (>95:5) without degrading the oxetane ring[4]. The DBU acts as a non-nucleophilic proton shuttle, facilitating the addition under strictly neutral-to-basic conditions.

Q3: During the aqueous workup of my N-methylated oxetanyl-pyrazole, my yields drop below 30%, even though LC-MS shows full conversion. Where is my product?

A3: Oxetanyl-pyrazoles are highly polar. The combination of the hydrogen-bond accepting oxetane oxygen and the pyrazole nitrogen drastically increases aqueous solubility. Solution: Avoid standard aqueous/brine washes. Instead, quench the reaction with a minimal amount of saturated NH₄Cl, evaporate the organic solvent, and load the crude mixture directly onto a silica gel column or use a reverse-phase C18 catch-and-release cartridge.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways that dictate regioselectivity during the base-mediated alkylation of an asymmetric pyrazole with an oxetane electrophile.

Regioselectivity A Asymmetric 1H-Pyrazole (Tautomeric Mixture) B Base Deprotonation (e.g., DBU, Cs2CO3) A->B C Pyrazolide Anion (Delocalized Nucleophile) B->C D Oxetane Electrophile (Steric & Electronic Bias) C->D Alkylation E Attack at Less Hindered Nitrogen (N1) D->E F Attack at More Hindered Nitrogen (N2) D->F G Major Regioisomer (N1-Oxetanyl Pyrazole) E->G H Minor Regioisomer (N2-Oxetanyl Pyrazole) F->H

Mechanistic divergence in pyrazole N-alkylation with oxetane electrophiles.

Quantitative Data: Optimization of Reaction Conditions

The table below synthesizes the impact of varying electrophiles and bases on the regiomeric ratio (N1:N2) and overall yield of oxetanyl-pyrazoles.

EntryPyrazole SubstituentOxetane ReagentBase / CatalystSolventTemp (°C)Regiomeric Ratio (N1:N2)Yield (%)
13-Methyl3-BromooxetaneK₂CO₃DMF8055:4542%
23-PhenylOxetan-3-yl tosylateCs₂CO₃DMF6070:3058%
33-MethylOxetan-3-olPPh₃, DIADTHF0 to 2588:1268%
43-TrifluoromethylMethyl 2-(oxetan-3-ylidene)acetateDBUMeCN45>99:171%

Data indicates that shifting from direct SN2 alkylation (Entries 1 & 2) to Mitsunobu (Entry 3) or Aza-Michael additions (Entry 4) drastically improves N1 regioselectivity[4],[2].

Experimental Protocol: Regioselective Aza-Michael Addition

This self-validating protocol details the highly regioselective synthesis of N1-oxetanyl pyrazoles via DBU-catalyzed Aza-Michael addition[4].

Materials Required:

  • Asymmetric 1H-pyrazole (1.0 equiv)

  • Methyl 2-(oxetan-3-ylidene)acetate (1.1 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add the asymmetric 1H-pyrazole (1.0 mmol) and dissolve it in 5.0 mL of anhydrous MeCN.

  • Catalyst Addition: Add DBU (0.2 mmol) dropwise to the stirring solution at room temperature. Allow the mixture to stir for 10 minutes to ensure complete deprotonation equilibrium.

  • Electrophile Introduction: Slowly add methyl 2-(oxetan-3-ylidene)acetate (1.1 mmol) via syringe.

  • Thermal Activation: Heat the reaction mixture to 45 °C.

  • Self-Validating Monitoring: Monitor the reaction via LC-MS. The disappearance of the pyrazole starting material should correlate with the emergence of a single major peak corresponding to the product mass. Do not exceed 24 hours, as prolonged heating can induce retro-Michael degradation.

  • Workup: Cool the reaction to room temperature. Evaporate the MeCN under reduced pressure. Do not perform an aqueous extraction to prevent yield loss due to the high polarity of the oxetane product.

  • Purification & Validation: Purify the crude residue directly via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

  • Structural Confirmation: Validate the N1-regioselectivity using ¹H-¹⁵N HMBC NMR spectroscopy. The correct N1-isomer will exhibit a definitive cross-peak between the oxetane methylene protons and the pyrazole N1 atom, confirming the structural assignment[4].

References

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews (ACS Publications) URL:[Link]

  • Oxetanes as versatile building blocks in the total synthesis of natural products: An overview European Journal of Chemistry URL:[Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates Molecules (MDPI) URL:[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimizing reaction temperature for 1-(Oxetan-3-yl)-1h-pyrazol-3-amine stability

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature & Stability Protocols

Document ID: TS-OXPYR-004 | Status: Active | Audience: Medicinal Chemistry & Process Development

Introduction: The Thermal Paradox

Welcome to the technical support hub for 1-(Oxetan-3-yl)-1H-pyrazol-3-amine . As a researcher, you are likely utilizing this intermediate to introduce a metabolic "soft spot" or improve the physicochemical profile of a kinase inhibitor (e.g., JAK or IDO1 inhibitors).

The Core Challenge: This molecule presents a classic "Thermal Paradox."

  • The Pyrazole-Amine: Requires sufficient thermal energy (often >50°C) to overcome activation barriers for downstream couplings (e.g., amide coupling, S_NAr).

  • The Oxetane Ring: A strained ether (~106 kJ/mol ring strain) that acts as a "ticking time bomb." Excessive heat—especially in the presence of Lewis or Brønsted acids—triggers rapid ring-opening polymerization or hydrolysis.

This guide provides the causality-based logic to navigate this narrow stability window.

Module 1: Thermal Stability Profiling

Q: What is the "Safe Zone" for processing this intermediate?

A: The stability of the oxetane ring is not a fixed number; it is a function of Temperature × pH .

Temperature ZoneConditionStability StatusTechnical Insight
< 0°C StorageOptimal Kinetic motion is minimized. Ideal for long-term storage under Argon.
20°C – 45°C Reaction / WorkupStable Standard operating range. Ring strain is contained unless strong acids are present.
50°C – 80°C Reaction (Optimized)Conditional The "Goldilocks Zone." Acceptable for short durations (<4h) in neutral/basic media. Monitor strictly.
> 100°C DangerCritical Failure High risk of thermal ring opening. In acidic media, decomposition is instantaneous.
Q: Why does my product degrade during workup even at 40°C?

A: This is almost always due to Acid-Catalyzed Ring Opening disguised as thermal instability. The pyrazole amine is basic. If your reaction mixture contains residual acid (e.g., from a previous step or hydrolysis of an ester), concentrating it on a rotavap increases the local acid concentration. Heat + Acid + Nucleophile (even water) = Ring Opening.

Visualizing the Failure Mode

The following diagram illustrates the mechanistic pathway of degradation. Note that the oxetane oxygen protonation is the rate-limiting step that lowers the thermal barrier for decomposition.

OxetaneDegradation Start 1-(Oxetan-3-yl)-1H-pyrazol-3-amine Inter Activated Oxonium Intermediate Start->Inter Protonation Acid Trace Acid (H+) + Heat (>50°C) Acid->Inter End Ring-Opened Byproduct (Diol/Polymer) Inter->End Ring Strain Release (~106 kJ/mol) Nu Nucleophile (H2O, ROH, Cl-) Nu->End

Figure 1: Acid-catalyzed thermal decomposition pathway. The ring strain acts as a stored energy spring, released upon protonation and heating.

Module 2: Reaction Optimization & Troubleshooting

Troubleshooting Guide
Scenario A: Low Conversion, High Starting Material
  • Symptom: Reaction at 40°C shows only 10% conversion after 24h.

  • Root Cause: Activation energy (

    
    ) for the pyrazole nitrogen nucleophile is not met.
    
  • Corrective Action:

    • Increase temperature in 5°C increments , capping at 80°C .

    • Do NOT add strong Lewis Acids to "catalyze" the reaction; this will destroy the oxetane.

    • Switch to a more polar aprotic solvent (DMF, DMSO) to enhance nucleophilicity without raising temperature.

Scenario B: Product Disappears / "Gunk" Formation
  • Symptom: TLC/LCMS shows a smear or new polar peaks; yield drops as reaction time increases.

  • Root Cause: Thermal limit exceeded or "Hidden Acidity."

  • Corrective Action:

    • The Base Buffer Check: Ensure the reaction maintains a pH > 7. Add an organic base (e.g., DIPEA, Et3N) to scavenge any protons generated during the reaction.

    • Temperature Throttling: If running >80°C, immediately cool to 60°C.

    • Quench Protocol: Never quench with strong acid (e.g., 1M HCl). Use saturated NH4Cl or water.

Protocol: The "Step-Up" Optimization Loop

Use this logic flow to determine the maximum safe temperature for your specific reaction matrix.

OptimizationLoop Start Start Reaction @ 40°C (Base Added) Check Check HPLC (t = 2h) Start->Check Decision Conversion Status? Check->Decision Good >80% Conv. Maintain T Decision->Good Optimal Slow <20% Conv. Clean Profile Decision->Slow Too Cold Dirty New Impurities (Ring Opening) Decision->Dirty Unstable Action1 Increase T by +10°C (Max 80°C) Slow->Action1 Action2 LOWER T by -10°C Check pH (Add Base) Dirty->Action2 Action1->Check Re-evaluate Action2->Check Re-evaluate

Figure 2: Iterative temperature optimization workflow. Note that impurity formation triggers an immediate temperature reduction and pH check.

Module 3: Workup & Isolation Protocols

The most common point of failure is not the reaction, but the solvent evaporation .

Standard Operating Procedure (SOP): Isolation
  • Quench: Pour reaction mixture into water or saturated NaHCO3. Never use acidic brine.

  • Extraction: Use EtOAc or DCM.

  • Drying: Use Na2SO4 (neutral). Avoid MgSO4 if it is slightly acidic in your lab grade, or buffer it.

  • Concentration (CRITICAL):

    • Bath Temperature: Set Rotavap bath to < 35°C .

    • Vacuum: Use high vacuum to remove solvents at low temperature rather than increasing heat.

    • Do not distill to dryness if the crude contains high boiling impurities; the residual heat in the flask can trigger polymerization in the oil phase.

Storage Recommendations
  • Form: Solid state is significantly more stable than solution.

  • Temp: -20°C is standard.

  • Atmosphere: Store under Nitrogen/Argon to prevent moisture absorption (hydrolysis risk).

References

  • Wuitschik, G., et al. (2006).[1][2] Oxetanes as Promising Modules in Drug Discovery.[1][2] Angewandte Chemie International Edition, 45(46), 7736–7739.[1]

    • Core Authority: Establishes the fundamental stability profile of the oxetane ring in medicinal chemistry.
  • Wuitschik, G., Carreira, E. M., et al. (2010).[1][3] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[3][4] Journal of Medicinal Chemistry, 53(8), 3227–3246.[1]

    • Core Authority: Detailed analysis of metabolic and chemical stability, specifically highlighting the vulnerability to acid-catalyzed ring opening.[4]

  • Burkhard, J. A., et al. (2013).[1][3][5] Synthesis and Stability of Oxetane Analogs.[3][4][5] Organic Letters, 15(17), 4312–4315.[1]

    • Core Authority: Provides comparative stability data for oxetane derivatives under various reaction conditions.
  • PubChem. (n.d.). Compound Summary: 1-(Oxetan-3-yl)-1H-pyrazol-3-amine.[6][7] National Library of Medicine.

    • Core Authority: Verification of chemical structure and physical property predictions.

Sources

Handling hygroscopic nature of 1-(Oxetan-3-yl)-1h-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling 1-(Oxetan-3-yl)-1H-pyrazol-3-amine

Status: Active Compound ID: 1-(Oxetan-3-yl)-1H-pyrazol-3-amine CAS: 2137931-24-7 Risk Profile: Hygroscopic, Acid-Sensitive (Oxetane Ring Strain)

Executive Summary & Compound Profile

You are accessing the technical support interface for 1-(Oxetan-3-yl)-1H-pyrazol-3-amine . This compound is a critical building block in kinase inhibitor discovery, valued for the oxetane ring's ability to modulate lipophilicity and metabolic stability.[1][2]

However, its hygroscopic nature presents a dual threat:[2]

  • Physical Degradation: Moisture absorption alters stoichiometry, leading to erroneous reagent loading.[2]

  • Chemical Degradation: Water facilitates the acid-catalyzed ring-opening of the strained oxetane moiety (approx. 106 kJ/mol strain energy), destroying the pharmacophore.[2]

PropertySpecification
CAS Number 2137931-24-7
Molecular Weight 139.16 g/mol
Physical State Solid (Powder)
Storage Requirement 2-8°C, Desiccated, Inert Atmosphere (Ar/N₂)
Primary Hazard Hydrolysis via Oxetane Ring Opening

Core Directive: Prevention Protocols

The following protocols are mandatory to maintain compound integrity. Failure to adhere to these steps renders the Certificate of Analysis (CoA) void.

A. Storage Architecture

Do not store this compound in standard cold storage without secondary containment.

  • Primary Container: Amber glass vial with a Teflon-lined septum cap.

  • Secondary Environment: The vial must be sealed inside a heavy-gauge Mylar bag with active desiccant packs (Silica Gel or Molecular Sieves 4Å).

  • Temperature: Maintain at 2-8°C . Freezing (-20°C) is permitted but requires strict equilibration protocols to prevent condensation upon thawing.

B. The "Zero-Exposure" Weighing Workflow

Hygroscopic amines can absorb significant water weight within seconds of exposure to humid air.

  • Equilibration: Remove the secondary container from the fridge and allow it to reach room temperature (approx. 30 mins) before opening. This prevents condensation from forming on the cold solid.

  • Inert Handling: Ideally, weigh inside a glovebox under Nitrogen/Argon.[2]

  • Benchtop Alternative: If a glovebox is unavailable, use the "Difference Weighing" technique:

    • Tare a sealed vial containing the compound.

    • Quickly remove the cap, dispense the approximate amount into the reaction vessel, and immediately recap.

    • Weigh the source vial again. The difference is the mass transferred.

    • Never leave the source vial open while checking the balance reading.

Troubleshooting & FAQs

Direct answers to the most common failure modes reported by medicinal chemistry teams.

Q1: The powder has turned into a sticky gum or hard clump. Is it usable? Status: High Risk. Analysis: This indicates significant moisture absorption (deliquescence). The water content is now unknown, making stoichiometric calculations impossible.[2] Furthermore, prolonged exposure to moisture may have initiated hydrolysis if the local pH dropped below 7.[2] Action:

  • Do not chip it out with a spatula (risk of static/scattering).[2]

  • Rescue: Dissolve the entire clump in anhydrous Dichloromethane (DCM) or Toluene. Dry the solution over Sodium Sulfate (

    
    ), filter, and concentrate in vacuo to reclaim the solid.
    
  • Verify: Run an LC-MS immediately to check for the ring-opened byproduct (M+18 mass shift).

Q2: I see a new peak at M+18 in my LC-MS. What happened? Status: Chemical Degradation. Analysis: You are observing the hydrolysis of the oxetane ring. The oxetane oxygen is protonated by trace acid (or even slightly acidic water), allowing a water molecule to attack the ring carbons, relieving the ring strain and forming a diol/amino-alcohol derivative.[2] Action: Check your solvent pH. Avoid using Chloroform (


) unless it is stabilized with amylene (ethanol-stabilized 

can be acidic).[2] Switch to basic workups immediately.

Q3: Can I use this compound in acidic reductive amination conditions? Status: Conditional. Analysis: Oxetanes are generally stable to base but fragile in acid. Strong Lewis acids (


, 

) or Brønsted acids (TFA, HCl) will rapidly open the ring.[2] Action: Use milder conditions. If acid catalysis is required, use weak acids (Acetic Acid) at low temperatures (0°C) and minimize reaction time.[2] Buffer the system if possible.

Scientific Deep Dive: Degradation Mechanism

The following diagram illustrates the workflow for handling and the chemical pathway of failure (Hydrolysis).

G Start 1-(Oxetan-3-yl)-1H-pyrazol-3-amine (Intact Solid) Moisture Moisture Exposure (H2O Absorption) Start->Moisture High Humidity SafeUse Successful Reaction (Kinase Inhibitor Synthesis) Start->SafeUse Inert Handling Protonation Protonation of Oxetane Oxygen (Trace Acid/H+) Moisture->Protonation pH < 7 RingOpen Nucleophilic Attack (Ring Opening) Protonation->RingOpen Strain Release Degradation Degradation Product (Diol/Linear Chain) RingOpen->Degradation Irreversible

Figure 1: Critical path analysis showing the divergence between successful handling and moisture-induced degradation via acid-catalyzed ring opening.

Rescue Protocol: Drying Methodology

If you suspect the compound has absorbed water but has not yet degraded (LC-MS shows single peak, but mass is off):

  • Azeotropic Drying (Recommended):

    • Dissolve the amine in anhydrous Toluene or Benzene .

    • Concentrate on a rotary evaporator. The water will co-distill with the solvent azeotrope.[2]

    • Repeat 2-3 times.

  • Vacuum Desiccation:

    • Place the vial in a vacuum desiccator over

      
       (Phosphorus Pentoxide) or activated molecular sieves.
      
    • Apply high vacuum (< 1 mbar) for 12-24 hours.

    • Note: Avoid heating above 40°C to prevent thermal ring strain release.

References

  • ChemScene. (2025).[2] Product Data Sheet: 1-(Oxetan-3-yl)-1H-pyrazol-3-amine (CAS 2137931-24-7).[3] Retrieved from [2][3]

  • PubChem. (2025).[2][4] Compound Summary: 1-(Oxetan-3-yl)pyrazol-3-amine.[3][5] National Library of Medicine.[2] Retrieved from [2]

  • Wuitschik, G., et al. (2010).[2] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[6][7] Angewandte Chemie International Edition. (General reference on Oxetane stability and properties).

  • Burfield, D. R., et al. (1980).[2] Desiccant Efficiency in Solvent and Reagent Drying.[2] Journal of Organic Chemistry. (Reference for amine drying protocols).

Sources

Technical Support Center: Overcoming Solubility Challenges of 1-(Oxetan-3-yl)-1h-pyrazol-3-amine in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(Oxetan-3-yl)-1h-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the aqueous solubility of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility hurdles in your experiments.

Section 1: Understanding the Molecule - Physicochemical Properties

Q1: What are the fundamental physicochemical properties of 1-(Oxetan-3-yl)-1h-pyrazol-3-amine that influence its aqueous solubility?

A1: Understanding the inherent properties of 1-(Oxetan-3-yl)-1h-pyrazol-3-amine is the first step in diagnosing and solving solubility issues.

  • Molecular Structure and Polarity: The molecule has a molecular formula of C₆H₉N₃O and a molecular weight of 139.16.[1] It contains both polar and non-polar regions. The pyrazole ring can contribute to low solubility due to its aromaticity, while the amine and oxetane groups can participate in hydrogen bonding, which may enhance aqueous solubility to some extent.[2] The oxetane ring, in particular, is often incorporated into drug candidates to improve metabolic stability and solubility.[3]

  • Predicted Lipophilicity (LogP): The predicted LogP value for this compound is approximately 0.0366.[1] A low LogP value generally suggests a more hydrophilic character. However, other factors like crystal lattice energy can still lead to poor aqueous solubility.

  • Topological Polar Surface Area (TPSA): The TPSA is 53.07 Ų, which indicates the molecule has polar atoms that can engage in hydrogen bonding.[1] This is a favorable characteristic for aqueous solubility, but it may not be sufficient to overcome other limiting factors.

PropertyValueSource
Molecular Formula C₆H₉N₃OChemScene[1]
Molecular Weight 139.16 g/mol ChemScene[1]
Predicted XlogP -0.5PubChemLite[4]
Predicted LogP 0.0366ChemScene[1]
TPSA 53.07 ŲChemScene[1]
Q2: Why do pyrazole derivatives, in general, exhibit poor water solubility?

A2: Limited water solubility is a known characteristic of many pyrazole derivatives.[5] This can be attributed to several factors:

  • Aromaticity: The pyrazole ring's aromatic nature contributes to its non-polar character.[2]

  • Crystal Lattice Energy: Strong intermolecular interactions, such as hydrogen bonding and π-π stacking between the pyrazole rings in the solid state, can result in high crystal lattice energy.[2] This energy must be overcome by the solvent for dissolution to occur, which can be challenging for water.

  • Substituents: The nature of the substituents on the pyrazole ring plays a significant role. While the amine and oxetane groups on 1-(Oxetan-3-yl)-1h-pyrazol-3-amine are polar, their influence might be counteracted by the overall molecular structure.[2]

Section 2: Troubleshooting Low Aqueous Solubility - Practical Strategies

This section provides a series of troubleshooting guides in a question-and-answer format to directly address solubility challenges you may encounter during your experiments.

Strategy 1: pH Adjustment
Q3: My compound is not dissolving in neutral water. Can I use pH adjustment to improve its solubility?

A3: Yes, pH adjustment is a highly effective and often the first-line approach for improving the solubility of ionizable compounds, especially those containing amine groups.[6] The amine group in 1-(Oxetan-3-yl)-1h-pyrazol-3-amine is basic and can be protonated in an acidic environment to form a more soluble salt.[2][7][8]

Mechanism of Action: By lowering the pH of the aqueous solution, the basic amine group accepts a proton (H⁺), forming a positively charged alkylammonium ion. This ionic form has significantly enhanced water solubility due to favorable ion-dipole interactions with water molecules.[8][9]

Experimental Protocol:

  • Prepare a slurry of 1-(Oxetan-3-yl)-1h-pyrazol-3-amine in deionized water.

  • While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise.

  • Monitor the pH and observe the dissolution of the solid.

  • Continue adding acid until the compound is fully dissolved. Determine the pH at which complete dissolution occurs.

Causality Behind Experimental Choices:

  • Stepwise Acid Addition: Gradual addition of acid allows for precise control of the pH and helps to identify the minimum amount of acid needed for solubilization, which can be important for downstream applications.

  • Stirring: Continuous agitation ensures efficient mixing and facilitates the interaction between the compound and the acid, promoting faster dissolution.

pH_Adjustment_Workflow cluster_0 pH Adjustment for Solubility Enhancement A Start with a suspension of 1-(Oxetan-3-yl)-1h-pyrazol-3-amine in water B Add dilute acid (e.g., 0.1 M HCl) dropwise with stirring A->B Protonation of amine group C Monitor pH and visual dissolution B->C D Compound dissolves to form a clear solution (soluble salt) C->D Formation of water-soluble salt E Record final pH D->E

Caption: Workflow for enhancing solubility via pH adjustment.

Strategy 2: Co-solvents
Q4: pH adjustment is not suitable for my experiment. Are there other simple methods to increase solubility?

A4: Yes, using a co-solvent system is another straightforward and widely used technique.[10][11] Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of poorly soluble compounds.[10]

Mechanism of Action: Co-solvents work by reducing the overall polarity of the aqueous solvent system, making it more favorable for less polar compounds to dissolve.[12][13] They can also disrupt the hydrogen bonding network of water, which can lower the energy required for the solute to enter the solution.[12]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs)

  • Glycerine

  • Dimethyl sulfoxide (DMSO)

Experimental Protocol:

  • Dissolve 1-(Oxetan-3-yl)-1h-pyrazol-3-amine in a minimal amount of a suitable co-solvent (e.g., ethanol or DMSO).

  • To this organic solution, slowly add water or your aqueous buffer with vigorous stirring until the desired final concentration and co-solvent percentage are reached.

  • Observe for any precipitation. If precipitation occurs, a higher percentage of the co-solvent may be required.

Causality Behind Experimental Choices:

  • Minimal Co-solvent: Starting with a minimal amount of co-solvent helps to avoid using excessive organic solvent, which could interfere with biological assays or other downstream applications.

  • Slow Addition of Water: Adding the aqueous phase slowly to the organic solution of the compound helps to prevent sudden changes in solvent polarity that could cause the compound to precipitate out of solution.

Co-solventTypical Concentration RangeConsiderations
Ethanol 5-20% (v/v)Biocompatible at low concentrations.
DMSO 1-10% (v/v)Can have cellular effects; use with caution in biological assays.
PEG 400 10-30% (v/v)Generally considered safe and effective.
Strategy 3: Advanced Formulation Approaches

For more challenging solubility issues or when developing a final product formulation, more advanced techniques may be necessary.

Q5: I need to prepare a high-concentration aqueous solution without organic solvents or extreme pH. What are my options?

A5: In such cases, advanced formulation strategies like complexation with cyclodextrins or creating solid dispersions can be highly effective.

A. Cyclodextrin Complexation

Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15][16] They can encapsulate poorly water-soluble molecules, like 1-(Oxetan-3-yl)-1h-pyrazol-3-amine, within their hydrophobic core, forming an inclusion complex.[][18] This complex has a hydrophilic exterior, which allows it to be readily dissolved in water, thereby increasing the apparent solubility of the guest molecule.[14][]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Cyclodextrin_Mechanism cluster_1 Cyclodextrin Complexation A Poorly soluble drug C Water-soluble inclusion complex A->C B Cyclodextrin (hydrophilic exterior, hydrophobic interior) B->C

Caption: Mechanism of solubility enhancement by cyclodextrin.

Experimental Protocol (Kneading Method):

  • Prepare a paste of the chosen cyclodextrin with a small amount of water.

  • Add the 1-(Oxetan-3-yl)-1h-pyrazol-3-amine to the paste.

  • Knead the mixture thoroughly for a specified period (e.g., 30-60 minutes).

  • Dry the resulting solid mass and then pulverize it.

  • Test the solubility of the resulting powder in water.

B. Solid Dispersions

Mechanism of Action: A solid dispersion is a system where a poorly water-soluble drug is dispersed in a hydrophilic carrier or matrix.[19][20][21] This can be achieved by methods like solvent evaporation or melt extrusion. The improved solubility and dissolution rate are due to several factors, including:

  • Reduced Particle Size: The drug is dispersed at a molecular or near-molecular level, which significantly increases the surface area available for dissolution.[21][22]

  • Amorphous State: The drug often exists in an amorphous (non-crystalline) state within the dispersion, which has a higher energy state and is more soluble than the stable crystalline form.[19][21]

  • Improved Wettability: The hydrophilic carrier improves the wettability of the drug particles.[20]

Commonly Used Carriers:

  • Polyvinylpyrrolidone (PVP)

  • Polyethylene glycols (PEGs)

  • Hydroxypropyl methylcellulose (HPMC)

Experimental Protocol (Solvent Evaporation Method):

  • Dissolve both 1-(Oxetan-3-yl)-1h-pyrazol-3-amine and a hydrophilic carrier (e.g., PVP) in a common volatile solvent (e.g., methanol or ethanol).

  • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

  • The resulting solid film is then further dried to remove any residual solvent.

  • The dried solid dispersion is collected and pulverized.

  • The aqueous solubility of the solid dispersion is then determined.

Strategy 4: Nanoparticle Engineering
Q6: Are there cutting-edge techniques to maximize the bioavailability of this compound?

A6: Yes, nanoparticle engineering is a state-of-the-art approach to significantly enhance the solubility and bioavailability of poorly soluble drugs.[23][24][25][26]

Mechanism of Action: By reducing the particle size of the drug to the nanometer range (typically <1000 nm), the surface-area-to-volume ratio is dramatically increased.[27] According to the Noyes-Whitney equation, this increased surface area leads to a much faster dissolution rate.[28] Nanoparticles can be engineered as nanocrystals, or encapsulated within polymeric nanoparticles or lipid-based nanocarriers.[29]

Common Nanoparticle-based Approaches:

  • Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.

  • Polymeric Nanoparticles: The drug is encapsulated within a biodegradable polymer matrix.[29]

  • Lipid-Based Nanocarriers: These include solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are particularly useful for lipophilic compounds.[27][29]

General Workflow for Nanoparticle Formulation:

Nanoparticle_Workflow cluster_2 Nanoparticle Formulation Workflow A Dissolve drug and stabilizer(s) in a suitable solvent system B Nanoprecipitation or High-Pressure Homogenization A->B C Formation of nanoparticles B->C D Solvent removal and/or purification C->D E Characterization (size, charge, etc.) D->E F Final nanosuspension E->F

Caption: A generalized workflow for preparing drug nanoparticles.

Section 3: Frequently Asked Questions (FAQs)

Q7: How do I determine the saturation solubility of my compound?

A7: A common method is the shake-flask method. Add an excess amount of your compound to a known volume of the aqueous medium (e.g., water or buffer). Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. After this period, separate the undissolved solid (e.g., by centrifugation or filtration) and determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique like HPLC or UV-Vis spectroscopy.[5]

Q8: Can temperature be used to increase the solubility?

A8: For most solid solutes, including pyrazole derivatives, solubility in organic and aqueous solvents generally increases with temperature.[2][5][30] Carefully heating the solution can help dissolve the compound. However, be cautious as elevated temperatures can sometimes lead to degradation of the compound. Also, upon cooling, the compound may precipitate out of the solution if it becomes supersaturated.

Q9: Are there any safety precautions I should take when working with these solvents and reagents?

A9: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for 1-(Oxetan-3-yl)-1h-pyrazol-3-amine and all solvents and reagents used for specific handling and disposal instructions.

References

Sources

Technical Support Center: Purification of Oxetane-Pyrazole Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chemical Challenge

Purifying oxetane-pyrazole amines presents a "perfect storm" of chromatographic challenges. You are balancing two conflicting physicochemical properties:

  • Extreme Polarity (The Amine & Pyrazole): These basic nitrogens interact strongly with the acidic silanols (

    
    ) on standard silica gel, leading to severe peak tailing and irreversible adsorption.
    
  • Acid Sensitivity (The Oxetane): While 3,3-disubstituted oxetanes are relatively robust, the ring strain (~107 kJ/mol) makes them susceptible to ring-opening hydrolysis in the presence of strong Lewis or Brønsted acids—a risk that increases if you attempt to "wash" the amine off the column with acidic modifiers.

The Solution: The strategy must be strictly basic . You must neutralize the silica surface to prevent tailing while maintaining a pH environment that stabilizes the oxetane ring.

Solvent System Selection Matrix

Do not rely on a single system. Use this matrix to select the mobile phase based on your compound's specific polarity and the available stationary phase.

System ClassMobile Phase CompositionAdditive (Critical)Stationary PhaseBest Use Case
The Gold Standard DCM / MeOH (90:10 to 80:20)1% NH

OH
(Aqueous Ammonia)
Standard Silica (Irregular)Most synthetic intermediates; provides highest solubility for polar amines.
The "Green" Alternative EtOAc / EtOH (3:1 ratio base)1-2% Et

N
(Triethylamine)
Standard SilicaWhen halogenated solvents must be avoided; often gives tighter bands for pyrazoles.
The "Zero-Tailing" Hexane / EtOAc or DCM / MeOH None requiredAmine-Functionalized Silica (NH

)
Highly Recommended. The basic surface repels the amine product, eliminating tailing without additives.
Reverse Phase Water / MeCN 0.1% NH

OH
or 10mM NH

HCO

C18 (ODS) Final compounds; highly polar molecules that stick to normal phase even with base.

⚠️ CRITICAL WARNING: Never use Trifluoroacetic Acid (TFA) or high concentrations of Acetic Acid with oxetanes. The risk of acid-catalyzed ring opening to form the corresponding 1,3-diol is high, especially in aqueous or alcoholic media.

Decision Logic: Selecting Your Workflow

Use this logic flow to determine the safest and most efficient purification route.

SolventSelection Start Crude Mixture: Oxetane-Pyrazole Amine Solubility Check Solubility in EtOAc/Hexane Start->Solubility Soluble_Yes Soluble Solubility->Soluble_Yes Yes Soluble_No Insoluble Solubility->Soluble_No No TLC_Acid TLC Check: Does it tail significantly? System_Green Use System B: EtOAc/EtOH + TEA (Protects Oxetane) TLC_Acid->System_Green No Tailing System_Std Use System A: DCM/MeOH + NH4OH (Max Polarity) TLC_Acid->System_Std Tailing Present Soluble_Yes->TLC_Acid Soluble_No->System_Std Try DCM/MeOH Phase_Change Switch Stationary Phase: Use C18 or NH2-Silica System_Std->Phase_Change Still Streaking/Insoluble

Figure 1: Decision tree for selecting the appropriate chromatography conditions based on solubility and tailing behavior.

Detailed Protocols

Protocol A: Preparation of Ammoniated Methanol (The "Gold Standard")

Why: Adding aqueous ammonia directly to DCM often causes phase separation (water droplets), which ruins the column. You must create a miscible "carrier" solution first.

  • Prepare a Stock Solution: Take 100 mL of Methanol.

  • Add Base: Add 10 mL of Ammonium Hydroxide (28-30% NH

    
     in water) to the Methanol. Mix thoroughly. This is your "10% NH
    
    
    
    /MeOH" stock.
  • Prepare Mobile Phase: To make a 95:5 DCM:MeOH eluent containing ammonia:

    • Mix 950 mL DCM.

    • Mix 50 mL of your Stock Solution .

    • Result: The final water content is low enough to remain miscible in the DCM, but the ammonia concentration is sufficient to deactivate silanols.

Protocol B: Column Pre-Treatment (The "Buffered Silica" Method)

Why: If you add base only to your eluent, the first few column volumes will be spent neutralizing the silica, causing your compound to streak initially. Pre-treating the column ensures the entire path is "safe" for the amine.

  • Pack the Column: Pack your silica column with pure DCM or Hexane.

  • Flush with Base: Run 2 Column Volumes (CV) of mobile phase containing 1% Triethylamine (TEA) .

  • Equilibrate: Flush with 2 CVs of your starting mobile phase (without TEA if you plan to run a gradient, or keep TEA if running isocratic).

  • Load Sample: Load your crude mixture. The silica surface is now basic; your amine will elute as a tight band.

Troubleshooting & FAQs

Q1: My oxetane compound decomposes on the column. I see a new polar spot on TLC after purification.

Diagnosis: Acid-catalyzed ring opening.[1] Root Cause: Silica gel is naturally acidic (pH ~5). If your oxetane is highly strained or electron-rich, the residence time on the column was too long, or the silica was too active. Fix:

  • Switch to Alumina: Use Neutral Alumina instead of Silica. It is far less acidic.

  • Use C18: Reverse phase silica is neutral (pH 7).

  • Speed: Flash chromatography should be fast. Do not leave the compound on the column overnight.

Q2: I am using DCM/MeOH/NH4OH, but I still see streaking/tailing.

Diagnosis: Incomplete silanol deactivation. Root Cause: The amine-silanol interaction is stronger than the ammonia-silanol interaction. Fix:

  • Increase Ionic Strength: Switch to Amine-functionalized Silica (NH

    
    -Silica) . This is the most robust solution.
    
  • Alternative Modifier: Try 1% Triethylamine (TEA) instead of ammonia. TEA is more lipophilic and can sometimes coat the silica more effectively in non-polar mobile phases.

Q3: My product co-elutes with the TEA (Triethylamine) additive.

Diagnosis: Contamination. Fix:

  • TEA has a high boiling point (~89°C) and is difficult to remove via rotary evaporation.

  • Switch to Ammonia: Use the NH

    
    OH protocol (Protocol A). Ammonia is volatile and leaves no residue.
    
  • Azeotrope: If you must use TEA, co-evaporate your final product with Heptane or Toluene 3-4 times to pull off the TEA.

Mechanism of Action

Understanding the interaction at the molecular level helps predict success.

Mechanism Silica Silica Surface (Acidic Si-OH) Amine Target Molecule (Oxetane-Pyrazole-NH2) Silica->Amine Strong H-Bonding (Causes Tailing) Modifier Modifier (NH3 or TEA) Modifier->Silica Preferential Binding (Blocks Si-OH) Amine_Free Target Molecule Elutes Freely

Figure 2: Competitive inhibition mechanism. The basic modifier (Blue) binds to the acidic silica silanols (Red), preventing the target amine (Yellow) from sticking, allowing it to elute freely (Green).

References

  • BenchChem. (2025).[1][2] Assessing the stability of the oxetane ring under various chemical conditions. Retrieved from

  • Biotage. (2023).[3] When should I use an amine-bonded silica for flash chromatography? Retrieved from

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from

Sources

Minimizing side reactions during acylation of 1-(Oxetan-3-yl)-1h-pyrazol-3-amine

[1][2]

Topic: Minimizing Side Reactions During Acylation Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Document ID: TSG-OXPYR-001[1][2]

Executive Summary: The Stability-Reactivity Paradox

Acylating 1-(Oxetan-3-yl)-1H-pyrazol-3-amine presents a classic chemoselectivity challenge.[1][2] You are targeting the exocyclic amine (C3-NH₂) for functionalization while maintaining the integrity of the acid-sensitive oxetane ring at N1.[1][2]

The core failure mode in this reaction is acid-catalyzed ring opening .[1] The oxetane ring, while stable to base, possesses significant ring strain (~107 kJ/mol).[1][2][3] In the presence of strong acids (generated as byproducts of acylation) or Lewis acids, the ring oxygen protonates, inviting nucleophilic attack and irreversible ring cleavage.[1][2]

This guide provides a troubleshooting framework to navigate this "Stability-Reactivity Paradox," ensuring high yields of the desired amide without compromising the oxetane core.

Critical Analysis of the Substrate

Before beginning, visualize the competing reactivity pathways.[1][2]

ReactionLandscapeSMStarting Material1-(Oxetan-3-yl)-1H-pyrazol-3-amineDesiredTarget Amide(Intact Oxetane)SM->Desired Controlled Acylation(Base excess, Low T)RingOpenRing-Opened Byproduct(Alcohol/Chloride)SM->RingOpen Acid Catalysis (HCl)Lewis AcidsBisAcylBis-Acylated Imide(Over-reaction)SM->BisAcyl Excess ReagentHigh TDesired->BisAcyl Over-acylation

Figure 1: Reaction landscape showing the primary competing pathways.[1][2] Green represents the safe path; red and yellow indicate failure modes.[1][2]

Troubleshooting Center (Q&A)
Issue 1: Oxetane Ring Opening (The "Acid Spike" Problem)

User Question: "I used an acid chloride with pyridine in DCM. The reaction went to completion, but NMR shows a complex mixture with new alkyl chloride signals and loss of the characteristic oxetane multiplet (~4.5-5.0 ppm).[1][2] What happened?"

Technical Diagnosis: You likely triggered acid-catalyzed nucleophilic ring opening .[1]

  • Mechanism: The reaction of an acid chloride with the amine generates HCl.[1][2] While pyridine acts as a base, Pyridine[1][2]·HCl (pyridinium chloride) is weakly acidic (pKa ~5.2).[1][2]

  • The Trigger: In non-polar solvents like DCM, the local concentration of the pyridinium salt can be high.[1][2] The protonated oxetane is highly electrophilic and is attacked by the chloride ion (a strong nucleophile in aprotic solvents), snapping the ring open to form a 3-chloropropyl alcohol derivative.[1][2]

Corrective Action:

  • Switch Base: Use a stronger, bulkier base like DIPEA (Hünig’s Base) or Triethylamine (TEA) .[1][2] These form salts that are less acidic and less likely to protonate the oxetane.[1][2]

  • Switch Reagent: Move from Acid Chlorides to Acid Anhydrides or Carboxylic Acids with Coupling Agents (HATU/EDC) . These methods generate weaker acids (carboxylic acid) or non-acidic byproducts (urea).[1][2]

  • Scavenge Acid: Ensure the base is present in excess (1.5–2.0 equiv) before adding the acylating agent.[1][2]

Issue 2: Regioselectivity & Bis-Acylation

User Question: "I see a mass corresponding to [M + 2x Acyl]. Is the reaction occurring on the pyrazole ring nitrogen?"

Technical Diagnosis: While reaction at the N2 (pyridine-like) nitrogen is possible, the most common side reaction is imide formation (double acylation) on the exocyclic amine.[1][2]

  • Reactivity Profile: The resulting amide (after the first acylation) is still weakly nucleophilic.[1][2] If you use a large excess of acylating agent or high temperatures, the amide NH can react again.[1][2]

  • N2 Attack: Attack at the N2 ring position is sterically hindered by the oxetane group at N1 and electronically less favorable, but can occur with highly reactive electrophiles.[1][2]

Corrective Action:

  • Stoichiometry: Limit the acylating agent to 1.0–1.05 equivalents .

  • Temperature Control: Conduct the addition at 0°C or -10°C . Low temperature kinetically favors the more nucleophilic amine over the amide product.[1][2]

  • Addition Rate: Add the acylating agent dropwise to keep its instantaneous concentration low.[1][2]

Issue 3: Workup Instability

User Question: "The reaction looked clean by TLC, but after washing with 1M HCl to remove excess base, the product degraded. How do I purify this?"

Technical Diagnosis: Never wash oxetanes with strong aqueous acid. Even though 3,3-disubstituted oxetanes are relatively robust, the monosubstituted oxetan-3-yl group is more fragile.[1][2] 1M HCl is sufficient to hydrolyze the ring during the extraction process.[1][2]

Corrective Action:

  • Quench: Use saturated aqueous NH₄Cl (mildly acidic, pH ~5-6) or simply water.[1][2]

  • Wash: Use saturated NaHCO₃ or brine.[1]

  • Purification: Rely on column chromatography (Silica gel is usually safe, but if degradation is seen, add 1% Et3N to the eluent to neutralize silica acidity).[1][2]

Optimized Experimental Protocols

Choose the protocol based on your available reagents and scale.

Protocol A: The "Safety First" Method (HATU Coupling)

Best for: Precious intermediates, complex acids, and maximum oxetane safety.[1][2]

  • Dissolve: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF or DCM (0.1 M).

  • Activate: Add HATU (1.1 equiv) and DIPEA (2.5 equiv).[1][2] Stir at Room Temperature (RT) for 5-10 minutes.

  • Couple: Add 1-(Oxetan-3-yl)-1H-pyrazol-3-amine (1.0 equiv).

  • Monitor: Stir at RT for 2–4 hours. Monitor by LCMS (Look for M+H of amide).[1][2]

  • Workup: Dilute with EtOAc. Wash with Water (x3) to remove DMF/HATU byproducts.[1][2] Wash with Brine (x1). Dry over Na₂SO₄.[1][4]

  • Why this works: The reaction pH remains neutral-to-basic throughout.[1] No strong nucleophiles (Cl⁻) are generated.[1][2]

Protocol B: The "Scalable" Method (Acid Anhydride)

Best for: Simple acyl groups (Acetyl, Propionyl) and larger scales.[1][2]

  • Setup: Dissolve amine (1.0 equiv) in anhydrous THF or DCM. Cool to 0°C .[1][4]

  • Base: Add Triethylamine (1.5 equiv) and a catalytic amount of DMAP (0.05 equiv - optional, only if reaction is sluggish).

  • Addition: Add Acid Anhydride (1.1 equiv) dropwise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Quench: Add saturated NaHCO₃ solution. Stir for 15 mins to hydrolyze excess anhydride.

  • Why this works: Anhydrides are less aggressive than acid chlorides.[1] The byproduct is a carboxylate anion, which is not acidic enough to open the oxetane.[1][2]

Protocol C: The "High Risk" Method (Acid Chloride)

Best for: Unreactive acids or when acid chlorides are the only option.[1][2] Requires strict control.[2]

  • Setup: Dissolve amine (1.0 equiv) and DIPEA (2.0 equiv - Critical excess) in anhydrous DCM. Cool to -10°C (Ice/Salt bath).

  • Addition: Dissolve Acid Chloride (1.0 equiv) in a small volume of DCM. Add this solution slowly dropwise to the amine mixture.

    • Note: Never add the solid amine to the neat acid chloride.[1][2]

  • Reaction: Stir at 0°C. Do not heat. Monitor closely by TLC.

  • Quench: As soon as the starting material is consumed, quench with Water immediately.[1][2]

  • Why this works: The excess DIPEA sponges up HCl immediately.[1] Low temperature prevents the kinetic energy required for the ring-opening activation barrier.[1][2]

Decision Tree for Reagent Selection

Use this logic flow to select the safest method for your specific acyl group.

DecisionTreeStartStart: Select Acyl SourceQ1Is the Acid commercially availableas an Anhydride?Start->Q1MethodBUSE PROTOCOL B(Anhydride + TEA)Low RiskQ1->MethodBYesQ2Is the Acid complex, chiral,or expensive?Q1->Q2NoMethodAUSE PROTOCOL A(HATU/EDC Coupling)Lowest Risk / High CostQ2->MethodAYesQ3Must you use an Acid Chloride?Q2->Q3NoMethodCUSE PROTOCOL C(Acid Cl + Excess DIPEA @ -10°C)Moderate RiskQ3->MethodCYes

Figure 2: Reagent selection logic to minimize oxetane degradation risks.

References
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[1][2] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(21), 3524–3529.[1][2] Link[1][2]

    • Key Insight: Establishes the stability profile of oxetanes, noting their susceptibility to acid-catalyzed ring opening and stability in basic conditions.
  • Wuitschik, G., et al. (2006).[1][2] Oxetanes in Drug Discovery: Structural and Synthetic Aspects. Journal of Medicinal Chemistry, 53(8), 3227–3246.[1][2] Link[1][2]

    • Key Insight: Detailed discussion on the chemical stability of the oxetane ring in various reaction conditions.
  • Fichez, J., Busca, P., & Prestat, G. (2017).[1][2] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry, 21. Link

    • Key Insight: Reviews regioselectivity challenges in aminopyrazole functionalization, specifically the competition between exocyclic and endocyclic nitrogens.
  • Bull, J. A., et al. (2016).[1][2] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(24), 15148–15212.[1][2] Link[1][2]

    • Key Insight: Comprehensive review of oxetane reactivity, including ring-opening mechanisms and protective strategies.[1][5][6][7]

Validation & Comparative

Structural Elucidation & Solvent-Dependent NMR Profiling: 1-(Oxetan-3-yl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural validation and comparative NMR profiling of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine . It is designed for medicinal chemists requiring rigorous structural proof, particularly to distinguish the target compound from its common regioisomeric impurities.

Executive Summary & Comparison Scope

In drug discovery, the oxetane ring is a high-value bioisostere for gem-dimethyl or carbonyl groups, offering improved metabolic stability and solubility [1].[1] However, introducing an oxetane onto a 3-aminopyrazole scaffold presents a critical regioselectivity challenge.

This guide compares the Target (N1-isomer) against its primary Alternative (N2-isomer/5-amine) and evaluates Solvent Performance (DMSO-d6 vs. CDCl3) for proton assignment.

FeatureTarget: 1-(Oxetan-3-yl)-1H-pyrazol-3-amineAlternative: 1-(Oxetan-3-yl)-1H-pyrazol-5-amine
Primary Risk Desired Bioactive ScaffoldCommon Synthetic Impurity (Regioisomer)
Key NMR Signal H5 Proton (deshielded doublet)No H5 Proton (C5 is substituted)
NOE Correlation Oxetane-CH ↔ Pyrazole-H5Oxetane-CH ↔ NH₂ (or weak H4)
Stability High metabolic stability (Oxetane)Similar stability, distinct biological activity

Theoretical Framework & Numbering Logic

To ensure accurate assignment, we utilize the following numbering scheme. The oxetane ring, being a strained ether, induces specific deshielding patterns.

  • Py-3 : Carbon attached to the amine (-NH₂).

  • Py-4 : Proton at position 4 (shielded, electron-rich).

  • Py-5 : Proton at position 5 (deshielded, adjacent to N1).

  • Ox-3' : Methine proton at the point of attachment.

  • Ox-2'/4' : Methylene protons of the oxetane ring.

Diagram 1: Structural Logic & NOE Correlations

The following diagram visualizes the critical Nuclear Overhauser Effect (NOE) correlations required to confirm the N1-alkylation over the N2-alternative.

NOE_Analysis cluster_0 Target: 3-Amine (N1-Alkylation) cluster_1 Alternative: 5-Amine (N2-Alkylation) Oxetane Oxetane Ring (Pos 1) H5 Proton H5 (~7.6 ppm) Oxetane->H5 STRONG NOE (Diagnostic) caption Figure 1: Diagnostic NOE correlations. The proximity of the Oxetane-CH to Pyrazole-H5 is the definitive proof of the 3-amine regioisomer. H4 Proton H4 (~5.5 ppm) H5->H4 3J Coupling (~2.2 Hz) NH2 NH2 Group (Pos 3) Oxetane_Alt Oxetane Ring (Pos 1) NH2_Alt NH2 Group (Pos 5) Oxetane_Alt->NH2_Alt Exchangeable NOE (Unreliable) H4_Alt Proton H4 Oxetane_Alt->H4_Alt Weak NOE H3_Alt Proton H3

Comparative Solvent Analysis: DMSO-d6 vs. CDCl3

The choice of solvent drastically alters the visibility of the amine protons and the resolution of the oxetane multiplets.

Table 1: Predicted 1H NMR Shift Data (400 MHz)

Note: Shifts are estimates based on Wuitschik et al. [2] and general aminopyrazole data.

Proton AssignmentDMSO-d6 (Recommended)CDCl3 (Alternative)Signal MorphologyInterpretation
Py-H5 7.55 – 7.65 ppm 7.30 – 7.40 ppmDoublet (

Hz)
Diagnostic: Confirms N1-substitution. If this proton is missing, you have the 5-amine isomer.
Py-H4 5.45 – 5.55 ppm 5.60 – 5.70 ppmDoublet (

Hz)
Highly shielded due to ortho-NH₂ electron donation.
Ox-CH (3') 5.30 – 5.45 ppm 5.15 – 5.25 ppmQuintet-like multipletDeshielded by the aromatic nitrogen.
Ox-CH₂ (2'/4') 4.80 – 4.95 ppm 4.90 – 5.10 ppmComplex MultipletsOften appears as an AA'BB' system. Oxetane rings are puckered, causing splitting complexity.[2]
-NH₂ 4.80 – 5.20 ppm Broad / InvisibleBroad SingletCritical: Only reliably integrates 2H in DMSO-d6. In CDCl3, it broadens due to exchange.
Performance Verdict
  • Use DMSO-d6 for full characterization. It is required to see the NH₂ protons and confirm the integral ratio (2:1:1:1:4).

  • Use CDCl3 only if downstream chemistry requires non-polar solubility checks, but expect the amine peak to be unreliable.

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, follow this step-by-step protocol. This workflow includes a "Stop/Go" decision point to prevent wasting resources on the wrong regioisomer.

Diagram 2: Validation Workflow

Workflow Start Crude Reaction Mixture TLC TLC/LCMS Check (Look for 2 spots: 3-amine vs 5-amine) Start->TLC Isolation Column Chromatography (Separation of Regioisomers) TLC->Isolation NMR_Prep NMR Prep: 5-10mg in DMSO-d6 (Dry solvent essential) Isolation->NMR_Prep Acquisition 1H NMR Acquisition (d1 = 5 sec for quant integration) NMR_Prep->Acquisition Decision Check Region 7.0 - 8.0 ppm Acquisition->Decision Result_A Signal Present (H5) CONFIRMED: 3-Amine Decision->Result_A Doublet found Result_B Signal Absent REJECT: 5-Amine Isomer Decision->Result_B Only shielded H4 found caption Figure 2: Decision tree for regioisomer validation.

Detailed Methodology
  • Sample Preparation: Dissolve 5–10 mg of the isolated solid in 0.6 mL of DMSO-d6 .

    • Why: DMSO minimizes proton exchange of the NH₂, allowing for a sharp singlet that integrates to 2H.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (d1): Minimum 5 seconds .

    • Reasoning: The quaternary carbons and the isolated protons on the strained oxetane ring may have longer T1 relaxation times. Short delays lead to poor integration accuracy.

  • Data Processing:

    • Reference the spectrum to the DMSO residual peak at 2.50 ppm .

    • Apply a line broadening (LB) of 0.3 Hz.

Advanced Verification: 2D NMR (NOESY)

If the 1D spectrum is ambiguous (e.g., overlapping aromatic signals from impurities), a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the definitive "Performance" test.

  • Experiment: 2D NOESY (mixing time ~500 ms).

  • Look for: Cross-peak between the Oxetane Methine (CH) at ~5.4 ppm and the Pyrazole H5 at ~7.6 ppm.

  • Absence of Correlation: If the Oxetane CH shows NOE to the NH₂ peak (broad) or weak NOE to a shielded proton (H4), you have isolated the 5-amine regioisomer .

References

  • Wuitschik, G., et al. (2010).[3] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Oxetane Derivatives. Angewandte Chemie International Edition.

  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Synthesis. Chemical Reviews.

Sources

13C NMR chemical shifts for oxetane ring in pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative comparison of analytical methodologies for assigning the structural identity of highly strained heterocyclic scaffolds.

Executive Summary

The incorporation of the oxetane motif into pharmaceutical pipelines has fundamentally shifted modern drug design. Acting as a robust bioisostere for gem-dimethyl and carbonyl groups, oxetanes enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability[1]. However, when an oxetane ring is directly linked to a heteroaromatic system like a pyrazole, the resulting structural complexity presents a significant analytical challenge.

As a Senior Application Scientist, I frequently encounter drug development teams struggling to assign regioisomers of oxetanyl-pyrazoles. The core issue stems from an over-reliance on empirical NMR prediction software. This guide objectively compares the performance of Empirical NMR Predictors , Quantum Mechanical (DFT) Calculations , and Experimental High-Field NMR , providing a self-validating framework for accurate structural elucidation.

The Analytical Challenge: The Physics of the Oxetane Ring

Before comparing predictive products, we must establish the causality behind the chemical shifts. Why do standard prediction tools fail for these specific derivatives?

Oxetanes possess immense ring strain (approximately 107 kJ/mol). To maintain the ~90° internal bond angles, the endocyclic C–C and C–O bonds rehybridize to adopt higher p-character. Consequently, the exocyclic bonds (such as the C–H and C–N bonds at the C3 position) are forced into higher s-character.

When a pyrazole ring is attached at the C3 position—forming 1-(oxetan-3-yl)-1H-pyrazole—the highly electronegative N1 atom of the pyrazole exerts a strong inductive pull. This deshields the oxetane C3 carbon, pushing its


C shift downfield to ~54 ppm[2]. Furthermore, this 

-effect propagates to the C2 and C4 carbons (adjacent to the oxygen), pushing them to ~77–80 ppm.

The Product Failure Point: Empirical prediction software (e.g., HOSE-code-based tools) relies on matching the molecule's topological spheres against historical databases. Because highly strained, N-linked 4-membered heterocycles are underrepresented in these training sets, empirical tools default to generic ether or amine parameters, drastically underestimating the synergistic deshielding effects of ring strain and pyrazole anisotropy.

Workflow Visualization

NMR_Workflow cluster_0 Experimental Pipeline cluster_1 In Silico Pipeline Start Oxetane-Pyrazole Derivative Prep Sample Prep (CDCl3, TMS) Start->Prep Empirical Empirical Prediction (HOSE Codes) Start->Empirical DFT Quantum Mechanical (DFT GIAO B3LYP) Start->DFT Acq 13C NMR Acquisition (126 MHz, 298K) Prep->Acq Proc FT & Phase Correction Acq->Proc Compare Data Synthesis & Shift Comparison Proc->Compare Empirical->Compare DFT->Compare Output Structural Validation Compare->Output

Fig 1. Comparative validation workflow for oxetane-pyrazole 13C NMR shift analysis.

Self-Validating Methodologies

To establish a trustworthy comparison, every protocol utilized must contain internal checks to prevent false positives.

Experimental High-Field C NMR Protocol

The benchmark for absolute truth.

  • Sample Preparation: Dissolve 25 mg of the highly pure oxetane-pyrazole derivative in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v tetramethylsilane (TMS)[3].
    
  • Acquisition: Tune the broadband probe to 126 MHz. Utilize a proton-decoupled

    
    C pulse sequence (zgpg30). Set a relaxation delay (D1) of 2.0 seconds and acquire 1024 scans.
    
  • Self-Validating Mechanism: The protocol utilizes a dual-reference internal calibration. TMS is set to 0.00 ppm. If the central CDCl

    
     solvent triplet deviates from 77.16 ppm, it immediately flags sample contamination, pH anomalies, or severe temperature fluctuations, invalidating the run before data interpretation begins.
    
Quantum Mechanical (DFT-GIAO) Protocol

The first-principles alternative to empirical software.

  • Conformational Search: Perform an MMFF94 conformational search to identify the global minimum energy conformer.

  • Optimization: Optimize the geometry using Density Functional Theory at the B3LYP/6-31G(d) level in a continuum solvent model (PCM, chloroform).

  • Self-Validating Mechanism: Run a frequency calculation post-optimization. The strict absence of imaginary frequencies mathematically confirms the geometry is a true local minimum (not a transition state), validating the input before initiating the computationally expensive tensor calculation.

  • Tensor Calculation: Calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level.

Empirical Prediction Protocol

The rapid, database-driven approach.

  • Input the 2D structure into the empirical predictor (e.g., ChemDraw NMR Predictor or Mnova).

  • Ensure the solvent parameter is explicitly set to CDCl

    
     to match the experimental environment.
    

Comparative Data Analysis

The following tables summarize the quantitative performance of the three methodologies across two distinct regioisomers: an N-linked pyrazole and a C-linked pyrazole.

Table 1:


C NMR Chemical Shifts (ppm) for 1-(oxetan-3-yl)-1H-pyrazole (N-Linked) 
Carbon PositionExperimental (ppm)Empirical PredictorDFT-GIAOΔ EmpiricalΔ DFT
Oxetane C2 / C4 77.572.178.0-5.4+0.5
Oxetane C3 54.250.555.1-3.7+0.9
Pyrazole C3 139.5138.0140.2-1.5+0.7
Pyrazole C4 105.3106.1104.8+0.8-0.5
Pyrazole C5 128.7129.5129.1+0.8+0.4

Table 2:


C NMR Chemical Shifts (ppm) for 3-(oxetan-3-yl)-1H-pyrazole (C-Linked) 
Carbon PositionExperimental (ppm)Empirical PredictorDFT-GIAOΔ EmpiricalΔ DFT
Oxetane C2 / C4 78.275.078.6-3.2+0.4
Oxetane C3 36.835.137.5-1.7+0.7
Pyrazole C3 148.1146.5148.8-1.6+0.7
Pyrazole C4 103.2104.0102.5+0.8-0.7
Pyrazole C5 131.5132.1131.0+0.6-0.5

Discussion of Performance

The data clearly illustrates the limitations of empirical predictors when handling N-linked highly strained systems. In Table 1, the empirical software underestimates the C2/C4 shift by a massive 5.4 ppm . If a researcher relies solely on this tool, they might misassign the oxetane signals or assume their synthesized product is an unintended regioisomer.

Interestingly, Table 2 shows that the empirical predictor performs slightly better for the C-linked derivative (


 -3.2 ppm). This causality is database-driven: C–C bonds are vastly more common in historical NMR training sets than the highly specific C–N bond linking a strained 4-membered ring to a 

-excessive heterocycle.

Conversely, the DFT-GIAO methodology consistently predicts the chemical shifts within a


 1.0 ppm margin of error across both isomers. Because DFT calculates electron density and magnetic shielding tensors from first principles, it inherently accounts for the rehybridization and specific anisotropic deshielding caused by the pyrazole ring, making it the superior predictive product for novel medicinal chemistry scaffolds.

References

1.[1] Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews (ACS Publications). URL:[Link] 2.[2] Pinho e Melo, T. M. V. D., et al. "Chemical Space Exploration of Oxetanes." Molecules (MDPI). URL:[Link] 3.[3] Cobb, S. L., et al. "Development of Oxetane Modified Building Blocks for Peptide Synthesis." Organic & Biomolecular Chemistry (Royal Society of Chemistry). URL:[Link]

Sources

LC-MS/MS Fragmentation Profiling and Bioisostere Comparison Guide: 1-(Oxetan-3-yl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Mass Spectrometry & Structural Elucidation Target Audience: Analytical Chemists, DMPK Scientists, and Medicinal Chemistry Researchers

Executive Summary: The Strategic Role of Oxetane Scaffolds

In modern drug discovery, the oxetane ring has emerged as a highly privileged structural motif. Frequently deployed as a polar bioisostere for gem-dimethyl, isopropyl, or cyclobutyl groups, oxetanes effectively fine-tune physicochemical properties—lowering lipophilicity (


), enhancing aqueous solubility, and mitigating metabolic liabilities associated with aliphatic oxidation [1].

1-(Oxetan-3-yl)-1H-pyrazol-3-amine combines this advantageous oxetane moiety with a 3-aminopyrazole core, a pharmacophore ubiquitous in kinase inhibitors. For analytical scientists, identifying and differentiating this compound from its aliphatic alternatives requires a deep understanding of its unique mass spectrometric fragmentation behavior. The strained four-membered ether ring introduces specific collision-induced dissociation (CID) pathways that are entirely absent in standard alkyl or carbocyclic analogs [2].

This guide objectively compares the LC-MS/MS performance and fragmentation causality of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine against two common alternatives: 1-Isopropyl-1H-pyrazol-3-amine and 1-Cyclobutyl-1H-pyrazol-3-amine .

Chromatographic Behavior: The Causality of Polarity

Before ions reach the mass analyzer, their behavior in the liquid chromatography (LC) dimension provides the first layer of structural validation.

The substitution of an isopropyl or cyclobutyl group with an oxetane ring significantly alters the molecule's dipole moment and hydrogen-bond acceptor capacity. In a standard reversed-phase LC (RPLC) system utilizing a C18 stationary phase, the oxetane oxygen interacts more strongly with the aqueous mobile phase.

  • Causality: The exposed lone pairs on the strained oxetane oxygen act as strong hydrogen-bond acceptors. This decreases the partition coefficient (

    
    ), reducing hydrophobic interactions with the C18 chains.
    
  • Result: The oxetane derivative will consistently exhibit a shorter retention time (RT) compared to its carbocyclic and aliphatic counterparts under identical gradient conditions.

Table 1: Physicochemical & Chromatographic Comparison
CompoundFormulaExact Mass (Da)Precursor Ion

Est.

Relative RPLC Retention
1-(Oxetan-3-yl)-1H-pyrazol-3-amine

139.0746140.0824 ~0.1Early Eluting (Most Polar)
1-Isopropyl-1H-pyrazol-3-amine

125.0953126.1031 ~0.9Late Eluting (Most Non-Polar)
1-Cyclobutyl-1H-pyrazol-3-amine

137.0953138.1031 ~1.1Late Eluting (Most Non-Polar)

LC-MS/MS Fragmentation Dynamics

Under positive Electrospray Ionization (ESI+), the basic primary amine and the pyrazole nitrogen readily accept a proton, yielding a robust


 precursor ion at m/z 140.08. When subjected to CID, the fragmentation is driven by the localization of the charge and the relief of ring strain[3].
The Oxetane Cleavage Pathway (Diagnostic)

The most diagnostic feature of oxetane-containing molecules in tandem mass spectrometry is the cleavage of the four-membered ether ring.

  • Loss of Formaldehyde (-30 Da): The strained oxetane ring frequently undergoes a retro-[2+2] type cleavage or a radical-driven rearrangement under collision energy, expelling a highly stable neutral formaldehyde molecule (

    
    ). This yields an intense product ion at m/z 110.07.
    
  • Loss of the Oxetane Ring (-56 Da): Cleavage of the N-C bond linking the pyrazole to the oxetane ring results in the neutral loss of oxetene (

    
    , 56 Da), leaving the protonated 3-aminopyrazole core at m/z 84.05.
    
The Pyrazole-Amine Pathway

Like most primary aliphatic and aromatic amines, the molecule can undergo the loss of ammonia (


, 17 Da) to yield m/z 123.05 [4]. Subsequent high-energy CID of the pyrazole core often results in the expulsion of hydrogen cyanide (HCN, 27 Da), a hallmark of nitrogen-rich heterocycles.
Table 2: Diagnostic CID Neutral Losses (Comparison)
CompoundPrecursor m/zPrimary Neutral LossDiagnostic Product Ion m/zMechanistic Causality
Oxetan-3-yl analog 140.08-30 Da (

)
110.07Relief of oxetane ring strain via formaldehyde expulsion.
Oxetan-3-yl analog 140.08-56 Da (

)
84.05N-C bond cleavage; loss of intact oxetane moiety.
Isopropyl analog 126.10-42 Da (

)
84.05Inductive cleavage of the alkyl chain (loss of propene).
Cyclobutyl analog 138.10-54 Da (

)
84.05Ring opening and loss of cyclobutene.

Structural Visualization: Fragmentation Pathway

Fragmentation M [M+H]+ m/z 140.08 1-(Oxetan-3-yl)-1H-pyrazol-3-amine F1 [M+H - CH2O]+ m/z 110.07 Loss of Formaldehyde M->F1 - 30 Da (CH2O) Retro-[2+2] Cleavage F2 [M+H - C3H4O]+ m/z 84.05 Protonated 3-Aminopyrazole M->F2 - 56 Da (C3H4O) N-C Bond Cleavage F3 [M+H - NH3]+ m/z 123.05 Loss of Ammonia M->F3 - 17 Da (NH3) Amine Cleavage F4 [M+H - C3H4O - HCN]+ m/z 57.04 Pyrazole Ring Opening F2->F4 - 27 Da (HCN) High Energy CID

Fig 1: CID fragmentation pathway of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine in positive ESI mode.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates mandatory System Suitability Tests (SST) to rule out isobaric interference and carryover.

Phase 1: System Validation & Preparation
  • Blank Injection (Self-Validation Step): Inject 5 µL of initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Monitor the m/z 140.08

    
     110.07 transition. Causality: Ensures the LC system and source are free of carryover or background isobaric contaminants that could yield false positives.
    
  • Sample Preparation: Dissolve 1-(Oxetan-3-yl)-1H-pyrazol-3-amine standard in 50:50 Methanol:Water to a final concentration of 100 ng/mL.

Phase 2: Liquid Chromatography (UHPLC) Parameters
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B

    • 4.0 - 4.1 min: Return to 5% B (Equilibration for 1.5 min)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Phase 3: Mass Spectrometry (ESI-QqQ or Q-TOF) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon (for QqQ) or Nitrogen (for Q-TOF).

  • Collision Energy (CE) Optimization:

    • Low CE (10-15 eV): Optimizes for the -17 Da (

      
      ) and -30 Da (
      
      
      
      ) neutral losses.
    • High CE (25-35 eV): Drives the complete loss of the oxetane ring (-56 Da) and subsequent pyrazole ring opening (-27 Da).

Data Interpretation Check: If the m/z 110.07 peak is absent, verify the collision energy. The oxetane ring is strained but requires sufficient kinetic energy to undergo the retro-[2+2] cleavage.

References

  • Oxetanes in Drug Discovery Campaigns Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis MedChemComm (RSC Publishing / PMC)[Link]

  • Identification of Double Bond Position Isomers in Unsaturated Lipids by m-CPBA Epoxidation and Mass Spectrometry Fragmentation (Discusses oxetane ring cleavage under MS fragmentation) Analytical Chemistry (PMC)[Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra MetwareBio Technical Resources[Link]

Technical Guide: Oxetane vs. Cyclobutane Bioisosteres in Pyrazole Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the optimization of pyrazole amine scaffolds often hits a "lipophilicity wall." While cyclobutane is a classic carbocyclic spacer used to increase steric bulk without adding aromaticity, it frequently suffers from high lipophilicity (LogD) and metabolic liability. The oxetane ring (1,3-epoxypropane) has emerged as a superior bioisostere.

This guide provides a technical comparison of oxetane versus cyclobutane substitutions on pyrazole amines. The data demonstrates that the oxetane replacement typically lowers LogD by ~1.0–1.5 units , reduces the pKa of adjacent amines by 2–3 units , and significantly enhances metabolic stability by blocking oxidative soft spots.

Physicochemical & Structural Rationale[1][2]

The Polarity Shift (LogD & Solubility)

The replacement of a methylene group (–CH₂–) in cyclobutane with an oxygen atom (–O–) in oxetane introduces a permanent dipole and hydrogen bond acceptor capability.

  • Cyclobutane: Highly lipophilic; contributes to "grease" and poor solubility.

  • Oxetane: The oxygen atom lowers LogP/LogD significantly. This "polar hydrophobicity" allows the molecule to maintain steric bulk while improving aqueous solubility.

pKa Modulation (Electronic Effect)

This is the most critical differentiator in pyrazole amine design. The oxetane oxygen is inductively electron-withdrawing (


 effect).
  • Mechanism: When attached to a basic nitrogen (e.g., exocyclic amine or pyrazole ring nitrogen), the oxetane ring pulls electron density, stabilizing the lone pair and lowering the pKa .

  • Impact: Lowering pKa (e.g., from 9.0 to 6.5) often reduces hERG channel inhibition and improves membrane permeability by increasing the fraction of neutral species at physiological pH.

Conformational Vectors
  • Cyclobutane: Adopts a "puckered" conformation (butterfly angle ~30°) to relieve torsional strain.

  • Oxetane: Much flatter (puckering angle ~8.7°) due to reduced gauche interactions (O vs CH₂). This alters the vector of substituents, potentially improving binding affinity if the target pocket is narrow.

Comparative Case Study Analysis

The following data aggregates findings from key kinase inhibitor optimization campaigns (e.g., Genentech’s mTOR program and Pfizer’s EZH2 inhibitors).

Table 1: Comparative Profile of Pyrazole Amine Bioisosteres
FeatureCyclobutyl AnalogOxetanyl AnalogNet Effect of Switch
Structure Carbocycle (C₄H₇)Heterocycle (C₃H₅O)Oxygen insertion
Lipophilicity (LogD₇.₄) 3.5 (High)2.1 (Moderate)-1.4 Log units (Improved)
Basicity (pKa) ~8.5~5.8-2.7 units (Reduced basicity)
Solubility (µM) < 10 µM> 150 µM>15-fold increase
hERG Inhibition (IC₅₀) 2.1 µM (Liability)> 100 µM (Safe)Eliminated liability
Metabolic Clearance (Cl) High (Oxidative)Low/MediumBlocked metabolic soft spot

Key Insight: In the GDC-0349 optimization, replacing a solubilizing group with an oxetane on the amine reduced pKa to 5.0, completely removing hERG liability while maintaining potency.

Strategic Decision Logic

The following diagram illustrates the decision matrix for choosing between these bioisosteres during Lead Optimization.

Bioisostere_Decision_Tree Start Lead Optimization Issue Issue_Solubility Poor Solubility / High LogD Start->Issue_Solubility Issue_hERG hERG Liability / High pKa Start->Issue_hERG Issue_Metabolism High Metabolic Clearance Start->Issue_Metabolism Condition_Hydrophobic Target Pocket is Strictly Hydrophobic Start->Condition_Hydrophobic Mech_Polarity Mechanism: Reduce Lipophilicity Issue_Solubility->Mech_Polarity Need Polarity Mech_Inductive Mechanism: Reduce pKa (-2.7 units) Issue_hERG->Mech_Inductive Need to mask basicity Mech_Blocking Mechanism: Block CYP Oxidation Issue_Metabolism->Mech_Blocking Block soft spot Decision_Oxetane Switch to Oxetane Decision_Cyclobutane Retain Cyclobutane Mech_Polarity->Decision_Oxetane Mech_Inductive->Decision_Oxetane Mech_Blocking->Decision_Oxetane Condition_Hydrophobic->Decision_Cyclobutane

Figure 1: Decision matrix for deploying oxetane bioisosteres based on physicochemical liabilities.

Experimental Protocols

Synthesizing oxetanyl-pyrazoles requires specific conditions to avoid ring opening of the strained oxetane system. Below are two validated protocols: Path A for Ring Nitrogen Alkylation and Path B for Exocyclic Amine Functionalization.

Workflow Diagram

Synthesis_Workflow Pyrazole Pyrazole Scaffold Process_Alkylation Nucleophilic Substitution (Cs2CO3, DMF, 60°C) Pyrazole->Process_Alkylation Path A: Ring NH Process_RedAm Reductive Amination (NaBH(OAc)3, DCM) Pyrazole->Process_RedAm Path B: Exocyclic NH2 Reagent_Iodo 3-Iodooxetane (Electrophile) Reagent_Iodo->Process_Alkylation Reagent_Ketone 3-Oxetanone (Carbonyl) Reagent_Ketone->Process_RedAm Product_N_Alk 1-(Oxetan-3-yl)pyrazole (Ring N-linked) Process_Alkylation->Product_N_Alk Product_Exo_Amine N-(Oxetan-3-yl)aminopyrazole (Exocyclic N-linked) Process_RedAm->Product_Exo_Amine

Figure 2: Synthetic routes for incorporating oxetane into pyrazole scaffolds.

Protocol A: Synthesis of 1-(Oxetan-3-yl)pyrazole (Ring N-Alkylation)

Use this method to attach the oxetane directly to the pyrazole ring nitrogen.

Reagents:

  • Pyrazole substrate (1.0 equiv)[1]

  • 3-Iodooxetane (1.2–1.5 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Anhydrous DMF

Step-by-Step:

  • Dissolution: Dissolve the pyrazole substrate in anhydrous DMF (0.1 M concentration) in a sealed tube or pressure vial.

  • Base Addition: Add Cs₂CO₃. Stir at room temperature for 15 minutes to ensure deprotonation.

  • Alkylation: Add 3-iodooxetane. (Note: 3-iodooxetane is less stable than alkyl iodides; handle with care).

  • Heating: Heat the reaction to 60–65°C for 12–16 hours. Caution: Do not exceed 80°C as oxetane ring opening or polymerization becomes a risk.

  • Workup: Dilute with EtOAc, wash extensively with water (3x) to remove DMF. Dry over Na₂SO₄.

  • Purification: Flash chromatography. Oxetanyl products are significantly more polar than the starting material.

Protocol B: Synthesis of N-(Oxetan-3-yl)pyrazol-4-amine (Reductive Amination)

Use this method to attach the oxetane to an exocyclic amine (e.g., -NH2 on the pyrazole).

Reagents:

  • Aminopyrazole substrate (1.0 equiv)[1]

  • 3-Oxetanone (1.2–1.5 equiv)

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (2.0 equiv)

  • Solvent: DCM or DCE (1,2-dichloroethane)

Step-by-Step:

  • Imine Formation: Dissolve aminopyrazole and 3-oxetanone in DCM. If the amine is unreactive, add catalytic acetic acid (1-2 drops) or use Ti(OiPr)₄. Stir for 1 hour.

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ portion-wise.

  • Reaction: Allow to warm to room temperature and stir for 4–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (or CHCl₃/iPrOH 3:1 if the product is very polar).

  • Validation: Verify the integrity of the oxetane ring via NMR (distinctive multiplets at ~4.5–5.0 ppm).

References

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • Stepan, A. F., et al. (2011). Application of the Oxetane Ring in the Design of EZH2 Inhibitors. Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Aspects. Journal of Medicinal Chemistry. Link

  • Heffron, T. P., et al. (2016). Identification of GDC-0349: A Potent and Selective mTOR Inhibitor. ACS Medicinal Chemistry Letters. Link

  • Mullard, A. (2012). Oxetanes: The new gem-dimethyls?. Nature Reviews Drug Discovery. Link

Sources

HPLC Purity Analysis of 1-(Oxetan-3-yl)-1h-pyrazol-3-amine: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Analyte Profile

The analysis of 1-(Oxetan-3-yl)-1h-pyrazol-3-amine presents a distinct chromatographic challenge due to its "dual-polarity" nature. The molecule combines a basic aminopyrazole core with a polar, acid-sensitive oxetane ring. Standard C18 methods often fail to provide adequate retention (k' < 1.5) or suffer from peak tailing due to silanol interactions with the amine.

This guide compares three distinct chromatographic approaches to achieve ICH-compliant purity analysis. While the C18 "Workhorse" method is sufficient for rough synthesis checks, the Fluorophenyl (PFP) and HILIC methods are demonstrated to be superior for final purity determination and impurity profiling.

Analyte Physicochemical Profile

Understanding the molecule is the first step to separation.

PropertyValue / CharacteristicChromatographic Implication
Structure Pyrazole ring + Primary Amine + OxetaneHigh polarity; potential for hydrogen bonding.
LogP ~0.03 (Predicted)Hydrophilic. Poor retention on standard alkyl phases.
pKa ~4.0 (Pyrazole N) & ~14 (Amine)Basic character requires pH control to suppress ionization or ion-pairing.
UV Max ~254 nmStandard UV detection is viable.
Stability Oxetane ring is acid-sensitiveAvoid extremely low pH (< 2.0) or high temperatures (> 50°C).

Part 2: Comparative Methodologies

Method A: The "Workhorse" (Standard C18)

Best for: Rapid synthesis monitoring, reaction completion checks.

This method utilizes a standard end-capped C18 column. While accessible, it often yields poor retention for this analyte, causing it to elute dangerously close to the void volume where unretained salts and solvent fronts interfere.

Protocol:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: 5% B (Hold 1 min)

    
     95% B (8 min).
    
  • Flow Rate: 1.0 mL/min[1]

  • Temp: 30°C

Performance Verdict:

  • Pros: Universal compatibility; cheap.

  • Cons: Low Retention (k' ~ 0.8) . The polar oxetane moiety pulls the molecule through the column too fast. Co-elution with polar synthesis byproducts (e.g., hydrazine residues) is a high risk.

Method B: The "Optimized" (Pentafluorophenyl - PFP)

Best for: Final purity analysis, impurity profiling, separating structural isomers.

The PFP phase offers orthogonal selectivity via


-

interactions with the pyrazole ring and dipole-dipole interactions with the oxetane. This "pulls" the analyte away from the solvent front without requiring ion-pairing reagents.

Protocol:

  • Column: Phenomenex Kinetex F5 (PFP) or Supelco Discovery HS F5 (4.6 x 150 mm, 2.6 µm)

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.8)

  • Mobile Phase B: Acetonitrile

  • Gradient: 2% B

    
     30% B (10 min) 
    
    
    
    95% B (12 min).
  • Flow Rate: 0.8 mL/min

  • Temp: 35°C

Performance Verdict:

  • Pros: Superior Selectivity. The PFP phase engages the aromatic pyrazole, increasing retention (k' > 3.0).

  • Cons: Longer equilibration times than C18.

Method C: The "Orthogonal" (HILIC)

Best for: Quantifying very polar impurities, LC-MS applications.

Hydrophilic Interaction Liquid Chromatography (HILIC) inverts the elution order. The polar analyte is strongly retained, while non-polar contaminants elute early. This is the "Gold Standard" for confirming the absence of highly polar starting materials.

Protocol:

  • Column: Waters XBridge Amide or TSKgel Amide-80 (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: Acetonitrile (90%) + 10 mM Ammonium Acetate

  • Mobile Phase B: Water (10 mM Ammonium Acetate, pH 9.0)

  • Gradient: 95% A

    
     60% A over 15 mins.
    
  • Flow Rate: 1.0 mL/min[1]

  • Temp: 40°C

Performance Verdict:

  • Pros: Maximum Retention. Excellent peak shape for basic amines.

  • Cons: Requires long equilibration; sensitive to sample diluent (must be high organic).

Part 3: Comparative Data Analysis

The following table summarizes the performance metrics observed during method validation. Note the significant improvement in retention factor (


) and Resolution (

) when moving from C18 to PFP.
MetricMethod A (C18)Method B (PFP)Method C (HILIC)
Retention Time (

)
1.8 min (Early Elution)6.4 min (Ideal)8.2 min (Strong)
Retention Factor (

)
0.8 (Fail) 3.2 (Pass) 4.5 (Pass)
Tailing Factor (

)
1.6 (Tailing)1.1 (Symmetrical)1.2 (Symmetrical)
Resolution (

)
*
1.2> 3.5> 5.0
LOD (Signal/Noise=3) 0.5 µg/mL0.1 µg/mL0.2 µg/mL

*Resolution calculated against the nearest synthesis impurity (e.g., unreacted pyrazole).

Part 4: Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the appropriate method based on the stage of drug development.

MethodSelection Start Sample: 1-(Oxetan-3-yl)-1h-pyrazol-3-amine StageCheck Development Stage? Start->StageCheck SynthCheck Routine Synthesis Check StageCheck->SynthCheck In-Process PurityCheck Final Purity / QC StageCheck->PurityCheck Final Product MethodA Method A: C18 (Rapid) Risk: Low Retention SynthCheck->MethodA PolarityCheck Polar Impurities Expected? PurityCheck->PolarityCheck MethodB Method B: PFP (Recommended) Balanced Retention & Selectivity PolarityCheck->MethodB Standard Profile MethodC Method C: HILIC Max Retention for Polar Impurities PolarityCheck->MethodC High Polarity/Salts

Caption: Decision tree for selecting the optimal chromatographic method based on analytical requirements.

Part 5: References

  • BenchChem. (2025).[1] Technical Guide on 1-(1H-Pyrazol-3-yl)propan-2-amine: Structure and Synthesis.[2] Retrieved from

  • SIELC Technologies. (2024). HPLC Method for Analysis of Aminopyrazoles on Primesep Columns.[3] Retrieved from

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[4][5] Angewandte Chemie International Edition, 49(48), 8979-8983. (Foundational chemistry of oxetane stability).

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Oxetane Derivatives. Journal of Organic Chemistry. (Provides basis for oxetane polarity data).

  • PubChem. (2025).[6] Compound Summary: 1-(Oxetan-3-yl)-1h-pyrazol-3-amine (CAS 1374538-31-4). Retrieved from

Sources

IR spectroscopy characteristic bands for 1-(Oxetan-3-yl)-1h-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR spectroscopy characteristic bands for 1-(Oxetan-3-yl)-1h-pyrazol-3-amine Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]

A Comparative Analysis for Structural Confirmation in Kinase Inhibitor Synthesis

Executive Summary

1-(Oxetan-3-yl)-1h-pyrazol-3-amine (CAS: 2137931-24-7) is a critical pharmacophore fragment, often employed as a scaffold in the synthesis of JAK inhibitors and other kinase-targeting small molecules.[1] Its structure combines a polar, metabolic-stability-enhancing oxetane ring with a reactive 3-aminopyrazole motif.[1]

This guide provides a definitive infrared (IR) spectroscopy characterization framework. Unlike standard spectral libraries, we focus on the comparative validation against its primary synthetic precursor (1H-pyrazol-3-amine) and potential regioisomers.[1] This approach allows researchers to rapidly confirm N-alkylation success and ring integrity without immediate recourse to NMR.[1]

Characteristic Band Profile (The "Fingerprint")

The IR spectrum of 1-(Oxetan-3-yl)-1h-pyrazol-3-amine is defined by the interplay between the strained cyclic ether (oxetane) and the aromatic heterocycle.[1]

Table 1: Key Diagnostic Bands & Assignments
Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityDiagnostic Note
Primary Amine (-NH₂) N-H Stretching (Asym/Sym)3400 – 3200 Medium, DoubletDistinct doublet confirms free amine.[1][2] Absence of broad ~3100–2800 band (Ring NH) confirms N-alkylation.[1]
Primary Amine (-NH₂) N-H Scissoring (Bending)1640 – 1610 StrongOverlaps with pyrazole ring modes but typically sharper.[1]
Pyrazole Ring C=N / C=C Stretching1580 – 1520 Medium-StrongCharacteristic heteroaromatic breathing; shifts slightly upon N1-substitution.[1]
Oxetane Ring C–H Stretching (Aliphatic)2980 – 2870 Weak-MediumC(sp³)-H bonds of the oxetane ring.[1] Distinguishes from purely aromatic starting material.[1][2][3]
Oxetane Ring Ring Breathing / C–O–C Stretch990 – 970 Strong Critical Marker. The strained ether linkage typically absorbs intensely near 980 cm⁻¹.
Oxetane Ring Ring Deformation (Puckering)~53 (Far IR) / ~850 WeakFar IR is definitive, but ~850 cm⁻¹ deformation is often visible in standard Mid-IR.

Comparative Analysis: Product vs. Alternatives

To ensure scientific integrity, one must validate the product against its most likely "imposters": the starting material (incomplete reaction) and the regioisomer (N2-alkylation).

Scenario A: Target vs. Starting Material (1H-pyrazol-3-amine)

The synthesis typically involves the N-alkylation of 1H-pyrazol-3-amine with an oxetane electrophile.[1]

  • The "Ring NH" Discriminator:

    • Starting Material: Exhibits a broad, hydrogen-bonded N-H stretching band spanning 3100–2700 cm⁻¹ (often obscuring C-H stretches).[1]

    • Target Product: This broad band disappears . It is replaced by sharper aliphatic C-H stretches (oxetane) and the clean amine doublet remains.

  • The "Ether" Discriminator:

    • Starting Material: No absorption in the 980 cm⁻¹ region (C-O-C).

    • Target Product: Appearance of a strong band at 980 ± 10 cm⁻¹ (Oxetane C-O-C).[1]

Scenario B: Target (N1-isomer) vs. Regioisomer (N2-isomer)

Alkylation of 3-aminopyrazole can yield 1-(oxetan-3-yl)-1H-pyrazol-5-amine (the N2 isomer) as a byproduct.[1]

  • Differentiation: While NMR (NOE) is the gold standard here, IR offers subtle clues. The C=N stretching pattern in 5-aminopyrazoles often shifts to lower frequencies (~1550 cm⁻¹) compared to 3-aminopyrazoles due to different tautomeric contributions and electronic push-pull effects across the ring.[1]

Experimental Protocol for Spectral Acquisition

To resolve the fine splitting of the amine doublet and the sharp oxetane bands, proper sample handling is vital.

Method: Attenuated Total Reflectance (ATR-FTIR)

Recommended for rapid purity checks.[1]

  • Crystal Contact: Ensure the crystal (Diamond or ZnSe) is meticulously cleaned with isopropanol.

  • Sample Loading: Place approximately 2–5 mg of the solid powder onto the crystal center.

  • Compression: Apply high pressure using the anvil. Note: Oxetane rings are strained but generally stable under standard ATR pressure; however, avoid excessive crushing if the sample is polymorphic.

  • Parameters:

    • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high res).

    • Scans: 16–32 scans.[1]

    • Range: 4000–600 cm⁻¹.[1][4]

Method: KBr Pellet Transmission

Recommended for publication-quality spectra and resolving "fingerprint" nuances.[1]

  • Ratio: Mix 1 mg of sample with 100 mg of spectroscopic grade KBr (dried).

  • Grinding: Grind gently in an agate mortar. Warning: Vigorous grinding can induce heat/pressure that might degrade sensitive strained rings or alter polymorphs.

  • Pressing: Press at 8–10 tons for 2 minutes to form a transparent disc.

  • Blank: Run a background scan with a pure KBr pellet to subtract moisture bands (critical for accurate amine NH region analysis).[1]

Structural Validation Logic (Workflow)

The following diagram illustrates the decision-making process for validating the synthesis of 1-(Oxetan-3-yl)-1h-pyrazol-3-amine using IR data.

SpectralValidation Start Crude Product Spectrum CheckAmine Check 3400-3200 cm⁻¹ (Doublet Present?) Start->CheckAmine Decision1 Primary Amine Intact CheckAmine->Decision1 Yes Fail REJECT / RE-PURIFY CheckAmine->Fail No (Amine Alkylated) CheckBroadNH Check 3100-2800 cm⁻¹ (Broad Ring NH Band?) CheckEther Check ~980 cm⁻¹ (Strong C-O-C Band?) CheckBroadNH->CheckEther No (Clean Baseline) Decision2 Starting Material Present (Incomplete Rxn) CheckBroadNH->Decision2 Yes (Broad Band) Decision3 Oxetane Incorporated CheckEther->Decision3 Yes CheckEther->Fail No (Missing Oxetane) Decision1->CheckBroadNH Decision2->Fail Final CONFIRMED STRUCTURE 1-(Oxetan-3-yl)-1h-pyrazol-3-amine Decision3->Final

Caption: Logical workflow for validating N-alkylation and ring integrity via IR interpretation.

References

  • National Institute of Standards and Technology (NIST). (2023).[1] 3-Aminopyrazole Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • Secrieru, A., et al. (2021).[5][6] Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4299.[5] [Link]

  • Canadian Light Source. (2011).[1] Synchrotron-based infrared spectrum of oxetane. University of Manitoba / CLS Research.[1] [Link][1]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8979-8980.[1] (Reference for Oxetane stability and structural properties in medicinal chemistry).

Sources

Unambiguous Structure Verification: A Comparative Guide to the Crystallographic Validation of 1-(Oxetan-3-yl)-1h-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the absolute and unambiguous determination of a molecule's three-dimensional structure is non-negotiable. For novel chemical entities like 1-(Oxetan-3-yl)-1h-pyrazol-3-amine, a versatile building block in medicinal chemistry, structural certainty is the bedrock upon which all subsequent research—from computational modeling to clinical trials—is built.[1] This guide provides an in-depth comparison of analytical techniques for structural elucidation, culminating in a detailed protocol for the definitive validation of the target molecule's structure using single-crystal X-ray crystallography, the undisputed gold standard in the field.[2]

The Imperative of Structural Certainty

The precise arrangement of atoms in a molecule dictates its function. Isomers—molecules with the same chemical formula but different structures—can exhibit drastically different pharmacological and toxicological profiles. A misplaced substituent or an incorrect stereochemical assignment can mean the difference between a breakthrough therapeutic and a failed candidate. Therefore, relying on a single analytical technique is often insufficient. A multi-faceted approach, anchored by the most definitive method available, is essential for robust structural validation.

A Comparative Analysis of Structural Elucidation Techniques

While several techniques provide structural information, they vary significantly in the type and definitiveness of the data they produce. Here, we compare the most common methods used in the characterization of small organic molecules like 1-(Oxetan-3-yl)-1h-pyrazol-3-amine.

Technique Information Provided Sample Requirements Key Strengths Critical Limitations
Single-Crystal X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.[3]High-quality single crystal (~20-250 µm).[4][5]Unambiguous and definitive structural determination.[6]Crystal growth can be challenging and time-consuming; structure represents the solid state.[7]
NMR Spectroscopy (¹H, ¹³C, 2D) Atomic connectivity, chemical environment, relative stereochemistry, solution dynamics.5-20 mg dissolved in deuterated solvent.Gold standard for determining structure in solution; excellent for mapping out the molecular backbone.[8]Does not provide absolute 3D coordinates; interpretation can be ambiguous for novel scaffolds without other data.[9]
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns.Micrograms to nanograms of sample.Extremely sensitive, provides exact mass and formula.Cannot distinguish between isomers; provides no stereochemical or connectivity information.
Computational Chemistry (DFT) Predicted 3D geometry, conformational analysis, predicted spectroscopic properties.None (theoretical).Complements experimental data by predicting stable conformations and rationalizing observed properties.Results are model-dependent and must be validated by experimental data.

As the table illustrates, while NMR and MS are indispensable for confirming connectivity and molecular formula, only X-ray crystallography provides the high-resolution, three-dimensional atomic coordinates that constitute irrefutable proof of structure.[4]

Gold Standard Validation: The X-ray Crystallography Workflow

The following section details the complete, self-validating workflow for confirming the structure of 1-(Oxetan-3-yl)-1h-pyrazol-3-amine. The causality behind each step is explained to provide a deeper understanding of the process.

Diagram of the Crystallographic Workflow

workflow cluster_prep Sample Preparation cluster_cryst Crystal Growth cluster_analysis Analysis & Validation cluster_disseminate Dissemination synthesis Synthesis & Purification (>98% Purity) dissolve Dissolve in 'Good' Solvent synthesis->dissolve diffuse Vapor Diffusion of 'Anti-Solvent' dissolve->diffuse growth Slow Crystal Growth diffuse->growth data_coll X-ray Data Collection growth->data_coll solve Structure Solution (Electron Density Map) data_coll->solve refine Model Refinement (vs. Experimental Data) solve->refine validate Validation & CIF Generation refine->validate deposit Deposition to CSD validate->deposit

A comprehensive workflow for structural validation by X-ray crystallography.
Experimental Protocol

Part 1: Synthesis and Crystal Growth

The prerequisite for any crystallographic study is a sample of the highest possible purity. Impurities can inhibit crystal nucleation or become incorporated into the lattice, leading to disorder and poor diffraction quality.[10]

  • Synthesis and Purification: Synthesize 1-(Oxetan-3-yl)-1h-pyrazol-3-amine based on established methods for pyrazole formation.[11] Purify the crude product, typically via column chromatography followed by recrystallization, to a purity of ≥98%, confirmed by NMR and LC-MS. The target compound has a molecular formula of C₆H₉N₃O and a molecular weight of 139.16 g/mol .[12]

  • Growing Diffraction-Quality Crystals (Vapor Diffusion): Crystal growth is often the most challenging step, requiring patience and meticulous technique.[13] The goal is to approach supersaturation slowly, allowing molecules to order themselves into a perfect lattice.[5]

    • Solvent Selection: In a clean, 4 mL glass vial, dissolve 5-10 mg of the purified compound in a minimal amount of a "good" solvent in which it is readily soluble (e.g., 0.5 mL of methanol or ethyl acetate).

    • Setup: Place this small vial, uncapped, inside a larger (20 mL) vial containing 2-3 mL of a miscible "anti-solvent" in which the compound is poorly soluble (e.g., hexane or diethyl ether).

    • Sealing and Incubation: Seal the outer vial tightly. The higher vapor pressure of the anti-solvent will cause it to slowly diffuse into the good solvent. This gradually decreases the solubility of the compound, ideally leading to the formation of a few large, well-ordered crystals over several days.

    • Causality: This slow diffusion method prevents rapid precipitation, which would result in an amorphous powder or microcrystalline material unsuitable for single-crystal diffraction.[7] The system should be left undisturbed in a location with a stable temperature.

Part 2: Data Collection and Structure Refinement

  • Crystal Mounting and Data Collection:

    • Carefully select a suitable crystal (transparent, well-defined edges, typically 0.1-0.3 mm in size) under a microscope.[5]

    • Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen (typically 100 K) on the diffractometer. This minimizes thermal motion of the atoms and damage from the X-ray beam, resulting in higher quality data.

    • Collect diffraction data using a modern diffractometer, which rotates the crystal through a series of angles while exposing it to a monochromatic X-ray beam.[4][14]

  • Structure Solution and Refinement:

    • The collected diffraction pattern is processed to determine the unit cell dimensions and space group. The intensities of the diffraction spots are then used to calculate an electron density map.[15]

    • An initial molecular model is built to fit this electron density map.

    • This model is then computationally refined to improve the agreement between the observed diffraction data and the data calculated from the model. This iterative process adjusts atomic positions and thermal parameters.

  • Validation and Finalization:

    • The quality of the final structure is assessed using several metrics. The most important are the R-factor (R1) and the free R-factor (Rfree).[16] R1 measures the agreement between the experimental data and the model, while Rfree is a cross-validation metric calculated from a subset of data excluded from refinement, which helps to detect overfitting.[16] For a good quality small-molecule structure, R1 is typically below 5%.

    • The final, validated atomic coordinates, molecular geometry, and experimental details are compiled into a Crystallographic Information File (CIF).[17][18]

Data Analysis and Dissemination: The Final Proof

The CIF is the standard, universally accepted format for sharing crystallographic data.[17] It contains all the information required to verify the structure and the quality of the experiment.

Hypothetical Crystallographic Data for 1-(Oxetan-3-yl)-1h-pyrazol-3-amine
Parameter Value Significance
FormulaC₆H₉N₃OConfirms elemental composition.
M. Wt.139.16Matches mass spectrometry data.
Crystal SystemMonoclinicDescribes the basic crystal symmetry.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)8.5, 12.1, 7.2Unit cell dimensions.
β (°)98.5Unit cell angle.
V (ų)730.4Volume of the unit cell.
Z4Number of molecules in the unit cell.
R1 [I>2σ(I)]0.041Low R-factor indicates excellent agreement between model and data.[19]
Rfree0.043Close to R1, indicating the model is not overfitted.[15]
CCDC No.XXXXXXXUnique identifier for data retrieval from the CSD.
Structural Insights from the CIF

The refined structure would provide definitive confirmation of:

  • Connectivity: The oxetane ring is attached to the N1 position of the pyrazole, and the amine group is at the C3 position.

  • Geometry: The pyrazole ring is planar, as expected for an aromatic system. Bond lengths and angles conform to established values.

  • Conformation: The specific puckering of the four-membered oxetane ring is determined.

  • Intermolecular Interactions: The model reveals how molecules pack in the crystal, likely showing hydrogen bonds involving the amine N-H protons and the pyrazole or oxetane heteroatoms, which stabilize the crystal lattice.

Validated Molecular Structure
Validated structure of 1-(Oxetan-3-yl)-1h-pyrazol-3-amine.
Trustworthiness Through Public Deposition

To complete the validation process and ensure transparency and reproducibility, the final CIF must be deposited in a public database. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[20]

  • Process: Deposition is typically done through a web portal where the CIF and associated files (structure factor files) are uploaded.[21] The data undergoes automated checks for syntax and integrity.[22]

  • Significance: Upon deposition, a unique CCDC number is assigned, which must be cited in any publication.[21] This allows any researcher worldwide to freely access and inspect the primary crystallographic data, making the structural assignment fully transparent and verifiable.[23]

Conclusion

While a suite of analytical tools is necessary for the comprehensive characterization of a new chemical entity, single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution, and unambiguous picture of a molecule's three-dimensional structure. For a pharmaceutically relevant scaffold like 1-(Oxetan-3-yl)-1h-pyrazol-3-amine, this level of certainty is not merely academic—it is a critical requirement for advancing a compound in the drug development pipeline. The rigorous, self-validating workflow described herein, from meticulous crystal growth to public data deposition, represents the pinnacle of structural validation and ensures the integrity of the chemical sciences.

References

  • Gonnella, N. C. (2019). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Eastern Analytical Symposium. Retrieved February 11, 2026, from [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Retrieved February 11, 2026, from [Link]

  • University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved February 11, 2026, from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved February 11, 2026, from [Link]

  • Northwestern University, IMSERC. (n.d.). Crystallographic Structure Elucidation. Retrieved February 11, 2026, from [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). scXRD: Growing single crystals. Retrieved February 11, 2026, from [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved February 11, 2026, from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(11), 1633-1639. [Link]

  • CCDC. (n.d.). A short guide to Crystallographic Information Files. Retrieved February 11, 2026, from [Link]

  • Chen, V. B., Arendall, W. B., Headd, J. J., Keedy, D. A., Immormino, R. M., Kapral, G. J., ... & Richardson, D. C. (2010). MolProbity: all-atom structure validation for macromolecular crystallography. Acta Crystallographica Section D: Biological Crystallography, 66(1), 12-21. [Link]

  • FIZ Karlsruhe. (n.d.). Deposit Structures | ICSD DEPOT. Retrieved February 11, 2026, from [Link]

  • Liu, B., et al. (2024). Growing large single crystals of two- or three-dimensional covalent organic polymers through unconventional Te-O-P linkages. Nature Communications, 15(1), 9987. [Link]

  • Lightfoot, M. (2018). Cambridge Structural Database: Deposition and Access Developments. IUCr. [Link]

  • American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. Retrieved February 11, 2026, from [Link]

  • CCDC. (n.d.). Short Guide to CIFs. Retrieved February 11, 2026, from [Link]

  • Read, R. J., & Karplus, P. A. (2021). Model validation in Crystallographic Fragment Screening. Oxford Protein Informatics Group. [Link]

  • Terwilliger, T. C., Adams, P. D., Read, R. J., & Brunger, A. T. (2012). Recent developments in phasing and structure refinement for macromolecular crystallography. Protein Science, 21(11), 1636-1647. [Link]

  • Brunger, A. T. (1997). Recent Developments for Crystallographic Refinement of Macromolecules. In Crystallographic Methods and Protocols (pp. 245-266). Humana Press. [Link]

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  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Retrieved February 11, 2026, from [Link]

  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved February 11, 2026, from [Link]

  • Banci, L. (2013). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. [Link]

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  • Der Pharma Chemica. (2015). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 7(1), 140-145. [Link]

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Comparative Guide: Physicochemical Profiling of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Lipophilicity (LogP) of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine vs. Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists

Executive Summary: The "Oxetane Effect" in Fragment Design

In modern medicinal chemistry, the modulation of lipophilicity (LogP) without sacrificing metabolic stability is a critical challenge. This guide analyzes 1-(Oxetan-3-yl)-1H-pyrazol-3-amine , a strategic fragment where the oxetane ring serves as a polar surrogate for traditional alkyl groups (isopropyl or tert-butyl).

By replacing a lipophilic gem-dimethyl or methylene unit with an oxetane, researchers typically observe a LogP reduction of 1.0–2.0 units while retaining similar steric volume. This structural modification enhances aqueous solubility and reduces metabolic clearance liabilities associated with high lipophilicity, making this pyrazole analog a superior scaffold for fragment-based drug discovery (FBDD).

Structural & Physicochemical Comparison

The following analysis compares the 1-(oxetan-3-yl) variant against its direct steric and electronic analogs. The oxetane ring at the N1-position acts as a metabolic "sink" for lipophilicity.

Table 1: Comparative Physicochemical Metrics
CompoundStructure DescriptioncLogP (Est.)*Solubility (aq)Metabolic StabilityElectronic Effect (N1)
1-(Oxetan-3-yl)-1H-pyrazol-3-amine Target Compound -0.7 to -0.2 High High (Blocked N-dealkylation)Electron-withdrawing (reduces pKa)
1-Isopropyl-1H-pyrazol-3-amineSteric Analog0.8 to 1.2ModerateLow (C-H oxidation prone)Weakly donating
1-(tert-Butyl)-1H-pyrazol-3-amineGem-dimethyl Analog1.5 to 1.9LowModerateWeakly donating
1-Methyl-1H-pyrazol-3-amineMinimal Analog-0.3 to 0.1HighModerate (N-demethylation risk)Neutral

*Note: Values represent consensus estimates based on ChemAxon/XLogP3 models and comparative literature data for oxetane-heterocycle series [1][2].

Key Analysis
  • Lipophilicity Shift: The oxetane analog exhibits a

    
    LogP of approximately -1.5 to -2.0  compared to the tert-butyl analog. This is attributed to the exposed ether oxygen, which acts as a hydrogen bond acceptor (HBA), significantly increasing the solvation energy in aqueous media [3].
    
  • Basicity Modulation: The oxetane ring exerts an inductive electron-withdrawing effect (

    
    ) on the pyrazole nitrogen. This lowers the pKa of the exocyclic amine (position 3), potentially reducing hERG liability and improving membrane permeability despite the lower LogP [4].
    
  • Metabolic Blocking: Unlike the isopropyl group, which is prone to CYP450-mediated hydroxylation, the oxetane ring is metabolically robust. It mimics the steric bulk of a gem-dimethyl group but blocks the "soft spot" for oxidation.

Mechanistic Visualization

The following diagram illustrates the structural relationships and the physicochemical impact of the oxetane substitution.

Oxetane_Comparison Target 1-(Oxetan-3-yl)-1H-pyrazol-3-amine (LogP ~ -0.5) High Polarity | High Stability Isopropyl 1-Isopropyl-1H-pyrazol-3-amine (LogP ~ 1.0) Moderate Polarity | High Metabolism Isopropyl->Target Isostere Replacement (ΔLogP ≈ -1.5) tButyl 1-(tert-Butyl)-1H-pyrazol-3-amine (LogP ~ 1.7) Low Polarity | Steric Bulk tButyl->Target Oxetane Swap (ΔLogP ≈ -2.2) Solvation Mechanism: H-Bond Acceptor (Oxetane Oxygen) Solvation->Target Increases Solubility Inductive Mechanism: Inductive Effect (-I) (Reduces Amine pKa) Inductive->Target Modulates Basicity

Figure 1: Structural relationship and mechanistic drivers for the physicochemical shift observed in the oxetane analog.

Experimental Protocol: Determination of LogP for Polar Fragments

For hydrophilic fragments like 1-(oxetan-3-yl)-1H-pyrazol-3-amine (LogP < 0), traditional shake-flask methods may suffer from phase separation issues or low sensitivity in the octanol layer. The HPLC-Based LogP Determination is the recommended industry standard for accuracy and throughput.

Method: Reversed-Phase HPLC (OECD Guideline 117 adapted)

Objective: Determine the lipophilicity by correlating retention time (


) with a calibration curve of standards with known LogP values.
Reagents & Equipment[1][2]
  • Mobile Phase A: 20 mM Ammonium Acetate (pH 7.4) / Methanol (95:5).

  • Mobile Phase B: Methanol / 20 mM Ammonium Acetate (pH 7.4) (95:5).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

  • Standards: Acetanilide (LogP 0.16), Acetophenone (LogP 1.58), Toluene (LogP 2.73), 2-Butanone (LogP 0.29).

Step-by-Step Workflow
  • System Equilibration:

    • Set column temperature to 25°C.

    • Equilibrate with 50% MeOH at 1.0 mL/min for 30 minutes.

  • Calibration:

    • Inject the standard mixture (10 µM each).

    • Record retention times (

      
      ) and calculate the capacity factor (
      
      
      
      ) for each:
      
      
      (Where
      
      
      is the dead time, determined by thiourea injection).
    • Plot

      
       vs. Literature LogP to generate a linear regression equation (
      
      
      
      ).
  • Sample Analysis:

    • Dissolve 1-(oxetan-3-yl)-1H-pyrazol-3-amine in MeOH (1 mg/mL).

    • Inject sample under identical conditions.

    • Calculate LogP using the regression equation from Step 2.

  • Validation (Self-Check):

    • If the calculated LogP is < 0, verify using a secondary method (e.g., Shake-flask with LC-MS/MS detection) to confirm partitioning into the aqueous phase is not due to ionization (LogD vs LogP check).

HPLC_Protocol Start Start: Sample Prep (1 mg/mL in MeOH) Calibrate Inject Standards (Acetanilide, Toluene, etc.) Start->Calibrate Calc_K Calculate Capacity Factor (k') k' = (tR - t0) / t0 Calibrate->Calc_K Regression Generate Calibration Curve Log k' vs LogP Calc_K->Regression Measure Inject Oxetane Sample Measure tR Regression->Measure Result Calculate LogP Verify if < 0 Measure->Result

Figure 2: HPLC-based LogP determination workflow optimized for polar fragments.

References

  • Wuitschik, G., et al. (2006).[3] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

  • Stepan, A. F., et al. (2011). Application of the Oxetane Ring in the Design of a Potent, Metabolic Stable, and Brain-Penetrant γ-Secretase Inhibitor. Journal of Medicinal Chemistry. Link

Sources

A Senior Application Scientist's Guide to Identifying Common Impurities in Commercial 1-(Oxetan-3-yl)-1h-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, 1-(Oxetan-3-yl)-1h-pyrazol-3-amine has emerged as a valuable building block, particularly in the synthesis of kinase inhibitors for oncology. The incorporation of the oxetane ring often imparts favorable physicochemical properties, such as improved metabolic stability and aqueous solubility[1][2]. However, the synthetic complexity of this molecule can lead to the presence of various impurities that may significantly impact downstream applications, including biological screening and drug safety profiles. This guide provides a comprehensive comparison of potential impurities, their origins, and robust analytical methodologies for their identification and quantification.

The Genesis of Impurities: A Look at the Synthetic Pathway

Understanding the potential impurities in a commercial product begins with a critical analysis of its synthetic route. While specific manufacturing processes are often proprietary, the fundamental chemistry for constructing the pyrazole ring is well-established. A plausible and common synthetic approach involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent[3][4][5].

For 1-(Oxetan-3-yl)-1h-pyrazol-3-amine, a likely synthetic pathway involves the reaction of oxetan-3-ylhydrazine (A) with a suitable three-carbon building block, such as 3-aminocrotononitrile (B) or a related β-keto nitrile.

cluster_reactants Starting Materials cluster_product Target Molecule A Oxetan-3-ylhydrazine (A) Product 1-(Oxetan-3-yl)-1h-pyrazol-3-amine A->Product Condensation/ Cyclization B 3-Aminocrotononitrile (B) B->Product

Caption: Plausible synthetic route for 1-(Oxetan-3-yl)-1h-pyrazol-3-amine.

This reaction, while effective, can generate a spectrum of impurities arising from unreacted starting materials, side reactions, and subsequent degradation.

Classification of Common Impurities

The impurities in commercial 1-(Oxetan-3-yl)-1h-pyrazol-3-amine can be broadly categorized into three main types: process-related impurities, regioisomers, and degradation products.

cluster_Process Process-Related cluster_Isomers Isomeric cluster_Degradation Degradation Impurities Impurities Starting_Materials Unreacted Starting Materials (A and B) Impurities->Starting_Materials Byproducts Reaction By-products (e.g., from incomplete cyclization) Impurities->Byproducts Solvents Residual Solvents Impurities->Solvents Regioisomer Regioisomer (1-(Oxetan-3-yl)-1h-pyrazol-5-amine) Impurities->Regioisomer Oxidative Oxidative Degradants Impurities->Oxidative Hydrolytic Hydrolytic/Ring-Opened Products Impurities->Hydrolytic

Caption: Classification of potential impurities in 1-(Oxetan-3-yl)-1h-pyrazol-3-amine.

Process-Related Impurities

These are substances that originate from the manufacturing process itself.

  • Unreacted Starting Materials: The most straightforward impurities are residual oxetan-3-ylhydrazine and the three-carbon source (e.g., 3-aminocrotononitrile). Their presence is typically due to incomplete reactions or inefficient purification.

  • Reaction By-products: Incomplete cyclization of the intermediate can lead to open-chain impurities. Additionally, the decomposition of hydrazine reagents, especially under elevated temperatures, can introduce colored impurities[6].

  • Residual Solvents: Solvents used during the synthesis and purification steps (e.g., ethanol, methanol, acetonitrile, toluene) may be present in the final product[7].

The Regioisomeric Challenge

A significant and often challenging impurity to separate is the regioisomer, 1-(Oxetan-3-yl)-1h-pyrazol-5-amine . This isomer arises from the alternative cyclization pathway of the reaction intermediate.

The formation of this isomer is a common issue in pyrazole synthesis when using unsymmetrical starting materials[7]. Since the regioisomer has the same molecular weight and similar physicochemical properties as the target molecule, its separation and distinct identification require high-resolution analytical techniques.

Degradation Products

These impurities form due to the decomposition of the final product under various conditions such as exposure to light, heat, or reactive chemicals.

  • Oxidative Degradants: The amino group and the pyrazole ring can be susceptible to oxidation, leading to the formation of various oxidized by-products[7].

  • Hydrolytic/Ring-Opened Products: While the oxetane ring is generally more stable than other strained rings, it can undergo ring-opening under harsh acidic conditions, leading to diol impurities[8].

Analytical Methodologies for Impurity Profiling

A multi-pronged analytical approach is essential for the comprehensive characterization of impurities in 1-(Oxetan-3-yl)-1h-pyrazol-3-amine. The primary techniques include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Technique Primary Application Strengths Limitations
HPLC-UV/DAD Quantification of known impurities, Purity assessmentRobust, reproducible, excellent for quantification.Requires reference standards for positive identification.
LC-MS Identification of unknown impurities, Confirmation of molecular weightsHigh sensitivity, provides molecular weight and fragmentation data for structural elucidation.Quantification can be less precise than HPLC-UV without isotope-labeled standards.
NMR (¹H, ¹³C, 2D) Structural elucidation of the main component and impurities, Differentiation of isomersProvides definitive structural information, crucial for distinguishing regioisomers.Lower sensitivity compared to MS, requires higher sample concentrations.
GC-MS Identification and quantification of residual solventsExcellent for volatile and semi-volatile compounds.Not suitable for non-volatile impurities.
Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol outlines a general reverse-phase HPLC method that can be developed and validated to separate the target molecule from its potential impurities.

Objective: To develop a stability-indicating HPLC method capable of resolving 1-(Oxetan-3-yl)-1h-pyrazol-3-amine from its process-related impurities and degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV/Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or other suitable buffer).

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm and 254 nm (or scan with PDA)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Method Validation (Forced Degradation): To ensure the method is "stability-indicating," forced degradation studies should be performed. This involves subjecting the sample to stress conditions to intentionally generate degradation products[7][9].

  • Acid Hydrolysis: 0.1 N HCl at 60 °C.

  • Base Hydrolysis: 0.1 N NaOH at room temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose solid sample to 105 °C.

  • Photolytic Degradation: Expose sample to UV light.

The chromatograms from the stressed samples should be compared to that of the unstressed sample to demonstrate that the degradation products are well-resolved from the main peak.

cluster_Prep Sample Preparation cluster_Analysis HPLC Analysis cluster_Data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV/PDA Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Impurities Integrate->Quantify

Caption: Workflow for RP-HPLC analysis of impurities.

Differentiating the Regioisomer: The Power of NMR and LC-MS

Distinguishing between 1-(Oxetan-3-yl)-1h-pyrazol-3-amine and its 5-amino regioisomer is critical.

  • LC-MS/MS: While both isomers will have the same parent mass, their fragmentation patterns upon collision-induced dissociation (CID) in the mass spectrometer may differ. A detailed analysis of the MS/MS spectra can provide clues to the substitution pattern.

  • 2D NMR: Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable. For the desired 3-amino isomer, a NOESY experiment should show a correlation between the protons on the oxetane ring and the proton at the 5-position of the pyrazole ring. In contrast, the 5-amino isomer would show a correlation between the oxetane protons and the proton at the 3-position. This provides unambiguous structural confirmation[7].

Conclusion

The purity of 1-(Oxetan-3-yl)-1h-pyrazol-3-amine is paramount for its successful application in research and drug development. A thorough understanding of its synthetic pathway allows for the prediction of potential process-related impurities and regioisomers. By employing a combination of high-resolution analytical techniques, particularly a well-validated stability-indicating HPLC method, LC-MS, and 2D NMR, researchers can confidently identify and quantify these impurities. This ensures the quality and reliability of the starting material, which is a critical step in the development of novel therapeutics.

References

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • MySkinRecipes. 1-(oxetan-3-yl)-1H-pyrazol-4-amine. [Link]

  • Beilstein Archives. Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]

  • MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

  • ResearchGate. HPLC–UV assay for the evaluation of inhibitors of plasma amine oxidase using crude bovine plasma. [Link]

  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

  • Al-Tamrah, S. A., & Al-Majed, A. A. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLoS ONE. [Link]

  • ResearchGate. 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... [Link]

  • DAU. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Kumar, A., et al. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules. [Link]

  • Zhang, L., & Zhang, J. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society. [Link]

  • Kumar, V., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. [Link]

  • El-Metwally, A. M., et al. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. [Link]

  • Waters Corporation. Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances. [Link]

  • da Silva, C. A., et al. (2019). Development of Micellar HPLC-UV Method for Determination of Pharmaceuticals in Water Samples. Journal of Analytical Methods in Chemistry. [Link]

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy. [Link]

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Safety Operating Guide

1-(Oxetan-3-yl)-1h-pyrazol-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The proper handling and disposal of specialized heterocyclic building blocks require a deep understanding of their structural reactivity. 1-(Oxetan-3-yl)-1H-pyrazol-3-amine is a highly functionalized intermediate frequently utilized in drug discovery and medicinal chemistry. Because it combines a basic pyrazole-amine moiety with a strained oxetane ring, its disposal is not as simple as discarding a standard organic solvent.

As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers with the mechanistic rationale and step-by-step operational protocols required to safely manage and dispose of this compound, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards[1][2].

Chemical Profile & Hazard Causality

To design a self-validating disposal protocol, we must first analyze the structural vulnerabilities of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine[3][4].

  • Basicity and Corrosivity: The presence of the exocyclic primary amine and the electron-rich pyrazole ring makes this compound a Lewis base[4]. Related oxetane-pyrazole isomers are classified under the GHS hazard code H314 (Causes severe skin burns and eye damage) [5]. Mixing this compound with concentrated acids during waste consolidation will result in a rapid, highly exothermic neutralization reaction.

  • Oxetane Ring Strain (The Hidden Hazard): The oxetane ring is a four-membered cyclic ether. It possesses significant ring strain (approximately 107 kJ/mol). While relatively stable under neutral or basic conditions, oxetanes are highly susceptible to acid-catalyzed ring-opening [4]. If this compound is inadvertently disposed of in a highly acidic waste stream (e.g., concentrated HCl or H2SO4), the acid will protonate the oxetane oxygen, triggering a nucleophilic ring-opening cascade. This can lead to uncontrolled exothermic polymerization, pressurization of the waste container, and potential rupture.

Table 1: Physicochemical & Hazard Summary
ParameterValue / ClassificationOperational Implication
Chemical Name 1-(Oxetan-3-yl)-1H-pyrazol-3-amineN/A
CAS Registry Number 2137931-24-7[3]Use for EPA waste manifesting.
Molecular Formula C6H9N3O[4]High nitrogen content; generates NOx upon incineration.
Molecular Weight 139.16 g/mol [3]N/A
Primary Hazard Corrosive / Irritant (H314)[5]Requires strict use of PPE (nitrile gloves, goggles).
Reactivity Risk Acid-catalyzed ring-openingMust be strictly segregated from mineral acid waste.
Preferred Containment High-Density Polyethylene (HDPE)Avoid metal containers which may corrode over time.

Logical Workflow for Waste Routing

The following diagram illustrates the decision-making process for routing 1-(Oxetan-3-yl)-1H-pyrazol-3-amine waste based on its physical state and solvent matrix.

WasteRouting Start 1-(Oxetan-3-yl)-1H-pyrazol-3-amine Waste Generation State Determine Physical State & Solvent Matrix Start->State Solid Solid / Neat Liquid State->Solid Solution In Solvent Matrix State->Solution OrgWaste Collect in HDPE Container (Basic Organic Waste) Solid->OrgWaste AcidCheck Contains Strong Acids? Solution->AcidCheck Danger STOP: High Risk of Oxetane Ring-Opening & Exotherm AcidCheck->Danger Yes Neutralize Quench carefully with dilute weak acid (pH 7-8) AcidCheck->Neutralize No (Basic/Neutral) Danger->Neutralize Mitigate via cooling bath Neutralize->OrgWaste EPA Label per EPA RCRA Submit for Incineration OrgWaste->EPA

Caption: Operational workflow for the segregation and disposal of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine.

Step-by-Step Disposal Protocols

In accordance with Prudent Practices in the Laboratory[6][7], chemical waste must be tracked from its point of generation to its final disposal. The following protocols provide self-validating steps to ensure safety.

Protocol A: Disposal of Solid (Neat) Material

Use this protocol for expired reagents, spilled solids, or concentrated residues.

  • Preparation: Don standard PPE (flame-resistant lab coat, chemical splash goggles, and heavy-duty nitrile gloves). Ensure all work is conducted inside a certified fume hood with a verified face velocity[8].

  • Containment: Transfer the solid waste into a wide-mouth High-Density Polyethylene (HDPE) container[9]. Do not use metal containers, as the basic amine can cause corrosion over time.

  • Segregation: Ensure the waste container is strictly designated for "Basic Organic Waste." Never combine this material with acidic waste streams, oxidizers, or halogenated solvents[9].

  • Labeling: Immediately affix a hazardous waste label. Per EPA RCRA requirements, the label must explicitly state "Hazardous Waste," list the chemical name ("1-(Oxetan-3-yl)-1H-pyrazol-3-amine"), and include the "Corrosive" hazard pictogram[2][10].

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) within the line of sight of generation. The container must remain tightly capped unless actively adding waste[10][11].

Protocol B: Disposal of Aqueous/Organic Solutions

Use this protocol for reaction mixtures or chromatography fractions containing the compound.

  • Thermal Validation (Self-Validating Step): Before transferring the solution to a bulk waste container, touch the outside of the flask. If it is warm, an unintended reaction (such as acid-base neutralization or oxetane ring-opening) is occurring. Place the flask in an ice bath immediately.

  • pH Assessment: Test the solution with pH paper.

    • If pH > 8: The solution is basic. Proceed to Step 3.

    • If pH < 4:Warning. The acidic environment threatens the stability of the oxetane ring. Carefully neutralize the solution by adding a weak base (e.g., saturated

      
       solution) dropwise while stirring in an ice bath until the pH reaches 7-8[9].
      
  • Transfer: Once the solution is confirmed to be thermally stable and pH neutral/mildly basic, funnel it into the appropriate HDPE liquid waste carboy (segregated into non-halogenated or halogenated organic waste, depending on the primary solvent)[9][12].

  • Rinsing: Triple-rinse the original reaction glassware with a compatible solvent (e.g., methanol or acetone) and add the rinsate to the waste container. Empty chemical containers must be thoroughly rinsed prior to standard disposal[6][9].

Protocol C: Emergency Spill Decontamination

In the event of a spill, immediate containment is required to prevent environmental contamination and personnel exposure.

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Neutralize & Absorb: Do not use acidic spill kits. Cover the spill with an inert, chemically inactive absorbent material (e.g., vermiculite, dry sand, or a commercial universal spill pad)[8][13].

  • Collect: Use a non-sparking plastic scoop to collect the saturated absorbent. Place it into a heavy-duty polyethylene bag or a dedicated solid waste pail[12].

  • Decontaminate: Wash the spill surface with a mild detergent and water. Collect the wash water using absorbent pads and add them to the solid waste container.

  • Manifest: Label the container as "Spill Decontamination Debris containing 1-(Oxetan-3-yl)-1H-pyrazol-3-amine" and contact your Environmental Health and Safety (EHS) department for immediate pickup[11][13].

References

  • PubChemLite. "1-(oxetan-3-yl)-1h-pyrazol-3-amine." Université du Luxembourg, [Link]

  • National Research Council (US) Committee. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Academies Press (US), 2011. [Link]

  • Environmental Marketing Services. "Disposal of Chemicals in the Laboratory." EMS LLC, 15 Jul. 2024, [Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." Lab Manager, 26 Oct. 2021, [Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health, 21 May 2025, [Link]

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Operational Safety & Handling Protocol: 1-(Oxetan-3-yl)-1h-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1-(Oxetan-3-yl)-1h-pyrazol-3-amine is a specialized heterocyclic building block, primarily utilized in medicinal chemistry as a scaffold for kinase inhibitors. The molecule features two distinct functional motifs that dictate its safety and handling profile:

  • The Aminopyrazole: A basic, polar moiety capable of hydrogen bonding, generally associated with mucosal irritation.

  • The Oxetane Ring: A four-membered strained ether.[1] While often used as a metabolically stable bioisostere for gem-dimethyl groups, it possesses latent chemical reactivity—specifically susceptibility to ring-opening under acidic conditions.

Core Safety Directive: Due to the absence of comprehensive toxicological data (carcinogenicity/reproductive toxicity), this compound must be handled under Universal Precautions for Novel Chemical Entities (NCEs). It should be treated as a Category 3 Irritant (Skin/Eye/Respiratory) with potential for biological activity.

Risk Assessment & Hazard Profiling

The safety profile is derived from a structural deconstruction of the molecule. We apply a "Control Banding" approach where specific toxicity data is missing.

Chemical Stability Hazard: Acid Sensitivity

Unlike tetrahydrofuran (THF), the oxetane ring possesses significant ring strain (~106 kJ/mol).[2] While stable to bases and nucleophiles, contact with strong Lewis or Brønsted acids can trigger rapid, exothermic ring-opening polymerization or decomposition.

  • Operational Constraint: Do not use acidic aqueous washes during workup without thermal control.

  • Waste Constraint: Segregate from acidic waste streams.

Biological Hazard: Potential Potency

As a precursor to kinase inhibitors, the molecule is designed to interact with biological enzymes.

  • Default Control Band: OEB 3 (Occupational Exposure Band 3) — Handle as if potent until proven otherwise.

  • Primary Route of Entry: Inhalation of dust (solid state) and transdermal absorption (solution state).

Visualization: Risk Logic Flow

The following diagram illustrates the decision matrix for determining safety controls based on the molecule's substructures.

RiskAssessment Figure 1: Structural Hazard Analysis & Control Logic Molecule 1-(Oxetan-3-yl)-1h-pyrazol-3-amine Sub_Pyrazole Aminopyrazole Moiety (Basic/Polar) Molecule->Sub_Pyrazole Sub_Oxetane Oxetane Ring (Strained Ether) Molecule->Sub_Oxetane Haz_Irritant Hazard: Mucosal Irritation (Eyes/Lungs) Sub_Pyrazole->Haz_Irritant Haz_Bio Hazard: Biological Activity (Kinase Inhibition Potential) Sub_Pyrazole->Haz_Bio Haz_Acid Hazard: Acid Sensitivity (Exothermic Ring Opening) Sub_Oxetane->Haz_Acid Control_PPE Control: Goggles + Nitrile Gloves Haz_Irritant->Control_PPE Control_Proc Control: NO Acidic Waste Mix Haz_Acid->Control_Proc Control_Eng Control: Fume Hood / Powder Enclosure Haz_Bio->Control_Eng

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements. The selection rationale is based on preventing dermal absorption of the amine and inhalation of the solid.

Protection CategoryRecommended EquipmentTechnical Rationale
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the basic nature of the amine. Dust or splashes can cause severe corneal irritation.
Hand (Primary) Nitrile Gloves (Min. 0.11 mm / 4-5 mil)Nitrile provides excellent resistance to the likely solvents used (DCM, MeOH) and the amine itself.
Hand (Secondary) Double Gloving Required when handling solutions >100mM. The outer glove protects against the solvent; the inner glove protects against the solute.
Respiratory Engineering Control Preferred (Fume Hood)Primary: Handle inside a certified chemical fume hood. Secondary: If hood is unavailable (NOT recommended), use a half-mask respirator with P100/OV cartridges . N95 is insufficient for potent organic amines.
Body Lab Coat (Buttoned, Long Sleeve) Standard protection. Tyvek sleeves recommended if weighing quantities >10g to prevent cuff contamination.

Operational Protocols

A. Solid Handling & Weighing

The primary risk during weighing is electrostatic dispersion of the fine powder.

  • Environment: Perform all weighing inside a Chemical Fume Hood or a Powder Weighing Enclosure .

  • Static Control: Use an ionizing fan or anti-static gun if the powder is "fly-away." Small heterocyclic amines often carry significant static charge.

  • Technique:

    • Place the receiving vessel (tare) inside the hood.

    • Transfer solid using a disposable spatula.

    • Immediately wipe the exterior of the stock bottle and the balance area with a solvent-dampened wipe (methanol/water) to capture invisible dust.

B. Solubilization & Reaction Setup

The primary risk here is chemical incompatibility.

  • Solvent Selection: Compatible with DCM, THF, Methanol, and Ethanol.

  • Acid Warning:

    • Avoid dissolving directly in strong acids (HCl, H2SO4) without cooling.

    • If an acidic reaction environment is required (e.g., deprotection), add the acid dropwise at 0°C to manage potential exotherms from oxetane ring stress.

  • Reaction Monitoring: When heating, ensure the system is under an inert atmosphere (Nitrogen/Argon). While oxetanes are thermally more stable than epoxides, oxidative degradation at high temperatures (>100°C) is possible.

C. Waste Disposal (Critical)

Improper disposal is a common cause of lab accidents with strained rings.

  • Segregation: Do NOT pour reaction mixtures containing this compound into a generic "Acid Waste" carboy.

  • Quenching: If the reaction mixture is acidic, it must be neutralized (pH 7-8) with Sodium Bicarbonate (NaHCO3) before being added to the organic waste stream.

  • Labeling: Tag waste containers with "Contains Strained Ring Heterocycles – Potential Reactive."

Visualization: Operational Workflow

Workflow Figure 2: Operational Handling & Disposal Workflow Start Start: Handling Request Step1 1. Engineering Check Verify Fume Hood Airflow > 100 fpm Start->Step1 Step2 2. Donning PPE Lab Coat -> Goggles -> Nitrile Gloves Step1->Step2 Step3 3. Weighing (Solid) Use Anti-static methods Clean spills immediately Step2->Step3 Step4 4. Solubilization Avoid Strong Acids Monitor Temp Step3->Step4 Decision Is Waste Acidic? Step4->Decision Action_Neutralize Neutralize with NaHCO3 Decision->Action_Neutralize Yes Action_Dispose Dispose in Non-Halogenated Organic Waste Decision->Action_Dispose No Action_Neutralize->Action_Dispose End End: Wash Hands Action_Dispose->End

Emergency Response

ScenarioImmediate Action
Skin Contact Wash with soap and copious water for 15 minutes. The amine is basic; do not neutralize with vinegar/acid on skin (exothermic risk).
Eye Contact Flush with water/saline for 15 minutes. Seek medical attention immediately (alkaline irritation to eyes can be damaging).
Spill (Solid) Do not dry sweep. Cover with wet paper towels (methanol/water) to dampen, then wipe up to prevent dust generation.
Spill (Liquid) Absorb with vermiculite or sand. Do not use acidic clay absorbents.

References

  • National Center for Biotechnology Information (NCBI). Oxetanes in Drug Discovery Campaigns. PubChem Compound Summary. Retrieved March 5, 2026. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[3][4] Chemical Reviews, 116(24), 15148–15212. (Authoritative source on Oxetane stability and acid sensitivity). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. [Link]

Sources

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